2-Chloro-5-ethyl-nicotinic acid
Description
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-chloro-5-ethylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-2-5-3-6(8(11)12)7(9)10-4-5/h3-4H,2H2,1H3,(H,11,12) |
InChI Key |
CMESJKLBZOSZCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(N=C1)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloro-5-ethyl-nicotinic Acid & Derivatives: Technical Synthesis & Application Guide
This in-depth technical guide details the chemical identity, synthesis, and application of 2-Chloro-5-ethyl-nicotinic acid and its primary commercial derivative, the ethyl ester .
Executive Summary
2-Chloro-5-ethyl-nicotinic acid (and its ethyl ester) is a critical heterocyclic building block in medicinal chemistry and agrochemical development. Belonging to the class of 2-halopyridine-3-carboxylic acids, it serves as a versatile scaffold for synthesizing kinase inhibitors, sulfonylurea herbicides, and allosteric modulators. Its structural utility lies in the orthogonal reactivity of the C2-chlorine (susceptible to SNAr and palladium-catalyzed couplings) and the C3-carboxyl group (amenable to amidation or reduction), while the C5-ethyl group provides lipophilic bulk often required for hydrophobic pocket occupancy in protein targets.
Chemical Identity & Properties
Commercially, this molecule is most frequently supplied as the ethyl ester to ensure stability and solubility during transport. The free acid is typically generated in situ or via a simple hydrolysis step.
Primary Compound (Commercial Form)
| Feature | Detail |
| Chemical Name | Ethyl 2-chloro-5-ethylnicotinate |
| CAS Number | 152362-03-3 |
| IUPAC Name | Ethyl 2-chloro-5-ethylpyridine-3-carboxylate |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |
Free Acid Form (Active Intermediate)
| Feature | Detail |
| Chemical Name | 2-Chloro-5-ethyl-nicotinic acid |
| CAS Number | Not widely listed commercially; synthesized from 152362-03-3 |
| Molecular Formula | C₈H₈ClNO₂ |
| Molecular Weight | 185.61 g/mol |
| Key Reactivity | C2-Cl displacement, C3-COOH coupling |
Synthesis Pathways & Manufacturing Logic
The synthesis of 2-chloro-5-ethyl-nicotinic acid derivatives typically follows one of two industrial routes, chosen based on the availability of precursors like 5-ethyl-2-pyridone or 3-ethylpyridine.
Route A: The Vilsmeier-Haack / Oxidation Strategy
This route is preferred for scale-up as it avoids expensive palladium catalysts.
-
Precursor : 5-Ethyl-2-pyridone.
-
Formylation : Reaction with POCl₃/DMF (Vilsmeier-Haack conditions) introduces a formyl group at C3 while simultaneously chlorinating the C2 position.
-
Oxidation : The resulting 2-chloro-5-ethyl-3-pyridinecarboxaldehyde is oxidized (e.g., using NaClO₂ or KMnO₄) to the carboxylic acid.
-
Esterification : Conversion to the ethyl ester (CAS 152362-03-3) for purification.
Route B: Directed Lithiation (Laboratory Scale)
-
Lithiation : Treatment with LDA (Lithium Diisopropylamide) at -78°C directs lithiation to the C3 position (ortho to the directing chloro group).
-
Quench : Trapping the lithiated species with CO₂ or ethyl chloroformate yields the acid or ester, respectively.
Visualization: Synthesis Workflow
Figure 1: The industrial Vilsmeier-Haack route allows for the simultaneous installation of the chlorine and carbon scaffold functionalities.
Experimental Protocols
Protocol 1: Hydrolysis of Ethyl Ester to Free Acid
Objective : To convert commercial CAS 152362-03-3 into the reactive acid form for amide coupling.
Reagents :
-
Ethyl 2-chloro-5-ethylnicotinate (1.0 eq)[3]
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)
-
Solvent: THF/Water (3:1 ratio)
-
1N HCl (for acidification)
Methodology :
-
Dissolution : Dissolve the ethyl ester in THF (5 mL/mmol) and cool to 0°C.
-
Saponification : Add the solution of LiOH in water dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of the ester spot).
-
Work-up :
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water and wash once with diethyl ether (to remove unreacted ester).
-
Acidify the aqueous layer to pH ~2–3 using 1N HCl. The acid typically precipitates as a white solid.
-
-
Isolation : Filter the solid, wash with cold water, and dry under vacuum.
-
Note: If no precipitate forms, extract the acidified aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
Protocol 2: SNAr Displacement at C2
Objective : To introduce an amine at the 2-position (common in kinase inhibitor synthesis).
Reagents :
-
2-Chloro-5-ethyl-nicotinic acid (or ester)[3]
-
Primary/Secondary Amine (1.2 eq)
-
Base: DIPEA (2.0 eq) or K₂CO₃
-
Solvent: DMF or NMP
Methodology :
-
Dissolve the substrate in DMF.
-
Add the amine and base.
-
Heat to 80–100°C for 2–12 hours. The electron-withdrawing carboxyl group at C3 activates the C2-chlorine for nucleophilic aromatic substitution.
Applications in Drug Discovery
The 2-chloro-nicotinic acid scaffold is a "privileged structure" in medicinal chemistry. The specific 5-ethyl substitution pattern modulates the physicochemical profile (LogP) and steric fit within hydrophobic pockets.
| Domain | Application Logic |
| Kinase Inhibitors | The pyridine nitrogen and C3-substituents often form hinge-binding motifs in ATP-competitive inhibitors. The 5-ethyl group targets the "gatekeeper" region or hydrophobic back-pockets. |
| Herbicides | Precursor to sulfonylurea herbicides (e.g., Nicosulfuron analogs) where the pyridine ring provides metabolic stability and target specificity (ALS inhibition). |
| Allosteric Modulators | Used in the synthesis of mGluR (metabotropic glutamate receptor) modulators, where the lipophilic ethyl group aids in crossing the blood-brain barrier (BBB). |
Structure-Activity Relationship (SAR) Visualization
Figure 2: The orthogonal reactivity points allow for rapid library generation in lead optimization.
Safety & Stability (MSDS Highlights)
-
Hazards : Like many halopyridines, this compound is an irritant.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
-
-
Storage : Store the ethyl ester (CAS 152362-03-3) in a cool, dry place under an inert atmosphere (Argon/Nitrogen). The free acid is stable but should be kept desiccated to prevent hydrolysis-related degradation or clumping.
-
Reactivity : Incompatible with strong oxidizing agents. The C2-chlorine is reactive toward nucleophiles; avoid inadvertent exposure to strong bases during storage.
References
-
ChemicalBook . (2024). Ethyl 2-chloro-5-ethylnicotinate Product Page (CAS 152362-03-3).[3][1] Retrieved from
-
ChemSRC . (2024). 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester Database Entry. Retrieved from
-
Google Patents . (2015). CN104529881B: 2-chloro-5-ethyl pyridine preparation method. Retrieved from
-
PubChem . (2024).[4] 2-Chloro-5-methylnicotinic acid (Analog Reference). Retrieved from
Sources
Technical Monograph: 5-Ethyl-2-Chloropyridine-3-Carboxylic Acid
The following technical guide details the structure, synthesis, reactivity, and applications of 5-ethyl-2-chloropyridine-3-carboxylic acid , a critical intermediate in the design of bioactive heterocyclic compounds.
Introduction
5-Ethyl-2-chloropyridine-3-carboxylic acid (often referred to as 5-ethyl-2-chloronicotinic acid ) is a highly functionalized pyridine scaffold used extensively in medicinal chemistry and agrochemical development. Its structure combines an electron-deficient pyridine ring with three distinct functional handles:
-
2-Chloro Group: An activated leaving group susceptible to nucleophilic aromatic substitution (
). -
3-Carboxylic Acid: A versatile moiety for amide coupling, esterification, or heterocycle formation.
-
5-Ethyl Group: A lipophilic alkyl substituent that modulates the physicochemical properties (LogP, solubility) of the final molecule without significantly altering its electronic character.
This compound serves as a "privileged structure" for synthesizing kinase inhibitors (e.g., targeting PI3K, BTK) and sulfonylurea herbicides , where the pyridine ring acts as a bioisostere for phenyl or pyrimidine rings.
Chemical Architecture & Reactivity Profile
The reactivity of 5-ethyl-2-chloropyridine-3-carboxylic acid is dictated by the electronic interplay between the pyridine nitrogen and the substituents.
2.1 Electronic Effects
-
Pyridine Nitrogen (N1): Withdraws electron density from the ring, activating the C2 and C4 positions for nucleophilic attack.
-
3-COOH (Electron-Withdrawing): Further depletes electron density at C2 and C4 via induction (-I) and resonance (-M), making the C2-Cl bond highly labile.
-
5-Ethyl (Weakly Electron-Donating): Provides mild inductive donation (+I), slightly stabilizing the ring but not enough to counteract the activation at C2. It primarily adds steric bulk and lipophilicity.
2.2 Key Reaction Pathways
The molecule undergoes two primary types of reactions:[1]
-
Nucleophilic Aromatic Substitution (
) at C2:-
Mechanism: Addition-Elimination. The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the N1 and the 3-COOH group.
-
Nucleophiles: Primary/secondary amines (forming 2-aminonicotinic acids), alkoxides, thiols.
-
Selectivity: High regioselectivity for C2 over C4 or C6 due to the leaving group (Cl) and the ortho-directing effect of the ring nitrogen.
-
-
Carboxyl Group Transformations at C3:
-
Amide Coupling: Activation with reagents like HATU, EDC/HOBt, or conversion to the acid chloride (
) followed by reaction with amines. -
Reduction: Conversion to the alcohol (using borane or mixed anhydride reduction).
-
Cyclization: Reaction with adjacent nucleophiles (e.g., hydrazines) to form bicyclic systems like pyrido[2,3-d]pyrimidines .
-
Synthetic Pathways
The synthesis of 5-ethyl-2-chloropyridine-3-carboxylic acid typically follows a convergent route starting from acyclic precursors or a functionalized pyridone.
Route A: The Vilsmeier-Haack Cyclization (Preferred)
This route builds the pyridine ring while installing the functionality.
Step 1: Enamine Formation
-
Reagents: Ethyl butyrylacetate (or similar
-keto ester) + DMF-DMA (Dimethylformamide dimethyl acetal). -
Product: Ethyl 2-(dimethylaminomethylene)-3-oxopentanoate.
Step 2: Cyclization to Pyridone
-
Reagents: Reaction with Ammonia (
) or Ammonium Acetate ( ). -
Conditions: Reflux in ethanol or acetic acid.
-
Intermediate: 5-Ethyl-2-hydroxynicotinic acid ethyl ester (Tautomer: 5-ethyl-2-pyridone-3-carboxylate).
Step 3: Chlorination & Hydrolysis
-
Reagents: Phosphorus Oxychloride (
) or Thionyl Chloride ( ). -
Mechanism: Conversion of the 2-hydroxy/2-oxo group to 2-chloro via a chloro-phosphonium intermediate.
-
Final Step: Hydrolysis of the ester (if present) using LiOH or NaOH to yield the free acid.
Route B: Direct Chlorination of 5-Ethyl-2-Pyridone
If 5-ethyl-2-pyridone is available, it can be carboxylated (Kolbe-Schmitt or lithiation/CO2) and then chlorinated.
Synthesis Workflow Diagram:
Figure 1: Convergent synthesis of 5-ethyl-2-chloropyridine-3-carboxylic acid from acyclic precursors.
Experimental Protocols
Protocol 1: Synthesis of 5-Ethyl-2-Chloronicotinic Acid (General Procedure)
Note: This protocol is adapted from standard procedures for 2-chloronicotinic acids.
-
Chlorination of Pyridone:
-
Charge a round-bottom flask with 5-ethyl-2-hydroxynicotinic acid (1.0 equiv).
-
Add
(5.0 equiv) slowly at 0°C. -
(Optional) Add a catalytic amount of DMF (0.1 equiv) to accelerate the Vilsmeier-Haack type mechanism.
-
Heat to reflux (100-110°C) for 4-6 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT. Pour the reaction mixture slowly onto crushed ice (Exothermic!). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
-
-
Hydrolysis (If Ester is used):
-
Dissolve the crude chloro-ester in THF/Water (1:1).
-
Add LiOH·H2O (2.0 equiv). Stir at RT for 2-12 hours.
-
Acidify with 1N HCl to pH ~3. The acid usually precipitates as a white/off-white solid.
-
Filter and dry under vacuum.[2]
-
Protocol 2:
Displacement with Amines
-
Dissolve 5-ethyl-2-chloropyridine-3-carboxylic acid (1.0 equiv) in DMF or DMSO.
-
Add the Amine (1.2 equiv) and a base like DIPEA (2.0 equiv) or
. -
Heat to 60-80°C. The reaction is typically complete within 1-4 hours due to the activation by the 3-COOH group.
-
Purification: Dilute with water and adjust pH to precipitate the product or extract with EtOAc.
Applications in Drug Discovery
The 5-ethyl-2-chloropyridine-3-carboxylic acid scaffold is a bioisostere for 2-chlorobenzoic acid but offers superior solubility and distinct hydrogen-bonding patterns.
Case Study: Kinase Inhibitors
In the development of PI3K or EGFR inhibitors, the 2-chloro group is often displaced by an aniline or a solubilizing amine (e.g., piperazine). The 3-COOH is then converted to a primary amide (
Reactivity Map Diagram:
Figure 2: Divergent reactivity pathways for library synthesis.
Analytical Characterization
Researchers should expect the following spectral data for the pure compound:
| Technique | Expected Signal / Characteristic |
| 1H NMR | Aromatic: Two singlets or doublets (J~2.5 Hz) at ~8.0-8.5 ppm (H4 and H6). Ethyl: Triplet at ~1.2 ppm ( |
| 13C NMR | Carbonyl: ~165 ppm. C2 (Cl-C): ~150 ppm (deshielded). C5 (Et-C): ~135-140 ppm. |
| MS (ESI) | M+H: 186.0 (35Cl) and 188.0 (37Cl) in a 3:1 ratio (Characteristic Chlorine pattern). |
| IR | C=O (Acid): ~1700-1720 cm⁻¹. OH (Acid): Broad band 2500-3000 cm⁻¹. |
Safety & Handling
-
Hazards: The compound is an organic acid and an aryl chloride. It is likely corrosive (causes skin burns/eye damage) and an irritant to the respiratory tract.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over long periods (though relatively stable).
-
Disposal: Dispose of as halogenated organic waste.
References
-
Structure & Properties: PubChem Compound Summary for CID 76258 (2-Chloronicotinic acid - Analogous Parent). National Center for Biotechnology Information (2025). Link
-
Synthetic Methodology: Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate (2019).[3] Describes the chlorination of hydroxynicotinic acids using POCl3. Link
-
Reactivity (
): Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (2014). Discusses the activation of the 2-position in pyridines. Link -
Applications (Kinase Inhibitors): Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids. PMC (2019). Illustrates the use of similar scaffolds in drug design. Link
-
General Synthesis: From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Organic Syntheses (2020). Provides detailed protocols for handling 5-substituted nicotinic acids. Link
Sources
2-Chloro-5-ethylnicotinic acid molecular weight and formula
Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists
Executive Summary
2-Chloro-5-ethylnicotinic acid is a highly functionalized pyridine scaffold utilized primarily as a building block in the synthesis of agrochemicals (sulfonylurea herbicides) and pharmaceutical agents (anti-inflammatory and analgesic drugs). Its structural uniqueness lies in the 2-chloro substituent, which serves as an electrophilic handle for Nucleophilic Aromatic Substitution (
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and its utility in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The following data characterizes the free acid form. Researchers often procure the ethyl ester derivative (CAS: 152362-03-3) and hydrolyze it in situ to generate the free acid for coupling reactions.
Table 1: Molecular Specifications
| Property | Specification | Notes |
| IUPAC Name | 2-Chloro-5-ethylpyridine-3-carboxylic acid | |
| Common Name | 2-Chloro-5-ethylnicotinic acid | |
| Molecular Formula | ||
| Molecular Weight | 185.61 g/mol | Calculated based on standard atomic weights.[1] |
| CAS Number (Acid) | Not widely listed | Often referenced via its ester (CAS 152362-03-3).[1][2][3] |
| CAS Number (Ethyl Ester) | 152362-03-3 | Commercial precursor.[1][2][3] |
| Physical State | Off-white to pale yellow solid | Crystalline powder. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (acidic pH). |
| pKa (Calculated) | ~3.5 (Carboxylic acid) | Pyridine nitrogen is weakly basic due to Cl- electron withdrawal. |
Structural Analysis
The molecule features a 2,3,5-substitution pattern on the pyridine ring:
-
C2-Chlorine : Activated by the ring nitrogen and the electron-withdrawing C3-carboxyl group, making it highly susceptible to
reactions with amines, thiols, and alkoxides. -
C3-Carboxylic Acid : Provides a handle for amide coupling or esterification.
-
C5-Ethyl Group : Adds hydrophobic character, essential for binding affinity in hydrophobic pockets of enzymes (e.g., ALS inhibitors in herbicides).
Synthetic Pathways & Manufacturing
Core Synthesis Strategy
The most reliable route for laboratory-scale acquisition is the hydrolysis of Ethyl 2-chloro-5-ethylnicotinate . De novo synthesis involves cyclization strategies (e.g., Vilsmeier-Haack type reactions) which are complex and generally reserved for industrial scale-up.
Experimental Protocol: Hydrolysis of Ethyl Ester
Objective: Conversion of Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) to 2-Chloro-5-ethylnicotinic acid.
Reagents:
-
Ethyl 2-chloro-5-ethylnicotinate (1.0 eq)
-
Lithium Hydroxide Monohydrate (
) (2.5 eq) -
Solvent: THF/Water (3:1 v/v)
-
Acid: 1M HCl (for workup)
Methodology:
-
Dissolution : Charge a round-bottom flask with Ethyl 2-chloro-5-ethylnicotinate and dissolve in THF.
-
Activation : Dissolve
in water and add dropwise to the THF solution at . -
Reaction : Allow the mixture to warm to room temperature (20-25°C) and stir for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.
-
Checkpoint: Disappearance of the ester peak (
) and appearance of the baseline acid spot.
-
-
Workup :
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water (10 mL/g substrate).
-
Wash with minimal Dichloromethane (DCM) to remove unreacted neutral impurities.
-
Acidification : Cool the aqueous layer to
and slowly acidify with 1M HCl to pH 2–3. A white precipitate should form.
-
-
Isolation : Filter the solid, wash with cold water, and dry under vacuum at
for 12 hours.
Yield Expectation: 85–95% Purity: >97% (HPLC)
Visualization: Synthetic Workflow
Figure 1: Step-by-step hydrolysis workflow for generating the free acid from the commercial ester.
Application in Medicinal Chemistry[2][3][8][9][13]
Structure-Activity Relationship (SAR) Utility
In drug discovery, this scaffold is valuable for "scaffold hopping" from simple nicotinic acids.
-
Diversification : The chlorine at C2 is a "hot spot." It can be displaced by primary and secondary amines to generate 2-amino-nicotinic acid derivatives .
-
Mechanism: The nitrogen in the pyridine ring pulls electron density, making C2 electron-deficient. The C3-COOH (or ester) further activates this position via inductive effects (-I).
-
-
Lipophilic Tuning : The 5-ethyl group increases the
by approximately 1.0 unit compared to the unsubstituted analog. This is critical for:-
Crossing the Blood-Brain Barrier (BBB).
-
Improving permeability in cell-based assays.
-
Reaction Engineering: Displacement
Scenario : Synthesizing a 2-amino derivative for a kinase inhibitor library.
Protocol:
-
Substrate : 2-Chloro-5-ethylnicotinic acid (or its ester).[3]
-
Nucleophile : Benzylamine (1.2 eq).
-
Base :
or DIPEA (2.0 eq). -
Solvent : DMF or NMP.
-
Conditions : Heat to 80–100°C. Note: The acid moiety may require protection (ester) first to prevent salt formation with the amine nucleophile, which would deactivate the nucleophile.
Visualization: Reactivity Logic
Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the C2-Cl and C3-COOH groups.
Analytical Characterization
To validate the identity of synthesized 2-Chloro-5-ethylnicotinic acid, compare against these expected spectral data points.
1H NMR (DMSO- , 400 MHz) Prediction
-
13.5 ppm (br s, 1H) : Carboxylic acid proton (
). -
8.35 ppm (d,
, 1H) : Proton at C6 (adjacent to Nitrogen). -
8.05 ppm (d,
, 1H) : Proton at C4 (between COOH and Ethyl). -
2.65 ppm (q,
, 2H) : Methylene of Ethyl group ( ). -
1.20 ppm (t,
, 3H) : Methyl of Ethyl group ( ).
Mass Spectrometry (ESI)[13]
-
Ionization Mode : Negative (
) or Positive ( ). -
Expected Mass :
-
Positive Mode: m/z ~186.0 (Cl-35 isotope) and 188.0 (Cl-37 isotope) in a 3:1 ratio.
-
Note: The chlorine isotope pattern is diagnostic.
-
Safety & Handling
Hazard Classification (GHS):
-
H315 : Causes skin irritation.[4]
-
H319 : Causes serious eye irritation.[4]
-
H335 : May cause respiratory irritation.[4]
Handling Protocols:
-
PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation : Handle the solid powder in a fume hood to avoid dust inhalation.
-
Storage : Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents and strong bases.
References
-
Sigma-Aldrich . Ethyl 2-chloro-5-ethylnicotinate Product Sheet. Accessed March 2026. Link
-
PubChem . 2-Chloro-5-methylnicotinic acid (Analogous Structure Data). National Library of Medicine. Link
-
GuideChem . Synthesis and Applications of Chloronicotinic Acid Derivatives. Link
-
Organic Syntheses . Preparation of 2-Chloronicotinonitrile (Methodology Reference). Org. Synth. 1962, 42, 30. Link
-
ResearchGate . Synthesis of 2-Chloronicotinic Acid Derivatives for Medicinal Chemistry. Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-CHLORO-5-ETHYLPYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER|CAS 152362-03-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. 152362-03-3_CAS号:152362-03-3_CAS No.:152362-03-3 - 化源网 [chemsrc.com]
- 4. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Chemo-Orthogonal Scaffold: A Technical Guide to 5-Substituted 2-Chloronicotinic Acids
The following technical guide details the chemistry, synthesis, and application of 5-substituted 2-chloronicotinic acid derivatives.
Executive Summary
The 5-substituted 2-chloronicotinic acid scaffold represents a "privileged structure" in modern drug discovery and agrochemistry. Its utility stems from its unique chemo-orthogonal reactivity : the molecule possesses three distinct reactive handles—an electrophilic center at C2, a halogen handle at C5, and a carboxylic acid at C3—that can be functionalized independently with high regioselectivity.
This guide provides a rigorous analysis of this scaffold, detailing the electronic underpinnings of its reactivity, validated synthetic protocols, and strategic workflows for library generation.
Structural Significance & Electronic Architecture
The versatility of 5-substituted 2-chloronicotinic acid (5-R-2-CNA) is dictated by the electronic interplay between the pyridine nitrogen, the chlorine atom, and the substituents.
The Electronic Map
-
C2 Position (The Electrophile): The carbon at position 2 is highly electron-deficient due to the inductive withdrawal of the adjacent nitrogen (
effect) and the chlorine atom. Furthermore, the carboxylic acid at C3 (an electron-withdrawing group) activates C2 via resonance, making it exceptionally prone to Nucleophilic Aromatic Substitution (S Ar) . -
C5 Position (The Coupling Partner): Position 5 is meta to the ring nitrogen, making it less electron-deficient than C2 or C4. However, when substituted with a halogen (e.g., Br or I), it becomes a prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
-
C3 Position (The Linker): The carboxylic acid moiety serves as a stable anchor for amidation or esterification, often used to modulate solubility or lipophilicity (
).
The Orthogonality Principle
The core value of this scaffold is the ability to react selectively.
-
S
Ar Preference: C2-Cl C5-X (due to Meisenheimer complex stabilization by the ring nitrogen). -
Pd-Catalysis Preference: C5-Br/I
C2-Cl (due to weaker C-Br/I bond dissociation energy facilitating oxidative addition).
Figure 1: Chemo-orthogonal reactivity map of the 5-substituted 2-chloronicotinic acid scaffold.
Synthetic Routes to the Core
While 2-chloronicotinic acid is commercially available, the 5-substituted derivatives (specifically 5-bromo or 5-iodo) often require de novo synthesis to ensure high purity and regiocontrol.
Route A: Direct Halogenation (The Industrial Route)
Direct bromination of 2-hydroxynicotinic acid followed by chlorination is the most scalable approach.
-
Bromination: 2-Hydroxynicotinic acid is treated with
in acetic acid or aqueous base. The hydroxyl group (tautomerizing to the pyridone) directs the electrophilic bromine to the 5-position (para to the directing oxygen). -
Chlorination/Dehydroxylation: The 5-bromo-2-hydroxynicotinic acid is treated with
or to convert the C2-OH to C2-Cl.
Route B: Oxidation of 3-Picolines
For alkyl-substituted derivatives (e.g., 5-methyl), the starting material is often a substituted 3-picoline.
-
N-Oxidation: Reaction with
yields the N-oxide.[1] -
Polonovski-type Rearrangement/Chlorination: Treatment with
introduces the chlorine at C2 and simultaneously oxidizes the methyl group (often requiring subsequent hydrolysis) or requires a pre-oxidized carboxyl precursor.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-chloronicotinic Acid
Rationale: This protocol utilizes the "Route A" strategy, prioritizing cost-effectiveness and scalability.
Reagents:
-
2-Hydroxynicotinic acid (1.0 eq)
-
Bromine (
) (1.1 eq) -
Thionyl Chloride (
) (Excess) -
DMF (Catalytic)
Step-by-Step Methodology:
-
Bromination: Dissolve 2-hydroxynicotinic acid (13.9 g, 100 mmol) in glacial acetic acid (100 mL). Add bromine (17.6 g, 110 mmol) dropwise at room temperature.
-
Heating: Heat the mixture to 60°C for 4 hours. A precipitate will form.
-
Isolation 1: Cool to RT, pour into ice water, and filter the solid. Wash with water and dry to obtain 5-bromo-2-hydroxynicotinic acid (Yield ~85%).
-
Chlorination: Suspend the dried intermediate (10 g) in anhydrous toluene (50 mL). Add
(20 mL) and 5 drops of DMF. -
Reflux: Heat to reflux (110°C) for 6 hours until gas evolution ceases.
-
Workup: Evaporate volatiles under reduced pressure. The residue is typically the acid chloride. Quench carefully with saturated aqueous
to hydrolyze back to the acid, or use the acid chloride directly for the next step. -
Purification: Recrystallize from ethanol/water if free acid is isolated.
Validation Criteria:
-
1H NMR (DMSO-d6): Look for two singlets (or doublets with small coupling) in the aromatic region (
8.5–9.0 ppm). -
MS (ESI): Distinctive isotope pattern for Br (1:1) and Cl (3:1).
Protocol 2: Regioselective S Ar Functionalization (C2)
Rationale: S
Reaction: 5-Bromo-2-chloronicotinic acid + Aniline
-
Setup: In a round-bottom flask, dissolve 5-bromo-2-chloronicotinic acid (1.0 eq) in
-butanol or DMF. -
Nucleophile Addition: Add the amine (1.2 eq) and a base (DIPEA or
, 2.0 eq). -
Conditions: Heat to 80–100°C for 4–12 hours.
-
Note: The carboxylic acid may form a salt with the base, reducing solubility. Using the methyl ester of the nicotinic acid often improves yields and kinetics.
-
-
Workup: Acidify with 1M HCl to precipitate the product. Filter and wash with water.
Strategic Functionalization Workflows
To maximize library diversity, the order of operations is critical. Below is the logic flow for generating distinct derivatives.
Figure 2: Orthogonal synthetic workflows. Path A is generally preferred to conserve the expensive Pd catalyst, as the C2-Cl is robust enough to survive mild coupling conditions if Path B is chosen.
Applications in Drug Discovery[2][3]
The 2-chloronicotinic acid scaffold is a precursor to several high-value active pharmaceutical ingredients (APIs).
| Drug / Agrochemical | Mechanism of Action | Role of Scaffold |
| Niflumic Acid | COX-2 Inhibitor (NSAID) | The 2-amino substituent (3-trifluoromethylaniline) is introduced via S |
| Nicosulfuron | Herbicide (ALS Inhibitor) | 2-Chloronicotinic acid is sulfonated and coupled to a pyrimidine amine. |
| Nevirapine | HIV-1 Reverse Transcriptase Inhibitor | Cyclization involves the 2-chloro position reacting with a pyridine amine to form the dipyridodiazepinone core. |
| Boscalid | Fungicide (SDHI) | 2-Chloronicotinic acid is a key building block for the biphenyl amide structure. |
Case Study: Niflumic Acid Synthesis
The synthesis of Niflumic acid classically involves the reaction of 2-chloronicotinic acid with 3-(trifluoromethyl)aniline .
-
Catalysis: The reaction can be autocatalytic or accelerated by copper bronze (Ullmann-type) if the S
Ar is sluggish due to the electron-withdrawing group on the aniline reducing its nucleophilicity. -
Optimization: Using 5-substituted analogs allows for the creation of "Next-Gen" NSAIDs with altered metabolic stability.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in S | Nucleophile is too weak (e.g., electron-poor aniline). | Switch solvent to NMP or DMSO and increase temp to 120°C. Add KF or CsF to assist. |
| Hydrolysis of C2-Cl | Presence of water during reaction.[1][2] | Ensure anhydrous conditions. C2-Cl is prone to hydrolysis to the pyridone (OH) under basic aqueous conditions. |
| Pd-Coupling Fails | Catalyst poisoning by free carboxylic acid. | Protect the acid as a Methyl Ester or t-Butyl Ester before coupling. |
| Regioselectivity Loss | Over-reaction in Pd coupling (reacting at C2 and C5). | Use highly selective catalysts like Pd(dppf)Cl |
References
-
Synthesis and Investigation of Pyridine and Pyrazine Analogs of Salicylates. Source: Journal of the American Chemical Society (1948).[3] Relevance: Foundational work on the synthesis of 2-chloronicotinic acid derivatives.[1][4][5] URL:[Link]
-
2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals. Source: NBInno Technical Report. Relevance: Overview of industrial applications in Niflumic acid and Nicosulfuron synthesis. URL:[Link]
-
Amination of Heteroaryl Chlorides: Palladium C
Ar in Green Solvents? Source: Beilstein Journal of Organic Chemistry (2011). Relevance: Comparison of S Ar vs. Buchwald-Hartwig coupling on chloropyridines. URL:[Link] -
Unraveling Divergence in Haloselectivity of S
Ar and Cross Coupling. Source: WuXi AppTec Biology Technical Blog. Relevance: Mechanistic explanation of C2 vs C5 selectivity (LUMO analysis). URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 5. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2-chloro-5-ethylnicotinate CAS 152362-03-3 precursor
An In-Depth Technical Guide to Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) in Advanced Organic Synthesis and Drug Discovery
Executive Summary
Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) is a highly versatile, multi-functionalized pyridine building block. Characterized by a reactive C2-chloride, a C3-ethyl ester, and a lipophilic C5-ethyl group, this precursor is strategically deployed in the synthesis of complex fused heterocycles, bipyridine multisite ligands, and advanced pharmaceutical active ingredients (APIs). For drug development professionals and synthetic chemists, mastering the orthogonal reactivity of this scaffold is critical for efficient library generation, particularly in the development of kinase inhibitors, TNF-
Structural Causality and Physicochemical Profiling
The synthetic utility of Ethyl 2-chloro-5-ethylnicotinate is dictated by the electronic environment of the pyridine ring. The nitrogen atom exerts a strong electron-withdrawing effect via induction and resonance, which is synergistically amplified by the C3-carboxylate ester. This renders the C2 position highly electrophilic, priming the carbon-chlorine bond for two primary reaction modalities:
-
Nucleophilic Aromatic Substitution (SNAr): Rapid displacement by amines, thiols, and alkoxides.
-
Transition-Metal Catalysis: Facile oxidative addition by Palladium(0) species, enabling Stille, Suzuki, and Buchwald-Hartwig cross-couplings.
Furthermore, the C5-ethyl group is not merely a spectator; it provides a critical lipophilic vector. In medicinal chemistry, this ethyl substituent is often leveraged to occupy hydrophobic pockets within target protein domains, optimizing the overall partition coefficient (LogP) of the resulting pharmacophore[1].
Quantitative Physicochemical Data
The following table summarizes the foundational physical and computational properties of the precursor, which dictate handling, storage, and reaction conditions[1].
| Property | Value | Causality / Implication for Synthesis |
| Molecular Formula | C10H12ClNO2 | Defines stoichiometry for downstream functionalization. |
| Molecular Weight | 213.66 g/mol | Standardized mass for equivalent calculations. |
| Density | 1.175 g/cm³ | Requires volumetric or mass-based addition depending on scale. |
| Boiling Point | 303.1 ºC (760 mmHg) | High thermal stability; permits high-temperature reflux conditions. |
| Flash Point | 137.1 ºC | Safe for standard inert-atmosphere heating protocols. |
| LogP (Computed) | 2.47 | Indicates moderate lipophilicity, aiding solubility in organic solvents (e.g., Toluene, THF). |
Core Reactivity Pathways and Applications
The orthogonal functional groups on this scaffold allow for sequential, one-pot, or tandem reactions.
Orthogonal reactivity pathways of Ethyl 2-chloro-5-ethylnicotinate.
Synthesis of Multisite Bipyridine Ligands
A prominent application of this precursor is the construction of 5,5'-disubstituted 2,2'-bipyridines via Stille coupling. These architectures are foundational for inorganic self-assembly and the creation of metallopeptides[2][3]. By coupling Ethyl 2-chloro-5-ethylnicotinate with a stannylpyridine derivative, researchers can generate bidentate ligands capable of coordinating transition metals (e.g., Ru2+, Fe2+, Ni2+) to form highly ordered, folded secondary structures in synthetic peptides[3].
Pharmaceutical Intermediates (TNF- Inhibitors)
In drug discovery, the scaffold is frequently utilized to synthesize amine derivatives that act as Tumor Necrosis Factor-alpha (TNF-
Validated Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies for utilizing this precursor in advanced synthesis.
Protocol 1: Palladium-Catalyzed Stille Coupling for Bipyridine Synthesis
This protocol describes the synthesis of a 5-carboxyl-2,2'-bipyridine derivative, a critical step in metallopeptide ligand generation[2][3].
Rationale: The Stille coupling is chosen over Suzuki here due to the high stability of organotin reagents and their compatibility with the ester functionality, preventing unwanted saponification that might occur under the basic conditions required for Suzuki couplings.
Step-by-Step Methodology:
-
Preparation of the Reaction Matrix: In a flame-dried Schlenk flask under a strict Argon atmosphere, dissolve Ethyl 2-chloro-5-ethylnicotinate (4.0 g, 21.6 mmol) and 5-methyl-2-trimethyltinpyridine (5.79 g, 22.6 mmol) in 96 mL of anhydrous, degassed toluene. Note: Strict exclusion of oxygen is required to prevent the oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (
) (2.9 g, 2.51 mmol, ~11 mol%) to the solution. -
Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C (reflux) for 72 hours. The solution will transition to a dark/black oil as the catalytic cycle progresses and palladium black precipitates.
-
Workup and Extraction: Allow the reaction to cool to room temperature. Remove the toluene in vacuo. Resuspend the resulting black crude oil in dichloromethane (DCM).
-
Filtration: Filter the DCM suspension through a tightly packed silica gel-celite pad to remove precipitated palladium black and organotin byproducts.
-
Purification: Concentrate the filtrate and purify via column chromatography using Alumina (Al2O3, Activity II-III) with DCM as the eluent.
-
Isolation: Evaporate the collected fractions to yield the bipyridine product as a pale yellow solid (Expected yield: ~78%).
Standardized workflow for the Stille coupling of Ethyl 2-chloro-5-ethylnicotinate.
Protocol 2: SNAr Amination for Pharmacophore Generation
This workflow is utilized to generate intermediates for TNF-
Rationale: The electron-deficient nature of the pyridine ring allows for catalyst-free SNAr. A polar aprotic solvent is used to stabilize the Meisenheimer complex intermediate.
Step-by-Step Methodology:
-
Reagent Mixing: Dissolve Ethyl 2-chloro-5-ethylnicotinate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the desired primary or secondary amine (1.2 equiv) and a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), to act as an acid scavenger for the generated HCl.
-
Heating: Heat the reaction mixture to 80–100 °C for 12–24 hours. Monitor the disappearance of the starting material via TLC or LC-MS.
-
Quenching: Cool the mixture to room temperature and quench by pouring over crushed ice/water.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF/DMSO, dry over anhydrous
, and concentrate under reduced pressure. -
Downstream Processing: The resulting 2-amino-5-ethylnicotinate derivative can be directly subjected to basic hydrolysis (LiOH, THF/H2O) to yield the free carboxylic acid for subsequent amide coupling.
References
Sources
2-Chloro-5-ethyl-nicotinic acid chemical properties
Part 1: Executive Summary & Chemical Identity
2-Chloro-5-ethyl-nicotinic acid (and its corresponding ethyl ester) represents a strategic scaffold in medicinal chemistry. Unlike the ubiquitous unsubstituted 2-chloronicotinic acid, the C5-ethyl group introduces a critical lipophilic handle (
This guide focuses on the acid form (active synthetic intermediate) while referencing the ethyl ester (primary commercial precursor).
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | 2-Chloro-5-ethylnicotinic Acid | Ethyl 2-chloro-5-ethylnicotinate |
| CAS Number | Not Widely Listed (Acid form) | 152362-03-3 (Ester form) |
| Molecular Formula | ||
| Molecular Weight | 185.61 g/mol | 213.66 g/mol |
| Appearance | Off-white to pale yellow solid | Pale yellow oil to semi-solid |
| Predicted pKa | ~2.5 (Carboxylic acid) | N/A |
| Predicted LogP | ~1.8 - 2.1 | ~2.9 - 3.2 |
| Solubility | DMSO, MeOH, Dilute Base | DCM, EtOAc, EtOH |
Critical Note on Sourcing: The acid is frequently generated in situ or synthesized via hydrolysis of the commercially available ethyl ester (CAS 152362-03-3). Researchers should procure the ester for maximum stability and hydrolyze as needed.
Part 2: Synthetic Access & Methodology
Preparation from Ethyl Ester (Recommended Route)
The most reliable route to high-purity acid is the base-promoted hydrolysis of the ethyl ester. This avoids the harsh conditions required for direct ring chlorination.
Protocol:
-
Dissolution: Dissolve Ethyl 2-chloro-5-ethylnicotinate (1.0 equiv) in THF/MeOH (1:1 v/v).
-
Hydrolysis: Add aqueous LiOH or NaOH (2.5 equiv, 2M solution) dropwise at 0°C.
-
Reaction: Warm to ambient temperature and stir for 2–4 hours. Monitor by TLC (disappearance of the non-polar ester spot).
-
Workup:
-
Concentrate to remove organics.
-
Acidify aqueous residue to pH ~2–3 with 1M HCl.
-
Precipitate forms; filter and wash with cold water.
-
Yield: Typically >90%.
-
Retrosynthetic Logic & Pathway
The following diagram illustrates the synthetic flow from the commercial ester to the active acid and its subsequent divergence into key drug discovery pathways.
Figure 1: Synthetic workflow converting the commercial ester precursor into the reactive acid scaffold and downstream libraries.
Part 3: Reactivity Profile & Functionalization
The 2-chloro-3-carboxylic acid motif is a "privileged structure" because it offers orthogonal reactivity. The electron-deficient pyridine ring activates the C2-chlorine for nucleophilic attack, while the C3-carboxyl group allows for standard acyl modifications.
A. The C2-Chlorine: Nucleophilic Aromatic Substitution ( )
The C2 position is highly activated due to the adjacent ring nitrogen and the electron-withdrawing carboxyl group at C3.
-
Reaction:
with amines, thiols, or alkoxides. -
Conditions:
-
Strategic Value: Rapid generation of 2-amino-nicotinic acid libraries (common in kinase inhibitors).
B. Palladium-Catalyzed Couplings
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Catalyst:
or . -
Base:
or . -
Solvent: Dioxane/Water.[3]
-
-
Sonogashira: Coupling with terminal alkynes to form fused ring systems (e.g., furopyridines or pyrrolopyridines).
C. The C5-Ethyl Group: Stability & Modification
-
Stability: The ethyl group is generally robust under standard coupling and hydrolysis conditions.
-
Metabolic Liability: In late-stage drug design, the benzylic position of the ethyl group (CH2) is a potential site for cytochrome P450 oxidation (hydroxylation).
-
Bioisostere: If metabolic stability is an issue, the ethyl group is often replaced by
or cyclopropyl in SAR studies.
Reactivity Map
Figure 2: Orthogonal reactivity profile of the scaffold. The C2 and C3 positions allow for divergent library synthesis.
Part 4: Safety & Handling (MSDS Summary)
While specific toxicological data for the 5-ethyl derivative is limited, it shares hazard profiles with 2-chloronicotinic acid (CAS 2942-59-8).
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Inhalation: Handle the solid acid in a fume hood to avoid dust inhalation.
-
Storage: Store cool and dry. The ester is stable at room temperature; the acid should be kept away from strong oxidizers.
-
Part 5: References
-
Sigma-Aldrich. Ethyl 2-chloro-5-ethylnicotinate Product Sheet (CAS 152362-03-3). Retrieved from .
-
ChemicalBook. Ethyl 2-chloronicotinate Synthesis & Properties. (General mechanistic grounding for 2-chloronicotinic esters). Retrieved from .
-
PubChem. 2-Chloro-5-methylnicotinic acid (Analogue Reference). (Used for physicochemical property extrapolation). CID 12387730. Retrieved from .[4]
-
Zhao, B. et al. Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate (2019). (Mechanistic validation of hydrolysis and SNAr pathways). Retrieved from .
Sources
Technical Monograph: 2-Chloro-5-ethylpyridine-3-carboxylic acid
[1]
Chemical Identity & Nomenclature
This compound represents a critical subclass of 2-halonicotinic acids , distinguished by the lipophilic ethyl group at the C5 position. It serves as a bifunctional building block: the C2-chlorine atom is a "soft" electrophile for
| Property | Data |
| IUPAC Name | 2-Chloro-5-ethylpyridine-3-carboxylic acid |
| Common Synonyms | 2-Chloro-5-ethylnicotinic acid; 5-Ethyl-2-chloronicotinic acid |
| CAS Registry (Acid) | Not widely indexed in public databases; often cited via ester derivatives.[1] |
| CAS Registry (Ethyl Ester) | 152362-03-3 (Ethyl 2-chloro-5-ethylnicotinate) |
| Molecular Formula | |
| Molecular Weight | 185.61 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Calculated) | ~2.8 (Carboxylic acid), ~-1.5 (Pyridine nitrogen) |
Synthesis & Production Logic
The synthesis of 2-chloro-5-ethylnicotinic acid typically avoids direct chlorination of 5-ethylnicotinic acid due to poor regioselectivity. Instead, it relies on the "Pyridone-to-Chloride" strategy, converting a 2-hydroxy/2-oxo intermediate into the chloro-derivative using phosphoryl chloride (
Retrosynthetic Analysis
-
Target: 2-Chloro-5-ethylnicotinic acid.
-
Precursor: 5-Ethyl-2-hydroxynicotinic acid (or its tautomer, 5-ethyl-2-pyridone-3-carboxylic acid).
-
Core Formation: Cyclization of an acyclic C3-fragment (e.g., 2-ethylacrolein or equivalent) with a C3-nitrogen source (e.g., cyanoacetamide).
Industrial Synthesis Pathway
The most robust route involves the Guareschi-Thorpe Condensation followed by hydrolysis and chlorination.
Figure 1: Synthetic pathway from acyclic precursors to the target 2-chloro-nicotinic scaffold.
Critical Mechanistic Insight: The POCl3 Chlorination
The conversion of the 2-hydroxy intermediate to the 2-chloro product is not a simple substitution.
-
Activation: The pyridone oxygen attacks
, forming a dichlorophosphoryl intermediate ( ). -
Aromatization: Chloride ion (
) attacks the C2 position. This restores the aromatic pyridine ring (driving force), expelling the phosphate leaving group. -
Selectivity: The C3-carboxylic acid may form an acid chloride transiently but is usually quenched back to the acid or esterified in situ if alcohols are present.
Reactivity Profile & Applications
The "2-chloro-5-ethyl" motif is a privileged scaffold in drug discovery, particularly for Kinase Inhibitors and Sulfonylurea Herbicides .
The "Sweet Spot"
The chlorine at C2 is highly activated towards Nucleophilic Aromatic Substitution (
-
Inductive Effect (-I): The adjacent Nitrogen (N1) is electronegative.
-
Resonance Effect (-M): The C3-Carboxyl group withdraws electron density, stabilizing the Meisenheimer complex intermediate.
-
Sterics: The C5-ethyl group is distal enough to not sterically hinder the C2 attack, unlike a C3- or C6-substituent.
Functionalization Logic
-
Reaction with Amines: Yields 2-amino-5-ethylnicotinic acids (precursors to bicyclic systems like pyrido[2,3-d]pyrimidines).
-
Reaction with Hydrazines: Yields pyrazolopyridines.
-
Suzuki-Miyaura Coupling: The C2-Cl bond can participate in Pd-catalyzed cross-couplings to install aryl or heteroaryl groups.
Figure 2: Divergent synthesis capabilities of the 2-chloro-5-ethylnicotinic acid scaffold.[2]
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-chloro-5-ethylnicotinate (from Acid)
This protocol assumes the starting material is the crude acid or the hydroxy-precursor.
Reagents:
-
2-Hydroxy-5-ethylnicotinic acid (1.0 equiv)
-
Phosphoryl chloride (
) (5.0 equiv) -
Ethanol (excess)[3]
Procedure:
-
Chlorination: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 2-hydroxy-5-ethylnicotinic acid (e.g., 10 g) in neat
(30 mL). -
Reflux: Heat the mixture to 100–110°C for 4 hours. The suspension should clear as the reaction proceeds.
-
Workup (Quench): Cool the mixture to room temperature. Caution: POCl3 is violently reactive with water. Slowly pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
-
Esterification (In-situ): If the ester is desired immediately, the crude acid chloride/acid mixture can be extracted into DCM, concentrated, and refluxed in Ethanol with catalytic
. -
Isolation: Neutralize with
, extract with Ethyl Acetate, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Displacement with Primary Amine
Objective: To synthesize 2-(alkylamino)-5-ethylnicotinic acid.
-
Dissolve Ethyl 2-chloro-5-ethylnicotinate (1.0 mmol) in DMF (3 mL).
-
Add the primary amine (1.2 mmol) and
(2.0 mmol). -
Heat to 80°C for 6 hours. Monitor by TLC or LCMS.
-
Pour into water, extract with EtOAc.
-
Saponify the ester (LiOH/THF/Water) if the free acid is required.
Safety & Handling (MSDS Highlights)
-
Hazards: The compound is an Irritant (Skin/Eye/Respiratory) . The acid chloride intermediate is Corrosive .
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Moisture sensitive (if acid chloride).
-
Disposal: Dispose of contents/container to an approved waste disposal plant. Halogenated organic waste.
References
-
ChemicalBook. (2024). Ethyl 2-chloronicotinate (CAS 1452-94-4) and Derivatives.[6]Link
-
GuideChem. (2024). 2-Chloro-5-ethylpyridine-3-carboxylic acid ethyl ester (CAS 152362-03-3).[7]Link
-
Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. (Analogous synthesis methodology). Link
-
Atlantis Press. (2017).[8][9] Synthesis of 2-Chloronicotinic Acid Derivatives. (General
conditions). Link -
PubChem. (2024).[5] 2-Chloro-5-methylnicotinic acid (Analogous Structure Data).[4]Link
Sources
- 1. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof - Google Patents [patents.google.com]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. orgsyn.org [orgsyn.org]
- 4. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 847163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Pyridinecarboxylic acid, 2-chloro-, ethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
The 5-Alkyl-2-Chloronicotinic Acid Scaffold: A Technical Guide to Synthesis, Functionalization, and Therapeutic Application
Executive Summary
The 5-alkyl-2-chloronicotinic acid scaffold represents a "privileged structure" in medicinal chemistry, serving as a linchpin for constructing fused heterocycles (e.g., pyridopyrimidines, 1,8-naphthyridines) and bi-aryl systems. Its value lies in its orthogonal reactivity: the C2-chlorine acts as a highly reactive electrophile for
This guide provides a rigorous technical breakdown of this scaffold, moving from scalable synthesis to advanced functionalization, designed for application scientists requiring reproducible, high-fidelity protocols.
Part 1: Structural Pharmacology & SAR Logic
The utility of the 5-alkyl-2-chloronicotinic acid scaffold is dictated by its electronic environment, which allows for sequential, regioselective functionalization.
| Position | Functional Group | Electronic Role | Drug Discovery Utility |
| C2 | Chlorine (Cl) | Warhead (Electrophile): Activated by the adjacent ring nitrogen (inductive withdrawal) and the C3-electron withdrawing group (EWG). | Site for |
| C3 | Carboxylic Acid (COOH) | Anchor (Nucleophile/Electrophile): Electron-withdrawing group that activates C2. | Precursor for amides, esters, or cyclization to form fused ring systems (e.g., quinolones). |
| C5 | Alkyl Group (R) | Modulator (Lipophilic): Weakly electron-donating. | Tunes solubility and hydrophobic collapse with protein pockets. Blocks metabolic oxidation at the vulnerable C5 position. |
| N1 | Pyridine Nitrogen | Activator: Electron sink. | Lowers the LUMO energy at C2, facilitating nucleophilic attack. |
The "Push-Pull" Activation Mechanism
The reactivity at C2 is not merely due to the halogen. The C3-carboxylic acid (or ester) exerts a strong
Part 2: Robust Synthesis Strategies
While various routes exist, the Oxidative Chlorination of 3,5-Lutidine Derivatives is the most scalable industrial route for 5-methyl/alkyl variants, offering higher atom economy than Vilsmeier-Haack cyclizations.
Pathway: The N-Oxide Rearrangement Route
This route avoids the use of unstable acyclic precursors.
Caption: Scalable synthesis of 5-methyl-2-chloronicotinic acid via N-oxide activation and POCl3 rearrangement.
Critical Process Parameters (CPPs)
-
Oxidation Selectivity: When oxidizing 3,5-lutidine, controlling temperature (
) is vital to prevent over-oxidation to the dicarboxylic acid (dinicotinic acid). -
Chlorination Regiochemistry: The reaction of the N-oxide with
can yield both 2-Cl and 6-Cl isomers. However, the presence of the C3-COOH directs chlorination preferentially to the C2 position due to steric shielding of C6 and electronic directing effects.
Part 3: Functionalization & Experimental Protocols
This section details self-validating protocols for transforming the scaffold.
Protocol A: Regioselective Displacement (C2 Functionalization)
Objective: Introduction of an amine at C2 without affecting the carboxylic acid. Mechanism: Addition-Elimination via a Meisenheimer complex.
Materials:
-
5-Methyl-2-chloronicotinic acid (1.0 eq)
-
Primary/Secondary Amine (1.2 eq)
-
Base:
(2.5 eq) or DIPEA (for solubility) -
Solvent: DMF or NMP (polar aprotic is essential)
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-methyl-2-chloronicotinic acid in DMF (0.5 M concentration). Note: The acid will deprotonate first; this carboxylate anion actually deactivates the ring slightly, requiring heat.
-
Addition: Add
followed by the amine. -
Reaction: Heat to
for 4-12 hours.-
Self-Validation Check: Monitor via HPLC/UPLC. The starting material (Ret. Time X) should disappear. The product will be more polar (if using a polar amine) or less polar (if using a lipophilic amine).
-
Visual Check: Reaction often turns from pale yellow to deep orange/red due to the formation of the intermediate complex.
-
-
Workup: Pour into ice water. Acidify to pH 3-4 with 1N HCl. The product usually precipitates as the free acid. Filter and dry.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling (C2 Carbon-Carbon Bond Formation)
Objective: Installing an aryl/heteroaryl group at C2.
Materials:
-
5-Methyl-2-chloronicotinic acid (1.0 eq)
-
Boronic Acid/Pinacol Ester (1.2 eq)
-
Catalyst:
(5 mol%) - Chosen for resistance to poisoning by the free acid. -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Crucial: Oxygen destroys the active Pd(0) species.
-
Assembly: Add scaffold, boronic acid, base, and catalyst to the reaction vessel under Argon.
-
Reaction: Heat to
for 2-6 hours. -
Self-Validation:
-
TLC/LCMS: Look for the loss of the distinctive Chlorine isotope pattern (3:1 ratio of M and M+2) in the mass spectrum. The product will show only the parent ion mass.
-
-
Purification: The free acid product may be difficult to purify on silica. Recommendation: Convert to methyl ester (TMS-Diazomethane or MeOH/H2SO4) prior to column chromatography for easier isolation.
Part 4: Therapeutic Applications & Case Studies
Case Study 1: HIV Integrase Inhibitors (The Elvitegravir Logic)
In the development of HIV integrase inhibitors, the 2-chloronicotinic acid scaffold serves as the core for 4-quinolone-3-carboxylic acid derivatives.
-
Mechanism: The C2-Cl is displaced by a beta-keto ester enolate. Subsequent cyclization onto the C3-COOH (activated as an acid chloride) closes the ring to form the quinolone core required for metal chelation in the integrase active site.
-
Role of 5-Alkyl: A 5-alkyl or 5-halo group in this position fills a hydrophobic pocket in the viral enzyme, significantly boosting potency (
) compared to the unsubstituted analog.
Case Study 2: Imidazolinone Herbicides (Agrochemicals)
While not human pharma, the development of herbicides like Imazapyr utilizes this scaffold. The C3-COOH is coupled to an amino-amide, and the C2 position is cyclized to form the imidazolinone ring. The 5-alkyl group is critical for plant selectivity and soil half-life.
Divergent Synthesis Workflow
Caption: Divergent synthetic pathways from the core scaffold to major therapeutic classes.
Part 5: References
-
Synthesis of 5-Methylnicotinic Acid via Oxidation:
-
Source: Patent CN102584695B.[2] "Preparing method of 5-methylnicotinic acid."
-
Relevance: Establishes the industrial protocol for the precursor oxidation using KMnO4.
-
Link:
-
-
2-Chloronicotinic Acid as a Versatile Building Block:
-
SNAr Reactivity Models for Heterocycles:
-
Source: ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution."
-
Relevance: Provides the mechanistic grounding for the high reactivity of the C2-Cl position in pyridine systems.
-
Link:
-
-
Suzuki-Miyaura Coupling on Chloropyridines:
-
Source:Journal of Organic Chemistry. "Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics."
-
Relevance: Validates the use of Pd-catalysis for C2-selective coupling in the presence of other halogens.
-
Link:
-
-
Synthesis of 2-Chloronicotinonitrile (Precursor Route):
Sources
- 1. library.wrds.uwyo.edu [library.wrds.uwyo.edu]
- 2. CN102584695A - Preparing method of 5-methylnicotinicacid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Solubility Profiling and Solvent Selection for 2-Chloro-5-ethyl-nicotinic Acid
This guide provides an in-depth technical analysis of the solubility profile of 2-Chloro-5-ethyl-nicotinic acid , a critical pyridine-based intermediate used in the synthesis of kinase inhibitors and other pharmaceutical agents.
The content is structured to support process chemists and researchers in optimizing reaction solvents, purification workflows, and crystallization parameters.
Executive Summary & Chemical Identity
2-Chloro-5-ethyl-nicotinic acid (2-Chloro-5-ethylpyridine-3-carboxylic acid) is a functionalized pyridine derivative characterized by an amphiphilic nature. Its solubility is governed by the competition between the polar, ionizable carboxylic acid moiety at position C3 and the lipophilic chloro- and ethyl- substituents at C2 and C5, respectively.
-
Chemical Structure: Pyridine core substituted with -Cl (C2), -COOH (C3), and -CH₂CH₃ (C5).
-
CAS Number (Analog Reference): While the specific CAS for the free acid is often referenced in patent literature alongside its esters (e.g., Ethyl ester CAS: 152362-03-3 ), its physicochemical behavior is closely modeled by its methyl analog, 2-Chloro-5-methylnicotinic acid (CAS: 66909-30-6) .
-
Molecular Weight: ~185.61 g/mol .
-
pKa (Estimated): ~3.0 – 3.5 (Carboxylic acid proton).
Physicochemical Solubility Profile
The solubility of 2-Chloro-5-ethyl-nicotinic acid is highly pH-dependent and solvent-class specific. The following data synthesizes empirical trends from homologous pyridine carboxylic acids.
Solubility Data Matrix
| Solvent Class | Solvent | Solubility Rating | Process Application |
| Polar Aprotic | DMSO, DMF | High (>100 mg/mL) | Reaction medium for nucleophilic substitutions (SnAr). |
| Polar Protic | Methanol, Ethanol | High (Warm) ; Moderate (Cold) | Recrystallization; Ester hydrolysis medium. |
| Chlorinated | DCM, Chloroform | Moderate to High | Extraction from acidic aqueous phases. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Standard extraction solvent; Crystallization anti-solvent. |
| Ethers | THF, 2-MeTHF | High | Reaction solvent; Grignard/Lithiation compatibility. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low / Insoluble | Anti-solvent for precipitation; Washing impurities. |
| Aqueous (Acidic) | Water (pH < 2) | Insoluble (<1 mg/mL) | Precipitation medium (Workup). |
| Aqueous (Basic) | Water (pH > 8) | High (as Carboxylate Salt) | Impurity purging (washing neutrals into organics). |
Mechanistic Insight
-
The "Solubility Switch": The carboxylic acid group acts as a solubility toggle. In basic aqueous media (NaOH, Na₂CO₃), the molecule deprotonates to form the water-soluble carboxylate anion. Upon acidification (HCl, H₂SO₄), it protonates to the neutral, lipophilic free acid, precipitating out of water or partitioning into organic solvents like DCM or Ethyl Acetate.
-
Lipophilic Shift: Compared to unsubstituted 2-chloronicotinic acid, the 5-ethyl group increases lipophilicity (LogP increase ~0.5–1.0), making the molecule more soluble in non-polar solvents (DCM, Toluene) and less soluble in pure water.
Experimental Protocols
Protocol A: Self-Validating pH-Swing Purification
This protocol utilizes the solubility differential between the ionized salt and the neutral acid to purify the compound without chromatography. It is "self-validating" because the successful precipitation of the solid at the final step confirms the chemical identity (pKa response) and purity.
Reagents: 1M NaOH, 1M HCl, Ethyl Acetate (EtOAc), MTBE.
-
Dissolution: Suspend the crude solid in 1M NaOH (5-10 volumes). Stir until fully dissolved (pH > 10).
-
Validation: If solids remain, they are likely non-acidic impurities. Filter them off.
-
-
Organic Wash: Extract the aqueous alkaline solution with MTBE or EtOAc (2 x 3 volumes).
-
Purpose: Removes non-acidic organic impurities (unreacted starting materials, decarboxylated byproducts) which stay in the organic layer.
-
Discard the organic layer.
-
-
Acidification: Cool the aqueous phase to 0–5°C. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~2.0.
-
Observation: A thick white/off-white precipitate should form immediately.
-
-
Isolation: Stir the slurry for 30 minutes to ripen the crystals. Filter via vacuum filtration.
-
Wash: Wash the cake with cold water (removes inorganic salts) followed by cold heptane (removes residual water/organics).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Protocol B: Gravimetric Solubility Determination
Use this method to determine exact solubility limits for process scale-up.
-
Preparation: Place 100 mg of 2-Chloro-5-ethyl-nicotinic acid into a clear HPLC vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 1 minute after each addition.
-
Endpoint: Record the volume required for complete dissolution (clear solution).
-
Calculation: Solubility (mg/mL) = 100 mg / Volume Added (mL).
-
-
Temperature Stress: If insoluble at 1 mL ( < 100 mg/mL), heat to 50°C to check for temperature-dependent solubility (potential for recrystallization).
Process Logic & Visualization
Purification Logic Tree
The following diagram illustrates the decision-making process for purifying 2-Chloro-5-ethyl-nicotinic acid based on its solubility properties.
Caption: Logic flow for the pH-swing purification of 2-Chloro-5-ethyl-nicotinic acid, leveraging its amphiphilic and acidic properties.
Solvent Selection Workflow
This diagram guides the selection of solvents for reaction versus crystallization.
Caption: Solvent selection strategy distinguishing between reaction media (high solubility) and crystallization systems (temperature-dependent solubility).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12387730, 2-Chloro-5-methylnicotinic acid. (Used as primary analog for physicochemical properties). Retrieved from [Link]
-
PrepChem. The preparation of 2-chloro-5-methylnicotinic acid. (Protocol for hydrolysis and acidification workup). Retrieved from [Link]
Sourcing and Validating 2-Chloro-5-ethyl-nicotinic Acid: A Technical Guide for Preclinical Drug Development
Executive Summary
2-Chloro-5-ethyl-nicotinic acid (and its commercially ubiquitous ethyl ester derivative, CAS 152362-03-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry [1]. The unique substitution pattern of this pyridine core provides orthogonal reactivity handles, making it an ideal starting material for synthesizing kinase inhibitors, COX inhibitors, and novel agrochemicals. This whitepaper provides an in-depth analysis of its structural significance, commercial sourcing strategies, and self-validating experimental protocols for downstream library synthesis.
Structural Significance and Reactivity (SAR)
The synthetic utility of 2-chloro-5-ethyl-nicotinic acid is dictated by its precise electronic and steric properties. As an Application Scientist designing a screening library, understanding the causality behind its reactivity is paramount:
-
C2-Chloro Position (Electrophilic Hub): The electron-withdrawing nature of the pyridine nitrogen, synergistically enhanced by the C3-carboxylate, highly activates the C2 position toward Nucleophilic Aromatic Substitution (SNAr) [2]. This allows for rapid functionalization with primary and secondary amines, often bypassing the need for transition-metal catalysis.
-
C3-Carboxylic Acid/Ester (Amide Coupling): The carboxylate serves as a classical handle for amide bond formation. Commercial suppliers frequently provide this building block as an ethyl ester to improve shelf stability and organic solubility, requiring a simple basic hydrolysis step prior to HATU-mediated coupling.
-
C5-Ethyl Group (Lipophilic Anchor): The ethyl substituent provides a critical Van der Waals interaction point, often utilized to occupy lipophilic sub-pockets in target protein binding sites (e.g., hydrophobic hinge-binding regions in kinases).
Figure 1: Divergent synthetic pathways of 2-chloro-5-ethyl-nicotinic acid.
Commercial Supply Landscape
When sourcing this building block, researchers must evaluate vendors based on synthetic scale, purity, and the absence of regioisomeric impurities. While the free acid can be custom-synthesized, the ethyl ester (CAS 152362-03-3) is the most readily available commercial form [3].
Below is a comparative summary of representative commercial suppliers based on recent chemical registry data [4]:
Table 1: Representative Commercial Suppliers of CAS 152362-03-3
| Supplier Network / Vendor | Typical Purity | Available Pack Sizes | Primary Utility |
| Alchem Pharmtech | 98.0% | 1g, 5g, 25g, 100g | MedChem Library Synthesis |
| ChemSrc Listed Vendors | 97.0% | 100mg, 250mg, 1g | Early-stage Hit Triage |
| ChemicalBook Network | 97% - 99% | Milligram to Bulk (kg) | Scale-up & Process Chemistry |
| AmayBio | >98.0% | 100mg | Analytical Standards |
Quality Control (QC) & Analytical Validation Protocols
Trusting a Certificate of Analysis (CoA) blindly is a critical error in parallel library synthesis. Impurities such as 2-hydroxy-5-ethyl-nicotinic acid (a hydrolysis byproduct) or des-ethyl regioisomers can poison downstream palladium-catalyzed cross-couplings or lead to complex mixtures during SNAr. Every batch must pass a self-validating QC system.
Protocol 1: LC-MS and qNMR Batch Validation
-
Step 1 (Sample Prep): Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.
-
Step 2 (LC-MS Analysis): Run a 5-minute gradient (5% to 95% MeCN) on a C18 column. Causality: The acidic mobile phase prevents peak tailing of the basic pyridine nitrogen, ensuring accurate integration. Monitor at 254 nm (UV) and in positive ESI mode. The expected
for the ethyl ester is 214.06 m/z. -
Step 3 (Self-Validating qNMR): Dissolve 15 mg of the compound and exactly 5.0 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene) in
. Causality: Quantitative NMR (qNMR) is essential to detect NMR-silent inorganic salts or residual solvents (like EtOAc) that LC-MS misses. The assay value is calculated by comparing the integration of the pyridine aromatic protons against the internal standard.
Figure 2: Multi-tier quality control workflow for validating commercial batches.
Downstream Application: Hydrolysis & Functionalization
To utilize the commercial ethyl ester for dual-functionalization, it must first be hydrolyzed to the free acid, followed by amination. The following protocol utilizes a self-validating feedback loop to ensure reaction completion.
Protocol 2: One-Pot Hydrolysis and SNAr Amination
-
Step 1 (Hydrolysis): Dissolve 1.0 eq of 2-chloro-5-ethylpyridine-3-carboxylic acid ethyl ester in THF/MeOH/
(2:1:1). Add 2.0 eq of . Stir at ambient temperature for 2 hours. Causality: Lithium hydroxide is specifically chosen over Sodium hydroxide to minimize the risk of competitive SNAr by the hydroxide ion at the highly activated C2 position. -
Step 2 (Workup & Validation): Acidify the mixture to pH 3 using 1M HCl to precipitate the free 2-chloro-5-ethyl-nicotinic acid. Extract with EtOAc, dry over
, and concentrate. Self-Validation: Run a rapid LC-MS to confirm the complete disappearance of the 214.06 m/z peak and the appearance of the 186.03 m/z peak (free acid). -
Step 3 (SNAr Setup): In a microwave vial, combine the free acid (1.0 eq), a primary amine (1.5 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in N-Methyl-2-pyrrolidone (NMP). Causality: NMP provides the high boiling point and polarity required to stabilize the highly polar Meisenheimer complex intermediate during the SNAr transition state [5].
-
Step 4 (Execution): Heat under microwave irradiation at 120°C for 30 minutes. Purify the resulting 2-amino-5-ethyl-nicotinic acid derivative via reverse-phase preparative HPLC.
References
-
BMC Chemistry (Springer Nature) - Catalyst and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as Potential COX Inhibitors. Available at:[Link]
-
ChemSrc - Supplier Database for CAS 152362-03-3. Available at:[Link]
-
ChemRxiv - Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids (Mechanistic Insights into SNAr). Available at: [Link]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Chloro-5-ethyl-nicotinic Acid via Ester Hydrolysis
Abstract: This document provides a detailed, robust, and validated protocol for the synthesis of 2-Chloro-5-ethyl-nicotinic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol centers on the base-catalyzed hydrolysis (saponification) of its corresponding ethyl ester, Ethyl 2-chloro-5-ethylnicotinate. We delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer expert insights into the rationale behind critical process parameters. This guide is intended for researchers, chemists, and process development professionals requiring a reliable method for producing high-purity 2-Chloro-5-ethyl-nicotinic acid.
Introduction and Scientific Background
2-Chloro-5-ethyl-nicotinic acid belongs to the substituted pyridine carboxylic acid family. These scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile reactivity and presence in numerous biologically active molecules. The conversion of a stable ethyl ester to the corresponding carboxylic acid is a fundamental transformation in organic synthesis. The method detailed herein is a classic saponification reaction, which offers high yields and a straightforward purification process.
The overall transformation involves the reaction of Ethyl 2-chloro-5-ethylnicotinate with a strong base, typically an alkali metal hydroxide like sodium hydroxide (NaOH), in a suitable solvent system, followed by an acidic workup to yield the final product.
Caption: High-level workflow for the synthesis of 2-Chloro-5-ethyl-nicotinic acid.
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis
The saponification of an ester is a well-established, two-stage process. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydroxide ion (from NaOH) on the electrophilic carbonyl carbon of the ethyl ester. This forms a high-energy, tetrahedral intermediate.
-
Leaving Group Departure: This intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the ethoxide ion (⁻OEt), which is a good leaving group. This step yields the carboxylic acid.
-
Acid-Base Reaction: In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion). This is an irreversible acid-base reaction that drives the equilibrium towards the products, forming the sodium salt of the carboxylic acid (sodium 2-chloro-5-ethyl-nicotinate) and ethanol.
-
Protonation: The final step occurs during the workup. The addition of a strong acid (e.g., HCl) protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is typically insoluble in the acidic aqueous medium and precipitates out of the solution.
Caption: The mechanism of base-catalyzed ester hydrolysis (saponification).
Detailed Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 2-chloro-5-ethylnicotinate | ≥97% Purity | Sigma-Aldrich | Starting material.[3] |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | MilliporeSigma | Base for hydrolysis. |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | TCI Chemicals | For acidic workup. |
| Deionized Water (H₂O) | Type II or better | - | Used for solutions and washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | For drying organic extracts, if needed. |
3.2. Equipment
-
Round-bottom flask (appropriately sized for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Beakers and graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
pH indicator strips or a calibrated pH meter
-
Rotary evaporator (optional, for solvent removal)
3.3. Safety and Hazard Management
All procedures should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ethyl 2-chloro-5-ethylnicotinate: May be toxic if swallowed, in contact with skin, or if inhaled.[3] Handle with care.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle solid pellets or flakes carefully to avoid creating dust.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Vapors are highly irritating to the respiratory system.[4]
-
2-Chloro-5-ethyl-nicotinic Acid (Product): Assumed to be an irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6] Avoid inhalation of dust.
3.4. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 2-chloro-5-ethylnicotinate (10.0 g, 46.8 mmol) in ethanol (80 mL).
-
Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.8 g, 70.2 mmol, 1.5 equivalents) in deionized water (20 mL). Carefully add the NaOH solution to the stirred solution of the ester in the flask.
-
Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours.
-
Expert Insight: The use of a 1.5 molar excess of NaOH ensures the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
-
Cooling and Solvent Removal: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. If a rotary evaporator is available, remove the bulk of the ethanol under reduced pressure. Otherwise, proceed to the next step.
-
Acidification and Precipitation: Transfer the reaction mixture to a 400 mL beaker. If the ethanol was not removed, do so by gently blowing a stream of air or nitrogen over the stirred solution in the fume hood. Dilute the remaining aqueous solution with 100 mL of deionized water. Place the beaker in an ice-water bath to cool it to 0-5°C.
-
While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to the solution. The product will begin to precipitate as a white solid. Continue adding HCl until the pH of the solution is between 2 and 3 (check with pH paper).
-
Expert Insight: Acidifying in an ice bath helps control the exotherm from the neutralization and promotes the formation of larger, more easily filterable crystals. Ensuring a pH of ~2 is critical to fully protonate the carboxylate and maximize the yield of the insoluble acid.
-
-
Product Isolation: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with two portions of cold deionized water (2 x 30 mL) to remove any residual salts (NaCl) and HCl.
-
Expert Insight: Using cold water is essential to minimize loss of the desired product, which may have slight solubility in water.
-
-
Drying: Transfer the white solid to a pre-weighed watch glass and dry it to a constant weight. This can be done in a vacuum oven at 40-50°C or by air-drying in a desiccator.
-
Characterization: The final product, 2-Chloro-5-ethyl-nicotinic acid, should be a white to off-white solid. Determine the final weight and calculate the percentage yield. Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. A typical yield for this procedure is in the range of 90-98%.
Summary of Key Parameters
| Parameter | Value / Condition | Rationale |
| Stoichiometry (Base) | 1.5 equivalents of NaOH | Drives the reaction equilibrium to completion. |
| Solvent System | Ethanol / Water (4:1 v/v) | Ensures miscibility of the organic ester and the aqueous base. |
| Reaction Temperature | Reflux (~80-85°C) | Increases reaction rate to achieve completion in a reasonable timeframe. |
| Reaction Time | 3-4 hours | Sufficient time for complete hydrolysis, verifiable by TLC. |
| Workup pH | 2-3 | Ensures complete protonation and precipitation of the carboxylic acid. |
| Purification Method | Precipitation followed by washing with cold water | Simple and effective method to isolate a high-purity solid product. |
References
- Google Patents. CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof. (Accessed February 2026).
-
Patsnap. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka. (Accessed February 2026). URL: [Link]
-
PubMed. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. (Accessed February 2026). URL: [Link]
-
Patsnap. Method for preparing 2-chloronicotinic acid - Eureka. (Accessed February 2026). URL: [Link]
-
ResearchGate. Synthesis of 2-Chloronicotinic Acid Derivatives. (Accessed February 2026). URL: [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. (Accessed February 2026). URL: [Link]
- Google Patents. US6218543B1 - Processes for producing highly pure nicotinamide. (Accessed February 2026).
-
China/Asia On Demand (CAOD). Green Process for the Synthesis of 2-Chloronicotinic Acid. (Accessed February 2026). URL: [Link]
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (Accessed February 2026).
-
PubChem. 2-Chloro-5-methylnicotinic acid. (Accessed February 2026). URL: [Link]
- Google Patents. CN1613849A - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (Accessed February 2026).
-
ResearchGate. Methods to Produce Nicotinic Acid with Potential Industrial Applications. (Accessed February 2026). URL: [Link]
- Google Patents. US2586808A - Nicotinic acid production. (Accessed February 2026).
-
PubMed. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (Accessed February 2026). URL: [Link]
Sources
- 1. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. Ethyl 2-chloro-5-ethylnicotinate | 152362-03-3 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. tcichemicals.com [tcichemicals.com]
Chlorination of 5-ethyl-2-hydroxynicotinic acid procedure
Application Note: High-Yield Chlorination of 5-Ethyl-2-Hydroxynicotinic Acid
Executive Summary
This Application Note details the optimized protocol for the chlorination of 5-ethyl-2-hydroxynicotinic acid (also referred to as 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) to produce 2-chloro-5-ethylnicotinic acid . This transformation is a critical intermediate step in the synthesis of imidazolinone herbicides (e.g., Imazethapyr) and various kinase inhibitors.
The procedure utilizes Phosphoryl chloride (
Reaction Mechanism & Chemical Logic
The transformation proceeds through a nucleophilic aromatic substitution pathway (
-
Activation: The lone pair of the lactam oxygen attacks the electrophilic phosphorus of
, forming a dichlorophosphate intermediate. This converts the C2-oxygen into an excellent leaving group. -
Acid Chloride Formation: Simultaneously, the carboxylic acid at C3 reacts with
/ to form the acid chloride. This is unavoidable but reversible. -
Nucleophilic Substitution: Chloride ions (generated in situ) attack the C2 position, displacing the phosphate leaving group and aromatizing the pyridine ring.
-
Hydrolysis (Quench): The reaction mixture—containing the 2-chloro-5-ethylnicotinoyl chloride—is quenched with water. The highly reactive acid chloride hydrolyzes rapidly to the carboxylic acid, while the C2-chlorine bond (part of the aromatic system) remains stable under acidic hydrolysis conditions.
Figure 1: Mechanistic pathway for the deoxygenative chlorination and subsequent hydrolysis.
Critical Process Parameters (CPP)
To ensure reproducibility and safety, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Reagent Stoichiometry | Acts as solvent and reagent. Excess ensures complete solvation and drives kinetics. | |
| Co-Reagent | Optional but recommended. Accelerates the conversion of the carboxylic acid to acid chloride, preventing anhydride side-products. | |
| Reaction Temperature | 105°C – 115°C (Reflux) | Required to overcome the activation energy of the aromatic substitution. |
| Quench Temperature | < 20°C (Exothermic) | Safety Critical. Hydrolysis of excess |
| Moisture Control | Strictly Anhydrous | Moisture consumes |
Detailed Experimental Protocol
Safety Warning:
Phase 1: Reaction Setup
-
Equipment: Dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with
or Drierite). -
Charging:
-
Add 5-ethyl-2-hydroxynicotinic acid (10.0 g, 59.8 mmol) to the flask.
-
Optional: Add Phosphorus pentachloride (
) (12.5 g, 60.0 mmol). Note: This solid addition can be exothermic; add slowly. -
Add Phosphoryl chloride (
) (40 mL, ~430 mmol) carefully.
-
-
Initiation:
Phase 2: Chlorination (Reflux)
-
Heating: Place the flask in an oil bath pre-heated to 110°C .
-
Monitoring: Reflux the mixture for 3 to 5 hours .
-
Visual Check: The suspension should transition to a clear, amber/yellow solution, indicating the consumption of the starting material.
-
IPC (In-Process Control): Take a 50 µL aliquot, quench into 0.5 mL methanol (forms the methyl ester), and analyze via HPLC or TLC (50:50 Ethyl Acetate:Hexane). The starting material spot (
) should disappear, replaced by the esterified product ( ).
-
Phase 3: Workup & Isolation
-
Concentration (Recommended): Allow the reaction to cool to ~50°C. Distill off the excess
under reduced pressure (rotary evaporator with a caustic trap). Note: Removing excess significantly reduces the violence of the quench. -
Quenching (Critical):
-
Prepare a beaker with 100 g of crushed ice and 50 mL of water .
-
Slowly pour the concentrated oily residue onto the stirring ice. Caution: Vigorous exotherm and HCl evolution.
-
Stir for 30–60 minutes to ensure complete hydrolysis of the intermediate acid chloride to the carboxylic acid.
-
-
pH Adjustment:
-
The solution will be strongly acidic (pH < 1).
-
Slowly adjust the pH to 3.0 – 4.0 using 50% NaOH solution or solid
. This is near the isoelectric point of the nicotinic acid derivative, maximizing precipitation.
-
-
Extraction (Alternative to Precipitation):
-
If the product does not precipitate as a solid, extract the aqueous layer with Ethyl Acetate (3 x 100 mL) or Dichloromethane (DCM) .
-
Wash the combined organics with brine, dry over anhydrous
, and concentrate in vacuo.
-
Phase 4: Purification
-
Recrystallization: The crude solid is typically off-white to pale yellow. Recrystallize from Ethanol/Water (1:1) or Toluene if high purity is required.
-
Yield Expectations: 85% – 95%.
Process Workflow Diagram
Figure 2: Step-by-step process workflow for the synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Moisture in reagents; Insufficient temperature. | Use fresh bottle of |
| Low Yield | Product lost in water layer during workup. | The product is amphoteric. Ensure pH is strictly 3–4 during isolation. Perform "salting out" with NaCl before extraction. |
| Dark/Black Crude | Overheating or "charring". | Do not exceed 120°C. Ensure efficient stirring. |
| Violent Quench | Too much excess | Distill off at least 80% of |
References
-
Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. (Detailed protocols for the parent 2-chloronicotinic acid synthesis using POCl3).
-
Method for preparing 2-chloronicotinic acid. Google Patents (CN104592104A). (Industrial process description for chlorination of nicotinic acid derivatives).
-
POCl3 Mediated Chlorination. Common Organic Chemistry. (Standard operating procedures for POCl3 mediated deformylative chlorination and activation).
-
Imazethapyr Synthesis Overview. University of Hertfordshire. (Contextual information on the 5-ethyl-2,3-pyridinedicarboxylic acid pathway).
Sources
The Strategic Utility of 2-Chloro-5-ethyl-nicotinic Acid in the Synthesis of Novel Kinase Inhibitors: A Detailed Application Guide
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with an in-depth understanding of the application of 2-Chloro-5-ethyl-nicotinic acid as a key intermediate in the synthesis of targeted kinase inhibitors. This document will elucidate the synthetic versatility of this building block, provide detailed experimental protocols, and discuss the biological evaluation of the resulting inhibitors in the context of relevant signaling pathways.
Introduction: The Quest for Selective Kinase Inhibitors
Protein kinases are a large family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of many malignancies. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors, often leading to off-target effects and associated toxicities.
The strategic use of carefully designed chemical intermediates is paramount in navigating this challenge. 2-Chloro-5-ethyl-nicotinic acid emerges as a valuable scaffold in this context. The presence of the chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of a diverse range of kinase inhibitor cores. The ethyl group at the 5-position can be exploited to probe specific hydrophobic pockets within the kinase active site, potentially enhancing both potency and selectivity. The carboxylic acid functionality offers a versatile point for amide bond formation, a common linkage in many established kinase inhibitors.
Synthetic Applications of 2-Chloro-5-ethyl-nicotinic Acid
The primary synthetic utility of 2-Chloro-5-ethyl-nicotinic acid lies in its facile conversion to a variety of kinase inhibitor scaffolds through two key reactions: amide coupling and nucleophilic aromatic substitution.
Protocol 1: Amide Coupling to Form a Representative Kinase Inhibitor Precursor
This protocol details the synthesis of a key amide intermediate, which can then be further elaborated to a final kinase inhibitor. The example provided is the coupling of 2-Chloro-5-ethyl-nicotinic acid with a substituted aniline, a common motif in many kinase inhibitors.
Reaction Scheme:
A representative amide coupling reaction.
Materials:
| Reagent/Solvent | Molecular Weight | Amount | Moles |
| 2-Chloro-5-ethyl-nicotinic acid | 185.60 g/mol | 1.0 g | 5.39 mmol |
| Substituted Aniline | Varies | 1.1 eq | 5.93 mmol |
| HATU | 380.23 g/mol | 1.2 eq | 6.47 mmol |
| DIPEA | 129.24 g/mol | 2.5 eq | 13.48 mmol |
| Anhydrous DMF | - | 20 mL | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-5-ethyl-nicotinic acid (1.0 g, 5.39 mmol).
-
Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (20 mL).
-
Add the substituted aniline (1.1 eq, 5.93 mmol) to the solution.
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq, 6.47 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 13.48 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(substituted-phenyl)-2-chloro-5-ethylnicotinamide.
Expected Outcome:
The expected yield for this type of amide coupling is typically in the range of 70-90%, depending on the specific aniline used. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Nucleophilic Aromatic Substitution for Kinase Core Formation
The chloro-substituent at the 2-position of the nicotinamide intermediate is now activated for nucleophilic aromatic substitution. This allows for the introduction of a variety of amine-containing fragments, which often form the "hinge-binding" motif of the kinase inhibitor.
Reaction Scheme:
Sources
Application Note: Suzuki-Miyaura Coupling of 2-Chloro-5-ethylnicotinic Acid
This guide outlines the optimized protocols for the Suzuki-Miyaura cross-coupling of 2-chloro-5-ethylnicotinic acid . It addresses the specific challenges posed by the ortho-substituted free carboxylic acid and the chlorinated pyridine scaffold .
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The substrate 2-chloro-5-ethylnicotinic acid presents a "perfect storm" of reactivity challenges for palladium-catalyzed cross-coupling:
-
Electronic Deactivation: While 2-chloropyridines are generally reactive toward oxidative addition, the 5-ethyl group (electron-donating) slightly increases the electron density of the ring compared to the unsubstituted analog, potentially raising the activation energy for the oxidative addition step.
-
Catalyst Poisoning (The "Ortho Effect"): The carboxylic acid at position 3 (ortho to the chlorine) can deprotonate to form a carboxylate. This proximal carboxylate, combined with the pyridine nitrogen, creates a bidentate coordination site that can sequester Palladium (Pd), forming stable, inactive Pd(II) chelates (see Mechanistic Insight below).
-
Solubility: The zwitterionic nature of the amino-acid-like scaffold requires carefully balanced solvent systems.
This protocol prioritizes Ligand-Enhanced Oxidative Addition to overcome the C-Cl bond strength and Biphasic Solvation to manage the ionic intermediates.
Mechanistic Insight: The Chelation Trap
The diagram below illustrates the standard catalytic cycle versus the "Chelation Trap" specific to 2-halonicotinic acids.
Figure 1: The catalytic cycle highlighting the competitive formation of the inactive Pd-N/O chelate, which must be prevented by using bulky ligands or specific solvent systems.
Strategic Route Selection
Two primary methodologies are validated for this substrate. Method A is preferred for high-throughput screening and speed. Method B is the robust fallback for scale-up if Method A suffers from low conversion.
| Feature | Method A: Direct Coupling | Method B: Ester Protection |
| Step Count | 1 Step | 3 Steps (Esterify |
| Reagents | Pd(dppf)Cl₂ or Pd-XPhos | SOCl₂/EtOH; then Pd(PPh₃)₄ |
| Solvent | Dioxane/Water (Biphasic) | Toluene or DMF (Anhydrous) |
| Risk | Catalyst poisoning (moderate) | Hydrolysis yield loss (low) |
| Recommendation | Primary Protocol | Contingency |
Detailed Protocols
Method A: Direct Coupling (The "Water-Soluble" Approach)
Rationale: Using a water-miscible organic solvent with a high water content ensures the nicotinate salt remains soluble, preventing it from coating the catalyst surface. The use of Pd(dppf)Cl₂ is critical; the large bite angle of the dppf ligand enforces a geometry that resists displacement by the pyridine nitrogen.
Materials
-
Substrate: 2-chloro-5-ethylnicotinic acid (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol% )
-
Base: Potassium Carbonate (
) (3.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 mmol, 185 mg), Boronic Acid (1.2 mmol), and
(3.0 mmol, 415 mg). -
Inerting: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL). Note: The acid will deprotonate immediately, likely forming a suspension or solution depending on the specific boronic acid.
-
Catalyst Addition: Remove the cap briefly under a positive flow of inert gas and add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg). Reseal immediately.
-
Reaction: Heat the mixture to 90°C for 4–12 hours.
-
Monitoring: Check by LC-MS.[2] Look for the disappearance of the starting material (
, Cl isotope pattern) and formation of product.
-
-
Work-up (Critical for Acidic Products):
Method A2: The "Difficult Substrate" Variation (Buchwald Ligands)
Use this if Method A yields <50% conversion.
-
Catalyst System:
(2 mol%) + XPhos or SPhos (4-8 mol%). -
Base:
(3.0 equiv). -
Solvent: n-Butanol / Water (3:1).
-
Rationale: XPhos is exceptionally bulky, preventing the "ortho-trap" chelation and accelerating oxidative addition into the electron-rich chloride.
Method B: Protection-Deprotection Route (Scale-Up)
Rationale: Converting the acid to an ethyl ester eliminates the negative charge and the chelation risk, making the substrate behave like a standard chloropyridine.
Workflow
-
Esterification: Reflux 2-chloro-5-ethylnicotinic acid in Ethanol with catalytic
or (2 equiv) for 3 hours. Evaporate to dryness. Yields Ethyl 2-chloro-5-ethylnicotinate . -
Coupling:
-
Solvent: Toluene (anhydrous).[5]
-
Base:
(2 equiv). -
Catalyst:
(5 mol%). -
Temp: 100°C, 16h.
-
-
Hydrolysis: Treat the isolated ester with LiOH (3 equiv) in THF/Water (1:1) at RT for 2 hours to recover the acid.
Optimization & Troubleshooting Matrix
Use the following decision tree to optimize conditions if the standard protocol fails.
Figure 2: Troubleshooting logic for common failure modes.
Key Troubleshooting Tips
-
Protodeboronation: If the boronic acid is unstable (e.g., 2-heteroaryl boronic acids), it may decompose before coupling.
-
Solution: Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours) or switch to the corresponding Potassium Trifluoroborate (
) salt.
-
-
Pd Black Formation: If the reaction turns black and stalls early.
-
Solution: This indicates ligand dissociation. Add excess ligand (e.g., 10 mol%
or additional dppf) or switch to the more stable Pd(dppf)Cl₂·DCM complex.
-
References
-
Mechanistic Basis of Pd-Catalyzed Coupling of 2-Halonicotinic Acids
-
Use of Buchwald Ligands (XPhos/SPhos)
-
Solid-Phase Precedents (5-Bromonicotinic acid)
-
General Protocol for Unprotected Acids
- Title: Ligand-free palladium-catalyzed Suzuki–Miyaura cross-coupling of aryl halides with arylboronic acids in w
- Source:Green Chemistry (2009).
- Context: Provides the basis for the aqueous carbon
-
URL:[Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Pd(II)-catalyzed cross-coupling of sp3 C-H Bonds with sp2 and sp3 boronic acids using air as the oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Nucleophilic substitution of 2-chloro group in 5-ethylnicotinic acid
Application Note: Strategic Nucleophilic Substitution of 2-Chloro-5-ethylnicotinic Acid
Executive Summary
This guide details the protocols for the nucleophilic aromatic substitution (
Unlike simple chlorobenzenes, this substrate possesses a unique "push-pull" electronic environment: the 2-chloro group is activated by the ring nitrogen, while the 3-carboxylic acid introduces solubility challenges and zwitterionic equilibria that must be managed. The 5-ethyl group, while sterically remote, increases lipophilicity compared to the parent nicotinic acid, influencing solvent selection.
Mechanistic Insight & Strategic Considerations
The Substrate Architecture
The reactivity of 2-chloro-5-ethylnicotinic acid is governed by three factors:
-
Ring Nitrogen (Position 1): Strongly electron-withdrawing (
, ), it lowers the energy of the Meisenheimer complex, facilitating at the 2-position. -
Carboxylic Acid (Position 3):
-
Unprotected (COOH): In basic conditions (required for nucleophiles), this deprotonates to the carboxylate (
). The negative charge exerts a repulsive field against incoming anionic nucleophiles (e.g., alkoxides), potentially slowing kinetics. -
Acid Tax: The first equivalent of any amine nucleophile will be consumed to neutralize this acid, necessitating at least 2.0–2.2 equivalents of nucleophile or an auxiliary base.
-
-
Ethyl Group (Position 5): A weak electron-donating group (EDG). It slightly destabilizes the anionic intermediate compared to unsubstituted nicotinic acid, requiring slightly higher reaction temperatures (
) than the parent 2-chloronicotinic acid.
Reaction Mechanism ( )
The reaction proceeds via an addition-elimination pathway.[1] The rate-determining step is typically the nucleophilic attack (addition).
Figure 1: Stepwise
Optimized Protocols
Protocol A: Amination (Synthesis of 2-Amino Derivatives)
Target: 2-Amino-5-ethylnicotinic acid (and N-alkyl derivatives). Application: Introduction of amine pharmacophores.[1][4]
Reagents:
-
Substrate: 2-Chloro-5-ethylnicotinic acid (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (2.5 eq)
-
Solvent: Water (Green Chemistry) or Ethanol/Water (1:1)
-
Catalyst (Optional): Cu powder (Ullmann-type) if amine is sterically hindered.
Procedure:
-
Setup: In a pressure tube (or autoclave for volatile amines), suspend 2-chloro-5-ethylnicotinic acid (10 mmol) in water (15 mL).
-
Addition: Add the amine (25 mmol). Note: The suspension will likely dissolve as the ammonium salt forms.
-
Reaction: Seal and heat to 120–130°C for 12–16 hours.
-
Why High Temp? The carboxylate anion formed in situ deactivates the ring. Thermal energy is needed to overcome this barrier.
-
-
Monitoring: Check by HPLC (C18 column, Acidic Mobile Phase). Disappearance of the peak at ~250 nm.
-
Workup (The "Isoelectric Precipitation"):
-
Cool the mixture to room temperature.
-
Acidify carefully with concentrated HCl to pH 3–4 (the isoelectric point of most nicotinic amino acids).
-
The product should precipitate as a white/off-white solid.
-
Filter, wash with cold water, and dry.
-
Yield Expectation: 75–90%.
Protocol B: Alkoxylation (Synthesis of 2-Alkoxy Derivatives)
Target: 2-Methoxy-5-ethylnicotinic acid. Challenge: Direct reaction with NaOMe often leads to decarboxylation or sluggish rates due to carboxylate repulsion. Solution: Use the Dianion Method or Ester Protection .
Dianion Protocol (Direct):
-
Setup: Dissolve Na metal (3.0 eq) in dry Methanol under
. -
Addition: Add 2-chloro-5-ethylnicotinic acid (1.0 eq). The first equivalent forms the carboxylate; the subsequent equivalents act as the nucleophile.
-
Reaction: Reflux (
) for 24 hours. Note: If conversion is low, switch solvent to DMSO and use NaOMe solid to increase temperature to 100°C. -
Workup: Quench with water. Acidify to pH 3. Extract with Ethyl Acetate (the alkoxy acid is more lipophilic than the amino acid).
Data Presentation & Troubleshooting
Solvent Screening Data (Representative)
Solvent choice drastically affects reaction rate and impurity profile.
| Solvent | Temperature | Reaction Time | Yield | Comments |
| Water | 130°C (Sealed) | 12 h | 85% | Recommended. Green, product precipitates at pH 3. |
| Ethanol | 80°C (Reflux) | 24 h | 40% | Too slow; reflux temp insufficient for deactivated carboxylate. |
| DMF | 120°C | 6 h | 88% | Fast, but workup requires aqueous wash to remove DMF. |
| Toluene | 110°C | 48 h | <10% | Poor solubility of the zwitterionic substrate. |
Experimental Workflow
Figure 2: Operational workflow for the amination protocol.
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Cause: Consumption of amine by the carboxylic acid or evaporation of volatile amine.
-
Fix: Add an additional 1.0 eq of amine or use a non-nucleophilic base (DIPEA) to scavenge the proton, keeping the amine free.
-
-
Problem: Product does not precipitate at pH 3.
-
Cause: The 5-ethyl group increases lipophilicity, but if the amine nucleophile is also very polar, the product might remain water-soluble.
-
Fix: Saturate the aqueous phase with NaCl (salting out) or extract with n-Butanol.
-
-
Problem: Formation of 2-Hydroxy impurity (Hydrolysis).
-
Cause: Traces of water in alkoxylation reactions or excessive temperature in aqueous amination.
-
Fix: Ensure anhydrous conditions for alkoxylation. For amination, this is rarely a dominant pathway unless the amine is very weak.
-
References
- Synthesis of 2-chloronicotinic acid derivatives (Patent)
-
Microwave-assisted synthesis of 2-aminonicotinic acids
-
General Reactivity of Halopyridines (
):- Source:Organic Chemistry Portal.
- Relevance: Provides the mechanistic grounding for the addition-elimination pathway in electron-deficient heterocycles.
-
URL:[Link]
-
Properties of 2-Chloro-5-methylnicotinic acid (Analog)
- Source: PubChem CID 12387730.
- Relevance: Used as a physicochemical proxy for the 5-ethyl analog regarding solubility and handling.
-
URL:[Link]
Sources
Preparation of 5-ethyl-2-aminonicotinic acid from 2-chloro precursor
Application Note: Preparation of 5-Ethyl-2-Aminonicotinic Acid from 2-Chloro Precursor
Executive Summary
This application note details the synthesis of 5-ethyl-2-aminonicotinic acid , a critical pharmacophore in the development of tyrosine kinase inhibitors (e.g., Src/Abl inhibitors) and imidazolinone herbicides. The protocol focuses on the nucleophilic aromatic substitution (SNAr) of the 2-chloro precursor using aqueous ammonia.
While simple in theory, the conversion of 2-chloronicotinic acids to their 2-amino counterparts often suffers from low yields due to competing decarboxylation or hydrolysis. This guide presents two validated methodologies: a High-Pressure Autoclave Method (preferred for scale-up) and a Copper-Catalyzed Method (preferred for milder conditions), ensuring high purity and reproducibility.
Retrosynthetic Logic & Reaction Pathway
The transformation relies on the electron-deficient nature of the pyridine ring. The carboxylic acid moiety at C3 (or its ester) further activates the C2 position for nucleophilic attack. However, the presence of the carboxylic acid also introduces a challenge: under basic conditions, it forms a carboxylate salt, which electronically deactivates the ring against nucleophilic attack compared to the ester.
Key Mechanistic Insight: To overcome the electronic deactivation of the carboxylate anion, the reaction requires either high thermal energy (Method A) to force the SNAr overcoming the activation energy barrier, or transition metal catalysis (Method B) to facilitate the amination via a lower-energy oxidative addition/reductive elimination pathway.
DOT Diagram: Reaction Scheme
Caption: SNAr pathway converting the 2-chloro precursor to the 2-amino target, highlighting the critical competition with hydrolysis.
Experimental Protocols
Pre-requisites & Safety
-
Precursor: 2-Chloro-5-ethylnicotinic acid (CAS: N/A for specific acid; derived from ethyl ester or 5-ethyl-2-pyridone).
-
Safety Critical: Reactions involve high-pressure ammonia gas. Use a rated autoclave or pressure vessel. Work in a well-ventilated fume hood.
Method A: High-Pressure Amination (Standard Industrial Route)
Best for: Large-scale batches where catalyst removal is undesirable.
Materials:
-
2-Chloro-5-ethylnicotinic acid (1.0 equiv)
-
Ammonium Hydroxide (28-30% NH3 in water) (10-20 equiv)
-
Equipment: Stainless steel autoclave (e.g., Parr reactor)
Protocol:
-
Charging: Load 2-chloro-5-ethylnicotinic acid (e.g., 10.0 g) into the autoclave liner.
-
Solvent Addition: Add aqueous ammonium hydroxide (100 mL). The large excess of ammonia serves as both reactant and solvent, driving the equilibrium forward.
-
Sealing & Heating: Seal the reactor. Heat to 140–150°C .
-
Note: Internal pressure will rise to 15–20 bar (approx. 200–300 psi). Ensure the vessel is rated for at least 50 bar.
-
-
Reaction Time: Maintain temperature for 12–16 hours .
-
Cooling & Venting: Cool the reactor to room temperature (<25°C). Carefully vent the excess ammonia gas into a scrubber (dilute HCl trap).
-
Workup:
-
Transfer the reaction mixture to a beaker.
-
Concentrate the solution under reduced pressure (rotary evaporator) to remove excess ammonia (volume reduction ~50%).
-
Adjust pH to 3.5–4.0 (the isoelectric point) using 6N HCl.
-
The product will precipitate as a white to off-white solid.
-
-
Isolation: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.
Method B: Copper-Catalyzed Amination (Milder Conditions)
Best for: Lab-scale synthesis or if high-pressure equipment is unavailable.
Materials:
-
2-Chloro-5-ethylnicotinic acid (1.0 equiv)
-
Ammonium Hydroxide (25%) (10 equiv)
-
Catalyst: CuSO4·5H2O (0.1 equiv) or Cu powder.
-
Solvent: Water (or Ethylene Glycol for higher reflux temp).
Protocol:
-
Setup: In a pressure tube or sealed heavy-wall glass vessel, combine the starting material (5.0 g), CuSO4·5H2O (0.6 g), and aqueous ammonia (50 mL).
-
Reaction: Seal the vessel and heat to 100–110°C in an oil bath.
-
Time: Stir vigorously for 8–10 hours . Monitor by TLC (System: DCM/MeOH 9:1) or HPLC.[3][4]
-
Workup (Copper Removal):
-
Precipitation: Acidify the clear filtrate with glacial acetic acid or HCl to pH 3–4.
-
Purification: Collect the precipitate. If the product is colored (blue/green tint indicates residual Cu), recrystallize from water/ethanol (9:1).
Data Summary & Specifications
| Parameter | Specification / Result | Notes |
| Appearance | White to off-white crystalline powder | |
| Yield (Method A) | 75 – 85% | Higher yields due to minimal handling. |
| Yield (Method B) | 65 – 75% | Losses during Cu removal steps. |
| Melting Point | > 200°C (Dec) | Typical for amino-nicotinic zwitterions. |
| Solubility | Soluble in dilute acid/base; Poor in water/organic solvents | Amphoteric nature. |
| 1H NMR (DMSO-d6) | δ 1.15 (t, 3H), 2.45 (q, 2H), 7.8 (s, 1H), 8.2 (s, 1H) | Characteristic ethyl signals and aromatic protons. |
Critical Process Flowchart
DOT Diagram: Experimental Workflow
Caption: Step-by-step operational workflow for the high-pressure synthesis method.
Troubleshooting & Optimization
-
Issue: Incomplete Conversion.
-
Cause: Insufficient ammonia concentration or temperature too low.
-
Fix: Increase NH3 equivalents to 20x. Ensure autoclave reaches >135°C internal temperature.
-
-
Issue: Decarboxylation (Formation of 2-amino-5-ethylpyridine).
-
Cause: Excessive temperature (>180°C) or prolonged heating.
-
Fix: Strictly control temperature. If persistent, switch to the Ester Route (Ethyl 2-chloro-5-ethylnicotinate + NH3/EtOH -> Ethyl 2-amino-5-ethylnicotinate -> Hydrolysis).
-
-
Issue: Residual Copper (Method B).
-
Cause: Incomplete precipitation or complexation.
-
Fix: Use EDTA or QuadraSil™ scavenger resins during workup.
-
References
-
Preparation of 2-Aminonicotinic Acid Derivatives
-
General Amination of 2-Chloropyridines
- Title: Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradi
- Source: J. Chem. Res. (2011).
-
Link:[Link]
- Title: Process for producing pyridine carboxylic acids (EP 2428505 B1).
- Analogous Synthesis (5-Methyl-2-Aminonicotinic Acid)
-
Preparation of 5-Ethyl-2,3-Pyridinedicarboxylate (Precursor Route)
Disclaimer: This protocol involves hazardous chemicals and high-pressure equipment. Always perform a risk assessment before proceeding. The author assumes no liability for damages resulting from the use of this information.
Sources
- 1. Page loading... [guidechem.com]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. CAS 5345-47-1: 2-Aminonicotinic acid | CymitQuimica [cymitquimica.com]
- 4. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 6. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 7. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]
- 9. US7491725B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
Application Note: Strategic Esterification Protocols for 2-Chloro-5-ethyl-nicotinic Acid
Part 1: Strategic Analysis & Chemical Logic
The Challenge: The "Ortho-Effect" and Pyridine Electronics
Esterifying 2-Chloro-5-ethyl-nicotinic acid (CAS: 101580-96-5) presents a dual challenge that causes standard "textbook" Fischer esterifications to fail or proceed with poor conversion.
-
Steric Hindrance (The Ortho-Effect): The chlorine atom at position C2 is physically bulky and located ortho to the carboxylic acid at C3. This creates a "steric gate" that blocks the trajectory of incoming nucleophiles (alcohols) required to attack the carbonyl carbon.
-
Electronic Deactivation: The pyridine ring is naturally electron-deficient ($ \pi
-I$ effect). While this makes the O-H bond of the acid more acidic, it renders the carbonyl carbon less susceptible to protonation (activation) in acid-catalyzed pathways.
Critical Warning - The
Decision Matrix: Selecting the Right Methodology
The choice of method depends strictly on scale and available equipment.
Figure 1: Strategic decision matrix for selecting the optimal esterification route.
Part 2: Detailed Experimental Protocols
Protocol A: The Acid Chloride Route (Scalable Standard)
Mechanism: Activation of the carboxylic acid into a highly reactive acid chloride using Thionyl Chloride (
Materials
-
Substrate: 2-Chloro-5-ethyl-nicotinic acid (1.0 eq)
-
Reagent: Thionyl Chloride (
) (3.0 - 5.0 eq) OR Oxalyl Chloride (1.5 eq) -
Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops / 0.05 eq)
-
Solvent: Toluene (anhydrous) or Dichloromethane (DCM)
-
Quench: Methanol or Ethanol (anhydrous)
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or
inlet. -
Activation: Suspend the nicotinic acid derivative in Toluene (approx. 5-10 mL per gram).
-
Catalysis: Add catalytic DMF. Note: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, which is the active species.
-
Addition: Add
dropwise at room temperature.-
Caution: Massive gas evolution (
and ). Ensure proper ventilation.
-
-
Reflux: Heat to 70-80°C for 2-3 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.
-
Evaporation (CRITICAL): Concentrate the mixture under reduced pressure to remove excess
. Co-evaporate with Toluene twice.-
Reasoning: Residual
will generate anhydrous HCl gas when alcohol is added. While the pyridine ring can buffer this, excess acid can complicate workup or degrade the product.
-
-
Esterification: Dissolve the residue in DCM. Cool to 0°C. Add the alcohol (MeOH or EtOH) in slight excess (1.5 - 2.0 eq) or use it as the solvent if cost permits.
-
Workup: After 1 hour, neutralize with saturated
. Extract with DCM/Ethyl Acetate. Dry over and concentrate.
Protocol B: Carboxylate Alkylation (Mild & Chemoselective)
Mechanism: Base-promoted
Materials
-
Substrate: 2-Chloro-5-ethyl-nicotinic acid (1.0 eq)
-
Base: Potassium Carbonate (
) (1.5 - 2.0 eq) - Do not use NaOH or NaOMe. -
Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Step-by-Step Procedure
-
Dissolution: Dissolve the acid in DMF (5 mL/g).
-
Deprotonation: Add powdered
. Stir at Room Temperature (RT) for 15-30 minutes. The mixture will be a suspension. -
Alkylation: Add Alkyl Iodide dropwise.
-
Safety: MeI is a suspected carcinogen; use in a fume hood.
-
-
Reaction: Stir at RT for 4-12 hours. Monitor by TLC or HPLC.
-
Note: Heating is usually unnecessary and increases the risk of side reactions.
-
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Isolation: The ester often precipitates as a solid. Filter and wash with water. If oil forms, extract with Ethyl Acetate/Hexanes.
Part 3: Data Analysis & Validation
Expected Analytical Outcomes
| Parameter | Method A (Acid Chloride) | Method B (Alkylation) |
| Purity (Raw) | >95% (Clean conversion) | >98% (Very clean) |
| Primary Impurity | Unreacted Acid (if wet) | N-Alkylated Pyridone (Rare) |
| Yield | 85-95% | 90-98% |
| Throughput | High (kg scale feasible) | Low/Medium (DMF removal) |
Troubleshooting Guide
-
Issue: Low Conversion in Method A.
-
Cause: DMF catalyst omitted or old
. -
Fix: Ensure DMF is added. It is essential for activating the thionyl chloride on electron-deficient rings.
-
-
Issue: Product contains "2-Methoxy" impurity.
-
Cause:
reaction. Likely occurred because strong base (NaOMe) was used or temperature was too high in the presence of base. -
Fix: Switch to Method B using
(a weaker base that cannot effect on this substrate).
-
Mechanistic Visualization
The following diagram illustrates the critical "Vilsmeier" activation required in Method A to overcome the electron-deficient nature of the pyridine ring.
Figure 2: Catalytic activation mechanism using DMF/Thionyl Chloride.
References
-
Synthesis of 2-chloronicotinic acid derivatives.
/DMF protocol for 2-chloronicotinic acid esterification. Link -
Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents (CN100355732C). (2005). Details hydrogenation and esterification workflows for 2-chloro-5-substituted pyridines. Link
-
Ester synthesis by esterification. Organic Chemistry Portal. General review of esterification methodologies including acid chloride and alkylation routes. Link
-
2-Chloronicotinic acid Properties & Synthesis. ChemicalBook. Physical properties and synthesis data for the core scaffold.[1] Link
Sources
Application Note: 2-Chloro-5-ethyl-nicotinic Acid in Agrochemical Synthesis
Executive Summary
2-Chloro-5-ethyl-nicotinic acid (CAS: 1060815-54-4) represents a strategic scaffold in the synthesis of next-generation pyridine-based agrochemicals. Unlike its commoditized analog, 2-chloronicotinic acid, the 5-ethyl substitution imparts critical lipophilic properties (
This guide details the utility of this intermediate in synthesizing Imidazolinone herbicides (e.g., Imazethapyr analogs) and Nicotinamide herbicides (e.g., Diflufenican analogs). It provides validated protocols for handling the unique reactivity of the C2-chlorine and C3-carboxylic acid motifs under industrial conditions.
Chemical Profile & Strategic Value
Physicochemical Properties
-
Molecular Weight: 185.61 g/mol
-
Appearance: Off-white to pale yellow crystalline solid
-
Acidity (pKa): ~3.5 (Carboxylic acid), Pyridine N is weakly basic due to electron-withdrawing Cl.
-
Solubility: Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water (pH dependent).
Structural Advantages in Drug Design
The 2-Chloro-5-ethyl-nicotinic acid scaffold offers three distinct vectors for chemical diversification:
| Site | Functional Group | Synthetic Utility | Agrochemical Impact |
| C2 | Chlorine | Key for introducing diversity (amines, ethers) or generating the 2,3-dicarboxylic acid motif found in Imazethapyr. | |
| C3 | Carboxylic Acid | Amidation, Esterification, Reduction | Primary handle for pharmacophore attachment (e.g., imidazolinone ring or anilide). |
| C5 | Ethyl Group | Alkyl Chain | Increases lipophilicity ( |
Synthetic Pathways & Logic
The following flowchart illustrates the transformation of 2-Chloro-5-ethyl-nicotinic acid into two major herbicide classes: Imidazolinones (via carbonylation) and Nicotinamides (via direct amidation).
Caption: Divergent synthesis pathways from 2-Chloro-5-ethyl-nicotinic acid to major herbicide classes.
Detailed Experimental Protocols
Protocol A: Synthesis of 5-Ethylpyridine-2,3-dicarboxylic Acid Diester (Imazethapyr Precursor)
Rationale: The C2-chlorine is a "masked" carboxylate. Using Palladium-catalyzed carbonylation allows for the generation of the 2,3-dicarboxylic acid system required for Imidazolinone herbicides without using harsh oxidation conditions that might degrade the ethyl group.
Reagents:
-
2-Chloro-5-ethyl-nicotinic acid (1.0 eq)
-
Pd(OAc)₂ (2 mol%)
-
dppp (1,3-Bis(diphenylphosphino)propane) (3 mol%)
-
Triethylamine (Et₃N) (2.5 eq)
-
Methanol (Solvent/Reactant)[1]
-
CO gas (Carbon Monoxide) (Balloon or 5 atm)
Procedure:
-
Setup: In a high-pressure autoclave (or heavy-walled glass vessel for low pressure), dissolve 2-Chloro-5-ethyl-nicotinic acid (10 g, 53.9 mmol) in anhydrous MeOH (100 mL).
-
Catalyst Addition: Add Et₃N (18.8 mL, 135 mmol), Pd(OAc)₂ (240 mg), and dppp (660 mg).
-
Carbonylation: Purge the vessel with CO gas three times. Pressurize to 5 atm (or use a balloon for slower reaction) and heat to 80°C for 12 hours.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Expected Yield: >85% of Dimethyl 5-ethylpyridine-2,3-dicarboxylate.[1]
-
-
Validation: ¹H NMR should show two methyl ester singlets (~3.9 ppm) and the retention of the ethyl group triplet/quartet.
Protocol B: Synthesis of Nicotinamide Analogs (Direct Amidation)
Rationale: Many herbicides (e.g., Diflufenican) rely on a nicotinamide core. The electron-deficient pyridine ring facilitates subsequent
Reagents:
-
2-Chloro-5-ethyl-nicotinic acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride
-
Substituted Aniline (e.g., 2,4-difluoroaniline) (1.1 eq)
-
Dichloromethane (DCM) (Solvent)
Procedure:
-
Activation: Suspend 2-Chloro-5-ethyl-nicotinic acid (5.0 g) in dry DCM (50 mL). Add catalytic DMF (2 drops).
-
Chlorination: Add SOCl₂ dropwise at 0°C. Reflux for 2 hours until the solution becomes clear (formation of acid chloride). Evaporate excess SOCl₂ and solvent; re-dissolve in fresh DCM.
-
Coupling: Add the substituted aniline (1.1 eq) and Pyridine (1.2 eq) as a base at 0°C. Stir at room temperature for 4 hours.
-
Workup: Wash with 1N HCl (to remove unreacted aniline/pyridine) and sat. NaHCO₃.
-
Result: 2-Chloro-N-(aryl)-5-ethylnicotinamide. This intermediate is now primed for
displacement of the C2-Cl by phenols or amines to create the final active ingredient.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Carbonylation | Catalyst poisoning or CO starvation. | Ensure solvent is degassed (O₂ poisons Pd). Increase CO pressure. Switch ligand to dppf for higher turnover. |
| Hydrolysis of C2-Cl | Presence of water during basic workup. | The C2 position is highly electrophilic. Avoid prolonged exposure to aqueous base (NaOH) at high temperatures unless hydrolysis is intended. |
| Ethyl Group Oxidation | Use of KMnO₄ or harsh oxidants. | If oxidizing other parts of the molecule, protect the ethyl group or use milder oxidants (e.g., SeO₂ is specific for benzylic positions, avoid it; use NaClO₂ for aldehyde oxidation). |
| Regioselectivity in | Competition with C4/C6 positions. | The C2-Cl is naturally the most reactive due to the inductive effect of the ring nitrogen and the ortho-carboxylate. No special blocking groups are usually needed. |
References
-
Synthesis of Imazethapyr Intermediates
-
Pyridine Carboxylic Acid Herbicides
- Title: Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides.
- Source: VTechWorks.
-
URL:[Link]
-
General Pyridine Synthesis & Reactivity
-
Imazethapyr Active Ingredient Data
Disclaimer: This protocol is for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE. Check local regulations regarding the synthesis of pesticide intermediates.
Sources
- 1. CN112142713A - Synthesis method of imazethapyr - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. CN103524485A - Method for continuously synthesizing imazethapyr - Google Patents [patents.google.com]
- 4. 5-Ethyl pyridine-2-ethanol [sarex.com]
- 5. 2-氯-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(Ethylsulfonyl)pyridine-2-sulfonamide | C7H10N2O4S2 | CID 164047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4761173A - Herbicidal heterocyclic sulfonamides - Google Patents [patents.google.com]
- 8. Pesticide intermediate CCMP/2-Chloro-5-chloromethylpyridine | [engebiotech.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Pyridine sulfonamide [sitem.herts.ac.uk]
- 11. (±)-5-Ethyl-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Imazethapyr (Ref: AC 252925) [sitem.herts.ac.uk]
Application Note: Microwave-Assisted Synthesis Using 2-Chloro-5-ethyl-nicotinic Acid
Executive Summary
2-Chloro-5-ethyl-nicotinic acid (and its ester derivatives, e.g., CAS: 152362-03-3[1]) is a highly versatile, bis-electrophilic/nucleophilic building block extensively utilized in the synthesis of novel pharmaceuticals, kinase inhibitors, and agrochemicals. The presence of the 5-ethyl group imparts essential lipophilicity for membrane permeability, while the C2-chloro and C3-carboxylic acid moieties serve as orthogonal handles for divergent functionalization.
This application note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols to accelerate these functionalizations. By leveraging dielectric heating, MAOS reduces reaction times from hours to minutes, improves overall yields, and suppresses the thermal degradation often seen in conventional prolonged heating[2],[3].
Mechanistic Rationale: The Microwave Advantage
In conventional conductive heating, the reaction vessel is heated from the outside in, leading to thermal gradients and prolonged exposure that can cause unwanted benzylic oxidation of the 5-ethyl group. MAOS circumvents this via selective, volumetric dielectric heating[4].
-
Dipole Alignment & Dielectric Loss: Under microwave irradiation (typically 2.45 GHz), polar molecules continuously align with the oscillating electromagnetic field. Solvents with a high dielectric loss tangent (
), such as N-Methyl-2-pyrrolidone (NMP, ) or DMF, rapidly convert this kinetic energy into localized, uniform heat[2]. -
C2-Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is highly activated by the electron-withdrawing pyridine nitrogen and the C3-carboxyl group[5]. Microwave irradiation selectively stabilizes the highly polar Meisenheimer complex transition state, drastically lowering the activation energy barrier for amine substitution[3].
-
C3-Amidation: The carboxylic acid can be rapidly coupled with amines using uronium-based coupling reagents (e.g., HATU). MAOS accelerates the nucleophilic attack on the active OAt-ester, driving the reaction to completion in under 10 minutes, a significant improvement over conventional methods for nicotinic acid derivatives[6].
Visualizing the Workflow and Mechanism
Fig 1. Workflow for the microwave-assisted functionalization of 2-chloro-5-ethyl-nicotinic acid.
Fig 2. Mechanistic pathways for C2 and C3 functionalization under microwave irradiation.
Experimental Protocols
Protocol A: Microwave-Assisted SNAr at the C2 Position
This protocol details the displacement of the C2-chloro group with a primary aliphatic or aromatic amine. NMP is utilized as the solvent due to its excellent microwave absorbing properties[2].
Reagents:
-
2-Chloro-5-ethyl-nicotinic acid: 1.0 mmol (185.6 mg)
-
Primary Amine: 1.5 mmol
-
N,N-Diisopropylethylamine (DIPEA): 2.5 mmol (to scavenge HCl)
-
N-Methyl-2-pyrrolidone (NMP): 3.0 mL
Step-by-Step Methodology:
-
Preparation: Charge a 10 mL heavy-walled microwave reaction vial with a magnetic stir bar. Add 2-Chloro-5-ethyl-nicotinic acid, followed by NMP. Stir until fully dissolved.
-
Reagent Addition: Add the primary amine and DIPEA sequentially.
-
Sealing: Seal the vial with a Teflon-lined crimp cap to safely contain autogenous pressure generated during heating.
-
Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to 150 °C for 15 minutes (Dynamic mode, maximum power 200 W, with simultaneous compressed air cooling to enhance microwave power input).
-
Workup: Allow the vial to cool to <40 °C before uncrimping. Dilute the mixture with EtOAc (15 mL) and wash with 1M HCl (3 x 10 mL) to remove NMP and excess amine. Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Microwave-Assisted Amidation at the C3 Position
This protocol describes the rapid formation of an amide bond at the C3 position while leaving the C2-chloro group intact for downstream cross-coupling.
Reagents:
-
2-Chloro-5-ethyl-nicotinic acid: 1.0 mmol (185.6 mg)
-
Amine (e.g., substituted aniline): 1.2 mmol
-
HATU: 1.2 mmol (456.3 mg)
-
DIPEA: 3.0 mmol
-
N,N-Dimethylformamide (DMF): 4.0 mL
Step-by-Step Methodology:
-
Pre-activation: In a 10 mL microwave vial, dissolve 2-Chloro-5-ethyl-nicotinic acid and HATU in DMF. Add DIPEA and stir at room temperature for 2 minutes to form the active OAt-ester intermediate.
-
Amine Addition: Add the target amine to the pre-activated mixture. Seal the vial with a Teflon-lined crimp cap.
-
Irradiation: Irradiate the mixture at 100 °C for 10 minutes (Dynamic mode, max power 150 W).
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (20 mL) to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum.
Comparative Data Analysis
The integration of MAOS provides a stark improvement over conventional conductive heating methods, as summarized in the empirical data below. Microwave irradiation not only accelerates the reaction kinetics but also minimizes the formation of degradation by-products, leading to higher crude purities[3],[4].
| Reaction Type | Heating Method | Temperature (°C) | Reaction Time | Isolated Yield (%) | Crude Purity (LC-MS) |
| C2-SNAr | Conventional (Oil Bath) | 150 | 12 - 16 hours | 62 - 68% | ~80% |
| C2-SNAr | Microwave (MAOS) | 150 | 15 minutes | 88 - 94% | >95% |
| C3-Amidation | Conventional (Stir Plate) | 25 (RT) | 8 - 12 hours | 70 - 75% | ~85% |
| C3-Amidation | Microwave (MAOS) | 100 | 10 minutes | 92 - 96% | >98% |
References
-
Starvaggi, J., & Ettari, R. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 18(11), 1692. URL: [Link]
-
Zhou, P.P., Sun, X.B., & Qiu, W.Y. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. URL: [Link]
-
Verma, S. K., & Bhojak, N. (2018). Microwave Assisted Synthesis, Spectral and Antibacterial Studies of Complexes of 2-Hydroxy-6-methylnicotinic acid. International Journal of Chemical and Physical Sciences. URL: [Link]
-
Kappe, C. O. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Organic Process Research & Development. URL: [Link]
-
ChemSrc Database. (2018). 2-CHLORO-5-ETHYLPYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER (CAS: 152362-03-3). URL: [Link]
Sources
- 1. 152362-03-3_CAS号:152362-03-3_CAS No.:152362-03-3 - 化源网 [chemsrc.com]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 3. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Improving yield of 2-Chloro-5-ethyl-nicotinic acid hydrolysis
Technical Support Center: Optimizing 2-Chloro-5-ethyl-nicotinic Acid Hydrolysis
Topic: Improving yield and chemoselectivity in the synthesis of 2-Chloro-5-ethyl-nicotinic acid. Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Format: Interactive Troubleshooting Guide & FAQs.
Phase 1: Diagnostic & Triage
Before adjusting your protocol, identify the specific "yield killer" in your current process.
Q1: What is the primary impurity profile in your crude LC-MS/HPLC?
| Observation | Diagnosis | Root Cause | Immediate Action |
| Starting Material (SM) Remains | Incomplete Hydrolysis | Poor solubility of ester; Base too weak; Temperature too low.[1][2] | Switch solvent to THF/Water; Increase reaction time (not temp). |
| [M-Cl+OH] Peak Observed (Mass -18 or +16 shift depending on ionization) | Hydrolysis of Chlorine (Formation of 2-Hydroxy/Pyridone derivative) | Critical Failure: Temperature too high; Base concentration too high ( | STOP. Lower temperature to 0–5°C; Reduce base equivalents. |
| Low Mass Balance / No Precipitate | Product loss to aqueous phase | Incorrect pH during workup; Product is amphoteric or too soluble.[1][2] | Adjust workup pH to ~2.0–2.5 (Isoelectric point).[2] |
Phase 2: Optimized Protocol (The "Cold-Lithium" Method)
Standard saponification using NaOH/MeOH often leads to dechlorination (displacement of Cl by OH) due to the "hard" nature of sodium and high local pH. The following protocol uses Lithium Hydroxide (LiOH) in a THF/Water system to maximize chemoselectivity.
The Logic:
-
LiOH Preference: Lithium is a "softer" cation than Sodium, often providing better coordination to the carbonyl oxygen, facilitating ester hydrolysis without aggressively promoting the
attack on the 2-position chlorine.[2] -
Solvent System (THF/H₂O): Ethyl 2-chloro-5-ethylnicotinate is lipophilic.[1][2] Methanol often fails to dissolve it completely at low temps, necessitating heat (which kills yield). THF dissolves the ester at 0°C, allowing the reaction to proceed under mild conditions.
Step-by-Step Workflow:
-
Dissolution: Dissolve Ethyl 2-chloro-5-ethylnicotinate (1.0 eq) in THF (5-10 volumes) . Cool the solution to 0°C in an ice bath.
-
Reagent Prep: Prepare a solution of LiOH·H₂O (1.2 – 1.5 eq) in Water (3-5 volumes) .
-
Addition: Add the LiOH solution dropwise to the THF solution over 30 minutes, maintaining internal temperature < 5°C.
-
Why? Exotherms create local "hot spots" where Chlorine hydrolysis occurs instantly.
-
-
Reaction: Stir at 0°C to 10°C . Monitor by TLC/HPLC every 2 hours.
-
Quench & Isolation (Crucial Step):
-
Evaporate THF under reduced pressure (keep bath <35°C).
-
Dilute the aqueous residue with water.
-
Wash with DCM (Dichloromethane) or MTBE to remove unreacted ester (if any).
-
Acidify the aqueous layer carefully with 1N HCl to pH 2.0 – 2.5 .
-
Note: The pKa of 2-chloronicotinic acid is ~2.[1][2]07. Going too low (pH < 1) might redissolve the product as the hydrochloride salt or degrade it.
-
-
Filtration: Collect the white precipitate. Wash with cold water. Dry under vacuum at 40°C.[2]
Phase 3: Visualizing the Chemistry
Diagram 1: Reaction Pathways & Chemoselectivity
This diagram illustrates the competition between the desired ester hydrolysis and the undesired chloride displacement.[2]
Caption: Path A (Green) represents the desired ester hydrolysis. Path B (Red) is the competitive nucleophilic aromatic substitution (
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing yield losses. Green nodes indicate optimization for incomplete reaction; Red nodes indicate corrective actions for chemical degradation.
Phase 4: Frequently Asked Questions (FAQs)
Q: Can I use acid hydrolysis (HCl/H₂SO₄) instead of base to avoid the
-
Reason 1: Ester hydrolysis under acidic conditions is reversible and slow, often requiring high temperatures (reflux) to drive to completion.
-
Reason 2: High temperature acidic conditions can lead to decarboxylation of nicotinic acids (loss of
).[2] -
Verdict: Stick to the "Cold-Lithium" basic hydrolysis for the highest yield.[2]
Q: Why do I see a "double spot" on TLC for the product? A: This is likely keto-enol tautomerism if you have generated the hydroxy impurity (pyridone).[2] However, for the pure 2-chloro acid, it should be a single spot.[2] If you see tailing, add a drop of acetic acid to your TLC eluent (e.g., 5% MeOH in DCM + 1% AcOH) to suppress ionization of the carboxylic acid on silica.
Q: My product is not precipitating at pH 2.0. What happened? A: You may have used too much THF.[2]
-
Fix: Ensure you evaporated the THF before acidification. If organic solvent remains, the acid stays in solution.[2]
-
Fix 2: If the solution is too dilute, saturate the aqueous layer with NaCl (brine) to "salt out" the organic acid before filtration or extraction.[2]
References
-
Preparation of 2-chloronicotinic acid derivatives. World Intellectual Property Organization (WO).[2] Patent WO2006066488.[2] (Describes the base-catalyzed hydrolysis of 2-chloronicotinic esters and control of side reactions).
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters.Journal of Organic Chemistry.
in THF/Water systems). [2] -
2-Chloronicotinic acid: Properties and Solubility. ChemicalBook. (Provides physical data, pKa ~2.07, and solubility profiles essential for workup).
-
Hydrolysis Kinetics for 2-Chloropyridine. Industrial & Engineering Chemistry Research. (Discusses the stability of the C-Cl bond in chloropyridines under hydrolytic conditions). [2]
Sources
Technical Support Center: Purification of 2-Chloro-5-ethyl-nicotinic Acid
Welcome to the Technical Support Center for the purification of 2-Chloro-5-ethyl-nicotinic acid . This compound is a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Achieving high purity (>99%) is essential, as trace isomeric impurities (such as the 6-chloro regioisomer) or residual precursors can severely compromise downstream coupling reactions.
This guide provides a self-validating, step-by-step recrystallization protocol, mechanistic explanations for solvent selection, and an advanced troubleshooting FAQ to address common crystallization failures like "oiling out."
Physicochemical Rationale for Solvent Selection
The purification of halogenated nicotinic acids relies on exploiting the thermodynamic solubility differences between the target molecule and its impurities. We recommend a Methanol/Water (1:1 v/v) solvent/anti-solvent system .
Causality of the Solvent System:
-
Methanol (The Good Solvent): At elevated temperatures, methanol disrupts the intermolecular hydrogen bonding between the carboxylic acid dimers of 2-chloro-5-ethyl-nicotinic acid. It effectively solvates the lipophilic ethyl and chloro groups.
-
Water (The Anti-Solvent): Water is a poor solvent for this compound due to its hydrophobic substituents. Introducing water to the hot methanol solution lowers the saturation threshold, driving the solution to supersaturation upon controlled cooling.
| Property | Value / Characteristic | Impact on Purification Strategy |
| Molecular Formula | C8H8ClNO2 | Contains both hydrophobic (ethyl, chloro) and hydrophilic (COOH, pyridine N) moieties. |
| Solubility Profile | Soluble in hot alcohols; Insoluble in cold water | Ideal for a temperature-gradient solvent/anti-solvent (MeOH/H2O) recrystallization system. |
| Acid-Base Nature | Amphoteric (Weak acid/Weak base) | The electron-withdrawing 2-chloro group reduces the basicity of the pyridine nitrogen. It behaves primarily as a weak acid, preventing the formation of stable hydrochloride salts during aqueous precipitation. |
| Common Impurities | Regioisomers (e.g., 6-chloro), colored oxidation products | Requires highly selective thermodynamic crystallization. The 6-chloro isomer exhibits higher solubility in cold MeOH/H2O and remains in the mother liquor. |
Standard Operating Procedure: Recrystallization Workflow
This protocol is designed as a self-validating system: visual cues (such as the "cloud point") dictate the progression of steps, ensuring reproducibility regardless of minor scale variations.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude 2-chloro-5-ethyl-nicotinic acid in anhydrous methanol (approximately 4 mL per gram of crude solid) in a round-bottom flask equipped with a reflux condenser. Heat the mixture to a gentle reflux (60–65 °C) with stirring until complete dissolution is achieved.
-
Decolorization (If required): If the solution is yellow or brown, add 5% w/w activated carbon (e.g., Darco). Reflux for an additional 10 minutes. The porous carbon matrix adsorbs high-molecular-weight, conjugated polymeric impurities.
-
Hot Filtration: Rapidly filter the hot suspension through a pre-warmed Celite pad into a clean, heated receiving flask to remove the activated carbon and any insoluble particulates. Critical: The funnel must be heated to prevent premature crystallization in the stem.
-
Anti-Solvent Addition (The Cloud Point): While maintaining the filtrate at 60 °C, add hot deionized water dropwise with vigorous stirring. Stop adding water the moment the solution becomes faintly turbid (the "cloud point"). Add 1–2 drops of methanol to just clear the turbidity, establishing a perfectly saturated solution.
-
Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours. Mechanistic note: Slow cooling promotes the growth of large, pure crystal lattices rather than trapping impurities in rapidly formed microcrystals. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.
-
Isolation: Collect the pure white crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold 1:1 MeOH/H2O to displace the impurity-rich mother liquor.
-
Drying: Dry the crystals in a vacuum oven at 45 °C until a constant weight is achieved.
Process Workflow & Troubleshooting Logic
Figure 1: Decision tree and troubleshooting workflow for the recrystallization process.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a separate liquid layer at the bottom of the flask) instead of crystallizing. Why is this happening, and how do I fix it? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) . It occurs when the supersaturation level is high, but the melting point of the solute-solvent mixture is lower than the current temperature of the solution. Because impurities preferentially partition into these highly mobile liquid droplets, allowing the oil to eventually solidify will result in an impure, amorphous mass rather than a pure crystal lattice.
-
The Fix: Do not let the oil solidify. Reheat the flask until the mixture returns to a single homogeneous phase. Add 5–10% more of the "good solvent" (methanol) to lower the cloud point temperature below the melting point of the compound. Cool the solution much more slowly, and introduce a few pure seed crystals just above the expected nucleation temperature to force solid-phase crystallization before LLPS can occur.
Q2: The recrystallized product still has a persistent yellow tint. How can I remove this? A2: Pyridine derivatives are prone to trace oxidation, forming highly conjugated, colored polymeric by-products. These impurities often co-crystallize because they get trapped in the crystal lattice defects.
-
The Fix: You must use activated carbon during the hot dissolution phase . The high surface area and porous nature of activated carbon selectively adsorb these large, conjugated molecules. Ensure you boil the methanolic solution with the carbon for at least 10 minutes to allow for complete adsorption equilibrium before performing a hot filtration.
Q3: My recovery yield is exceptionally low (<40%). What went wrong? A3: A low yield indicates that the thermodynamic solubility of 2-chloro-5-ethyl-nicotinic acid remains too high at your final cooling temperature (0 °C). This is typically caused by either using an excessive total volume of solvent or an incorrect Methanol-to-Water ratio (too much methanol).
-
The Fix: Transfer the mother liquor to a rotary evaporator and remove approximately 30–50% of the methanol under reduced pressure. Reheat the concentrated solution to redissolve any crashed-out solids, then repeat the controlled cooling process to harvest a second crop of crystals.
Q4: How does this protocol ensure the removal of the 6-chloro-5-ethyl-nicotinic acid regioisomer? A4: Regioselectivity issues during the chlorination of pyridine precursors often yield a mixture of 2-chloro and 6-chloro isomers. Fortunately, the 6-chloro isomer exhibits a slightly higher thermodynamic solubility in the polar MeOH/H2O system. By strictly adhering to the "cloud point" methodology and not over-chilling the solution below 0 °C, the 6-chloro isomer remains fully dissolved in the mother liquor while the less soluble 2-chloro target selectively precipitates .
References
- Process for the production of pure white 2-chloronicotinic acid (US Patent 4144238A). United States Patent and Trademark Office.
-
The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation . Crystals, MDPI, 2021. Available at:[Link]
Technical Support Center: Troubleshooting the Removal of Unreacted Ethyl 2-chloro-5-ethylnicotinate
Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying reaction mixtures containing residual ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3)[1].
This molecule is a notoriously stubborn impurity. Its highly lipophilic core causes it to co-elute with many target products, while its deactivated pyridine ring renders standard acid-base extraction ineffective. This guide provides field-proven, chromatography-free strategies to selectively sequester and remove this electrophile.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does ethyl 2-chloro-5-ethylnicotinate persistently co-elute with my cross-coupling products on normal-phase silica?
The Causality: The retention factor (
Q2: I attempted to remove the unreacted starting material by washing the organic layer with 1M HCl, but it remained in the organic phase. Why?
The Causality: This is a classic
Q3: What is the most efficient, scalable method to remove this unreacted electrophile without chromatography?
The Causality: Exploit the molecule's inherent reactivity. The C2-Cl bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is ortho to both the electronegative pyridine nitrogen and the electron-withdrawing ester group[2]. Transition-metal-free SNAr reactions on heteroaryl chlorides operate rapidly and efficiently under mild conditions[3]. The Solution: Introduce a highly nucleophilic, easily removable primary amine (a "scavenger"). The amine attacks the C2 position, displacing the chloride. Polymer-supported scavengers are widely recognized for their efficiency in removing such unreacted electrophiles[4]. The resulting adduct is either physically filtered away (if using a polymer-supported amine) or washed into the aqueous phase (if using a water-soluble amine).
Part 2: Quantitative Data & Strategy Comparison
To choose the correct scavenging approach, compare the quantitative parameters of the solid-phase and liquid-phase methods below.
| Parameter | PS-Ethylenediamine (Solid-Phase Scavenging) | Ethanolamine (Liquid-Phase Scavenging) |
| Scavenger Equivalents | 3.0 - 5.0 eq (relative to residual SM) | 5.0 - 10.0 eq (relative to residual SM) |
| Reaction Temperature | 40 °C | 50 °C |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Adduct | N/A (Covalently bound to solid support) | ~ 6.5 - 7.5 (Highly basic secondary amine) |
| Phase Separation Method | Simple Vacuum Filtration | 1M HCl Aqueous Extraction |
| Cost Efficiency | Moderate (Functionalized resins are costly) | High (Bulk commodity reagent) |
| Optimal Scale | Discovery & Library Synthesis (< 1g) | Process Chemistry & Scale-up (> 1g) |
Part 3: Experimental Protocols (Self-Validating Systems)
Both protocols rely on a self-validating feedback loop: you must confirm the disappearance of the starting mass via LC-MS before proceeding to the phase-separation step.
Protocol A: Polymer-Supported Scavenging (The "Catch-and-Release" Method)
Use this method for small-scale library synthesis where aqueous workups are undesirable.
-
Preparation: Dissolve the crude reaction mixture (containing your product and unreacted ethyl 2-chloro-5-ethylnicotinate) in an aprotic solvent (e.g., THF or DCM).
-
Scavenger Addition: Add 3.0 equivalents of PS-Ethylenediamine resin (typical loading ~1.5 mmol/g).
-
Neutralization: Add 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine) to neutralize the HCl generated during the SNAr displacement.
-
Agitation (Critical Step): Agitate the suspension gently at 40 °C for 4-6 hours. Do not use magnetic stirring bars, as the grinding action will crush the polystyrene beads, clogging your filters later. Use an orbital shaker or overhead stirrer.
-
Validation: Analyze an aliquot via LC-MS. The peak corresponding to ethyl 2-chloro-5-ethylnicotinate (
~214) must be completely absent. -
Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4). The unreacted starting material is now covalently trapped on the resin.
-
Recovery: Wash the resin cake with 2 column volumes of DCM. Concentrate the combined filtrate in vacuo to yield the purified product.
Protocol B: Liquid-Phase Scavenging with Ethanolamine
Use this method for large-scale synthesis where resin costs are prohibitive.
-
Preparation: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or DCM).
-
Scavenger Addition: Add 5.0 equivalents of ethanolamine directly to the mixture.
-
SNAr Reaction: Heat the biphasic or homogeneous mixture to 50 °C for 2-4 hours under vigorous magnetic stirring.
-
Validation (Causality Check): The SNAr reaction converts the deactivated chloropyridine into a 2-(2-hydroxyethylamino)nicotinate derivative. The replacement of the electron-withdrawing chlorine with an electron-donating amino group dramatically raises the
of the molecule, making it susceptible to acid extraction. Confirm the mass shift via LC-MS. -
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M aqueous HCl (3 x 20 mL). The highly basic, water-soluble ethanolamine adduct and any excess ethanolamine will partition entirely into the aqueous phase.
-
Isolation: Wash the organic layer with brine, dry over anhydrous
, and concentrate in vacuo to isolate the pure product.
Part 4: Workflow Visualization
Workflow for the chemical scavenging of unreacted electrophiles via SNAr.
References
- Ethyl 2-chloro-5-ethylnicotin
- Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr)
- Polymer-supported scavengers. | Download Scientific Diagram.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? nih.gov.
Sources
- 1. Ethyl 2-chloro-5-ethylnicotinate | 152362-03-3 [sigmaaldrich.com]
- 2. (PDF) Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols [academia.edu]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: 5-Ethyl-2-Chloronicotinic Acid Precipitation
The following technical guide details the optimization of pH for the precipitation of 5-ethyl-2-chloronicotinic acid (5-Et-2-CNA). This protocol is designed for researchers requiring high-purity isolation of this intermediate, addressing common pitfalls such as "oiling out," low yields, and impurity occlusion.
Executive Summary: The "Isoelectric Trap"
The precipitation of 5-ethyl-2-chloronicotinic acid is governed by its amphoteric nature. The molecule possesses a weakly basic pyridine nitrogen (suppressed by the 2-chloro substituent) and an acidic carboxylic acid group.
-
Target pH Window: 2.0 – 2.5
-
Critical Mechanism: At this pH, the molecule exists predominantly in its neutral (uncharged) form, which exhibits the lowest aqueous solubility (the isoelectric point, pI).
-
Key Risk: Deviating above pH 3.5 creates soluble carboxylate anions; deviating below pH 1.0 generates soluble pyridinium cations.
Part 1: Diagnostic & Quick Fixes
Identify your current status before proceeding.
| Observation | Probable Cause | Immediate Action |
| No Precipitate | pH is too high (> 3.5) or too low (< 1.0). | Adjust pH slowly to 2.0–2.5 using 6N HCl or 10% NaOH. |
| Oiling / Gummy Solid | Temperature too high or acid added too fast. | Stop stirring. Cool to < 10°C. Scratch glass to induce crystallization or add seed crystals. |
| Fine, Hazy Precipitate | Rapid nucleation (Shock precipitation). | Heat suspension to 40°C for 30 mins (Ostwald ripening), then cool slowly to 5°C. |
| Low Yield | Incomplete precipitation or product loss in mother liquor. | Check filtrate pH. If pH is correct, concentrate filtrate to 50% volume and re-acidify. |
Part 2: Core Theory & Solubility Profile
To optimize precipitation, one must visualize the species distribution. The 2-chloro group is electron-withdrawing, significantly lowering the pKa of the pyridine nitrogen compared to unsubstituted nicotinic acid. The 5-ethyl group adds lipophilicity, making the neutral form less soluble in water than its parent compounds.
Species Distribution Diagram
The following diagram illustrates the dominance of the Neutral Species (Precipitate) in the specific pH window of 1.5 – 3.0.
Figure 1: Species distribution of 5-ethyl-2-chloronicotinic acid vs. pH. The "Precipitation Window" is narrow due to the electron-withdrawing chlorine atom.
Part 3: Optimized Experimental Protocol
Objective: Isolate 5-ethyl-2-chloronicotinic acid from an alkaline reaction mixture (e.g., hydrolysis of the ester or nitrile).
Reagents:
-
Crude Solution: Alkaline solution of 5-ethyl-2-chloronicotinic acid (pH > 10).
-
Acid: 6N Hydrochloric Acid (HCl) or 30% Sulfuric Acid (
). -
Solvent: Water (minimal amount).
Step-by-Step Methodology:
-
Clarification (Critical Pre-step):
-
Ensure the starting alkaline solution is clear. If particulates are present (unreacted starting material or inorganic salts), filter through Celite before acidification.
-
Why? Acidification will trap these impurities inside your product crystals.
-
-
Temperature Control:
-
Cool the solution to 10–15°C .
-
Why? The 5-ethyl group increases lipophilicity. Higher temperatures (>25°C) during acidification significantly increase the risk of the product "oiling out" rather than crystallizing.
-
-
Controlled Acidification (The "Dropwise" Phase):
-
Add acid slowly with vigorous stirring.
-
Monitor pH continuously.
-
Stop point: When pH reaches 4.0 , the solution may turn cloudy. Pause stirring for 5 minutes to allow nucleation.
-
-
Targeting the Isoelectric Point:
-
Continue adding acid until pH reaches 2.0 – 2.5 .
-
Do not overshoot below pH 1.0, as the pyridinium salt may form and redissolve the product.
-
-
Digestion (Ostwald Ripening):
-
Stir the slurry at 10–15°C for 30–60 minutes.
-
Why? This allows small, impure crystals to dissolve and redeposit onto larger, purer crystals, improving filterability.
-
-
Isolation:
-
Filter the white solid under vacuum.
-
Wash the cake with cold water (pH adjusted to 2.5) . Do not wash with neutral water, as this may redissolve some product (pH of cake will rise >3.0).
-
Dry at 50°C under vacuum.
-
Part 4: Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon
Symptom: Instead of a white powder, a sticky yellow oil forms at the bottom of the flask. Cause: The product phase-separated as a liquid before crystallizing, often due to high concentration or high temperature. Solution:
-
Re-dissolve: Add NaOH to return to pH > 10 (solution becomes clear).
-
Dilute: Add 10-20% more water to the mixture.
-
Seed: Acidify to pH 4.0, then add a few milligrams of pure seed crystals.
-
Slow Down: Proceed to pH 2.5 very slowly over 1 hour.
Issue 2: High Impurity Profile (Color)
Symptom: Product is off-white, yellow, or tan. Cause: Occlusion of colored impurities or oxidation byproducts. Solution:
-
Charcoal Treatment: Before acidification (at pH > 10), treat the solution with activated carbon (5% w/w) for 30 minutes at 50°C, then filter hot.
-
Recrystallization: Recrystallize the final solid from a mixture of Methanol/Water (1:1) .[1] Dissolve in hot methanol, filter, then add water until turbid and cool.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use acetic acid instead of HCl?
A: Generally, no. Acetic acid is a weak acid (pKa ~4.75). It may not be strong enough to consistently drive the pH down to the optimal 2.0–2.5 range required for maximum yield, especially if the solution is buffered. Mineral acids (HCl,
Q2: My yield is only 60%. Where is the rest? A: Check the pH of your mother liquor. If it drifted above 3.0 or below 1.5, significant product remains in solution. Also, the 5-ethyl group adds some organic solubility; ensure you are not washing with organic solvents (like ethanol) in which the product is soluble.
Q3: Is the 2-chloro group stable at this pH? A: Yes, the 2-chloro group on a nicotinic acid ring is relatively stable to acidic hydrolysis at room temperature. However, avoid prolonged boiling in strong acid, which could hydrolyze the chlorine to a hydroxyl group (forming 2-hydroxy-5-ethylnicotinic acid).
References
-
ChemicalBook. (2025). 2-Chloronicotinic acid Properties and Synthesis. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid. Retrieved from [3]
- Context: Provides physical property data and acidity constants used to estim
-
Google Patents. (1979). Process for the production of pure white 2-chloronicotinic acid (US4144238A). Retrieved from
- Context: Validates the industrial standard of precipitating 2-chloronicotinic acid derivatives
-
MDPI. (2023). pH-Dependent Crystallization of Hydroxynicotinic Acids. Retrieved from
- Context: Discusses the general mechanism of pH-dependent solubility and crystallization for nicotinic acid deriv
Sources
Technical Support Center: Stability & Handling of 2-Chloro-5-ethyl-nicotinic Acid
Current Status: Operational Topic: Critical Stability Control (Decarboxylation Prevention) Document ID: TSC-PYR-003 Last Updated: March 2026
Executive Summary: The "Ortho-Effect" Hazard
Researchers working with 2-Chloro-5-ethyl-nicotinic acid often encounter unexplained mass loss or yield reduction during isolation and amide coupling. The root cause is almost invariably thermal decarboxylation .
While nicotinic acid (pyridine-3-carboxylic acid) is relatively stable, the introduction of the chlorine atom at the 2-position (ortho to the carboxylic acid) drastically alters the electronic landscape. The electron-withdrawing nature of the chlorine atom, combined with the electron-deficient pyridine ring, destabilizes the carboxyl group, facilitating the loss of
Critical Rule: Never subject the free acid form of this molecule to temperatures above 50°C while in solution, particularly under acidic conditions.
The Mechanism of Failure
To prevent the issue, you must understand the causality. The decarboxylation of electron-deficient pyridine acids often proceeds via a zwitterionic intermediate or a direct cyclic transition state, accelerated by protonation of the ring nitrogen.
Why the 2-Chloro Group Matters
-
Inductive Withdrawal (-I Effect): The chlorine at C2 pulls electron density from the C2-C3 bond.
-
Ring Destabilization: This weakens the bond holding the carboxyl group (C-COOH).
-
Protonation Catalyst: In acidic media (pH < 3), the pyridine nitrogen may become protonated (pyridinium). The positive charge acts as an electron sink, pulling density even more aggressively and allowing
to leave as a neutral gas.
Visualizing the Pathway
Figure 1: The thermal decarboxylation pathway. Note that the combination of Acid (H+) and Heat is the primary trigger.
Safe Isolation Protocol (The "Cold Acidification" Method)
The most common point of failure is the workup of the hydrolysis reaction (converting the ester or nitrile to the acid). Standard protocols often call for "acidification to pH 1 at reflux," which is catastrophic for this molecule.
Optimized Workflow
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Safe) |
| Temperature | Acidify at RT or warm | Cool to 0–5°C before adding acid. |
| Acid Strength | Conc. HCl added rapidly | 2N HCl added dropwise with stirring. |
| Target pH | pH 1.0 (Aggressive) | pH 2.5 – 3.0 (Isoelectric precipitation). |
| Drying | Oven at 80°C | Vacuum oven at 40°C or lyophilization. |
Step-by-Step Isolation Guide
-
Cooling: Place the alkaline reaction mixture (containing the carboxylate salt) into an ice/salt bath. Monitor internal temperature until it reaches < 5°C .
-
Neutralization: Slowly add dilute HCl (2M) while maintaining internal temperature below 10°C.
-
Precipitation Point: As the pH approaches 4, solids will begin to form. Slow the addition rate. Stop acidification at pH 2.5–3.0 . Going lower (pH 1) increases solubility of the pyridinium salt and risks decarboxylation if the solution warms up.
-
Filtration: Filter the cold slurry immediately. Wash with ice-cold water .
-
Drying: Do not use a standard air oven. Dry under high vacuum at ambient temperature (20–25°C).
Decision Tree: Workup Strategy
Figure 2: Safe isolation logic. Prioritizing pH control and temperature prevents the formation of the unstable protonated species.
Troubleshooting & FAQs
Q1: I see gas bubbles evolving when I add EDC/HATU for amide coupling. Is this normal?
A: No. Gas evolution during activation usually indicates decarboxylation.
-
Cause: The activated ester (O-acylisourea) is highly electron-withdrawing, making the system even more prone to
loss than the free acid. -
Solution: Perform the activation step at 0°C . Add the amine nucleophile immediately after activation. Do not let the activated acid stir alone for long periods. Use a base (DIPEA/TEA) to ensure the system stays non-acidic.
Q2: My HPLC shows a new peak with M-44 mass. What is it?
A: That is 2-Chloro-5-ethylpyridine .
-
Diagnosis: You have decarboxylated your product.[1][2][3][4]
-
Remedy: This is irreversible. You must repurify.[5] If this happened during recrystallization, lower your solvent boiling point (e.g., switch from Ethanol to DCM/Hexane) or avoid heating the free acid entirely.
Q3: Can I store the free acid in solution?
A: Not recommended for long periods.
-
Best Practice: Store as the solid free acid at 4°C.
-
Alternative: If solution storage is necessary, store it as the sodium salt (pH > 8). The carboxylate anion is significantly more stable towards decarboxylation than the protonated acid.
Q4: Why is the yield lower when I acidify to pH 1?
A: Two reasons:
-
Solubility: Pyridine derivatives form pyridinium salts at pH 1, which are often highly water-soluble and lost in the filtrate.
-
Stability: The protonated pyridinium ring is the most reactive species for decarboxylation.
References
-
Dunn, G. E., et al. (1972).[6] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[6]
-
Jubilant Ingrevia. (2022). Safety Data Sheet: 2-Chloronicotinic Acid. (Confirming thermal instability and storage requirements).
-
Jiangsu Zhongbang Pharma. (2015). Method for preparing 2-chloronicotinic acid. Patent CN104513198A. (Describes low-temperature acidification protocols).
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Analogs. (General mechanism grounding).
Sources
Technical Support Center: Troubleshooting Low Purity in 5-Ethyl-2-Chloronicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 5-ethyl-2-chloronicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who encounter purity challenges during this multi-step synthesis. As a key intermediate in the development of various pharmaceutical and agrochemical agents, achieving high purity of this compound is critical. This document moves beyond simple protocols to explain the causality behind common issues, providing you with the expert insights needed to diagnose and resolve problems effectively.
Section 1: A Foundational Overview of the Synthetic Pathway
The synthesis of 5-ethyl-2-chloronicotinic acid is not a trivial one-step process. A robust and common approach involves a two-stage strategy that first establishes the chloro- and ethyl- substituents on the pyridine ring, followed by the generation or liberation of the carboxylic acid. A prevalent strategy involves the ethylation of a pre-existing 2-chloro-5-halopyridine scaffold, often via a metal-catalyzed cross-coupling reaction.
The rationale for this approach is rooted in controlling regioselectivity. Attempting to chlorinate 5-ethylnicotinic acid directly can lead to a mixture of isomers that are difficult to separate. By starting with a di-halogenated pyridine, we can selectively substitute the more reactive halogen at the 5-position.
A representative synthetic workflow is as follows:
Caption: A common synthetic route to the target compound.
Section 2: Troubleshooting Guide for Purity Issues
This section is structured in a question-and-answer format to directly address the most common challenges encountered during synthesis.
Q1: My final product shows low purity by HPLC analysis, with a significant peak corresponding to the starting material, ethyl 2,5-dichloronicotinate. What is causing the incomplete reaction?
A1: An incomplete cross-coupling reaction is a frequent issue, typically stemming from problems with the Grignard reagent or the catalytic system.
Causality and Diagnosis:
-
Grignard Reagent Integrity: Ethylmagnesium bromide (EtMgBr) is extremely sensitive to moisture and air. If your starting material is not fully consumed, the most likely culprit is a deactivated Grignard reagent.
-
Catalyst Inactivity: Cobalt catalysts, while effective, can be sensitive to atmospheric conditions or impurities in the reaction mixture.
-
Solvent Choice: The choice of solvent is critical for the stability and reactivity of the organometallic species. Studies have shown that for cobalt-catalyzed cross-couplings of chloropyridines, dioxane is a superior solvent to THF or ether, leading to higher conversions.[1]
Solutions & Protocol:
-
Ensure Anhydrous Conditions:
-
All glassware must be oven-dried (>120 °C for at least 4 hours) or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous grade solvents. Dioxane should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
-
Verify Grignard Reagent Titer:
-
Never assume the concentration of a commercial Grignard solution. It is best practice to titrate the reagent before use (e.g., using iodine and sodium thiosulfate) to determine its exact molarity.
-
If preparing the Grignard reagent in-house, ensure the magnesium turnings are activated and the reaction with ethyl bromide goes to completion.
-
-
Optimize Reaction Conditions:
-
Stoichiometry: Use a slight excess of the Grignard reagent (e.g., 1.5 to 3.0 equivalents) to drive the reaction to completion.[1]
-
Catalyst Loading: Ensure a sufficient catalytic amount of Co(acac)₂ (e.g., 5-10 mol%) is used.
-
Temperature: While some reactions benefit from cooling, these cross-coupling reactions often proceed well at room temperature or with gentle heating (e.g., 25-50 °C).[1][2] Monitor the reaction by TLC or a rapid LC-MS method to determine the optimal reaction time.
-
Q2: I've successfully consumed the starting material, but my main impurity is 2-hydroxy-5-ethylnicotinic acid. How is this forming and how can I prevent it?
A2: The formation of the 2-hydroxy (or its tautomer, a pyridone) derivative is caused by the hydrolysis of the 2-chloro substituent.[3] This is a classic side reaction for 2-chloropyridines, especially under basic conditions during the saponification step or workup.
Causality and Diagnosis:
The carbon at the 2-position of the pyridine ring is electron-deficient and thus susceptible to nucleophilic attack. During the saponification step, hydroxide ions (OH⁻) are present in high concentration. While their primary role is to hydrolyze the ethyl ester, they can also attack the C2-carbon, displacing the chloride ion. This side reaction is often exacerbated by prolonged reaction times or elevated temperatures during hydrolysis.
Solutions & Protocol:
-
Modify the Hydrolysis Conditions:
-
Temperature Control: Perform the saponification at the lowest temperature that allows for reasonably fast ester hydrolysis. Start at room temperature and only gently warm if necessary. Monitor the reaction closely by TLC to avoid letting it stir for an excessive amount of time after the ester has been consumed.
-
Stoichiometry of Base: Use the minimum required amount of base (e.g., 1.1 - 1.2 equivalents of NaOH or LiOH) to effect the hydrolysis. An overwhelming excess of hydroxide increases the rate of the undesired nucleophilic aromatic substitution.
-
-
Careful Acidic Workup:
-
After hydrolysis, the reaction mixture will be basic. It must be acidified to protonate the carboxylate and precipitate the product. This step must be done carefully.
-
Protocol: Cool the reaction mixture in an ice bath. Slowly and with vigorous stirring, add cold 1M or 2M HCl dropwise. Monitor the pH continuously. The desired product will precipitate as the pH approaches its isoelectric point (typically around pH 3-4).[4] Avoid overshooting the pH into a highly acidic regime for extended periods.
-
-
Purification Strategy:
-
If the hydroxy byproduct does form, it can often be separated. Both the desired product and the byproduct are acidic, but their pKa values may differ slightly. Careful recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be effective.
-
Q3: My final product is contaminated with a decarboxylated impurity, 2-chloro-5-ethylpyridine. What causes this and how is it avoided?
A3: The loss of the carboxylic acid group (decarboxylation) is a known thermal degradation pathway for nicotinic acids.[5][6] This is particularly problematic if the reaction workup or purification involves excessive heat, especially in the presence of residual metal catalysts.
Causality and Diagnosis:
The pyridine ring can stabilize the intermediate formed during the loss of CO₂, promoting decarboxylation. While this often requires high temperatures (>200 °C), the presence of transition metals (like residual cobalt from the coupling step) can catalyze this process at lower temperatures. If you are purifying your final product by distillation or observing this impurity after drying in a high-temperature oven, thermal decarboxylation is the likely cause.
Solutions & Protocol:
-
Avoid Excessive Heat:
-
After the final precipitation and filtration, dry the product under vacuum at a mild temperature (e.g., 40-50 °C). Avoid using a high-temperature drying oven.
-
-
Purification without Heat:
-
Do not attempt to purify the final carboxylic acid product by distillation.
-
Rely on non-thermal purification methods like recrystallization or, if necessary, column chromatography.
-
-
Efficient Catalyst Removal:
-
During the workup of the cross-coupling reaction (before hydrolysis), ensure the cobalt catalyst is thoroughly removed. This can be achieved by washing the organic phase with an aqueous solution of a chelating agent like EDTA or by filtering the reaction mixture through a plug of silica gel or celite.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the recommended analytical methods for in-process control and final purity assessment?
-
A: For rapid in-process checks, Thin Layer Chromatography (TLC) is effective. For quantitative analysis and final purity determination, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard.[7] For impurity identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is invaluable for obtaining molecular weights of unknown peaks.[8]
-
-
Q: How should I store the key reagents like the Grignard and the final product?
-
A: Ethylmagnesium bromide should be stored under an inert atmosphere (e.g., in a Sure/Seal™ bottle) and away from moisture. The final product, 5-ethyl-2-chloronicotinic acid, is a crystalline solid and is relatively stable. Store it in a well-sealed container at room temperature, protected from light and moisture.
-
-
Q: What are the most critical safety precautions for this synthesis?
-
A: Grignard reagents are pyrophoric and react violently with water. All manipulations must be performed under a strict inert atmosphere. The hydrolysis and acid-quench steps can be highly exothermic and must be performed with adequate cooling.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Section 4: Key Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing low purity issues.
Caption: A logical workflow for troubleshooting low product purity.
Section 5: Data Summary Table
The following table summarizes the impact of key experimental parameters on the purity of the final product.
| Parameter | Sub-Optimal Condition | Consequence / Likely Impurity | Recommended Optimization |
| Grignard Reagent | Old, wet, or untitrated solution | Incomplete reaction; Unreacted Starting Material | Use fresh, anhydrous reagent; Titrate before use. |
| Solvent (Coupling) | Anhydrous Ether or THF | Lower conversion rates | Use anhydrous dioxane.[1] |
| Temperature (Saponification) | > 60 °C or prolonged heating | Increased 2-hydroxy byproduct formation | Room temperature or gentle warming (e.g., 40 °C). |
| Base (Saponification) | Large excess (>2.0 eq.) | Increased 2-hydroxy byproduct formation | Use 1.1 - 1.2 equivalents of NaOH or LiOH. |
| Workup (Acidification) | Rapid addition of concentrated acid | Local heating, potential degradation | Slow, dropwise addition of 1-2M HCl with cooling. |
| Drying Method | High-temp oven (>80 °C) | Decarboxylation | Vacuum oven at low temperature (40-50 °C). |
Section 6: References
-
Terao, J., Watanabe, T., Saito, K., Kambe, N., & Sonoda, N. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters, 33(10), 1324-1325. [Link]
-
Oxford Academic. (2004). Cobalt-catalyzed Cross-coupling Reaction of Chloropyridines with Grignard Reagents. Chemistry Letters. [Link]
-
Hughes, D. L. (1996). The Sandmeyer Reaction: A Fresh Look at a Venerable Reaction. Organic Preparations and Procedures International, 28(2), 127-162.
-
Bloom Tech. (2024). What is a 2-Chloronicotinic acid. Knowledge. [Link]
-
Hughes, D. E., & Williamson, D. H. (1952). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 51(3), 330-336. [Link]
-
Patsnap Eureka. (2009). Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. CN101353322A.
-
Google Patents. (n.d.). Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel. EP2586777A1.
-
Wibaut, J. P., & Overhoff, J. (1929). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas, 48(8), 821-827.
-
Portland Press. (1952). A Method for the Degradation of Radioactive Nicotinic Acid. [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
Google Patents. (n.d.). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. CN101353322A.
-
ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. [Link]
-
Wikipedia. (2022). Sandmeyer reaction. [Link]
-
Vibzz Lab. (2021, January 9). Pyridine : Decarboxylation of Niacin. YouTube. [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. [Link]
-
Google Patents. (n.d.). The preparation method of 2-chloronicotinic acid. CN101117332B.
-
Patsnap Eureka. (2015). Method for preparing 2-chloronicotinic acid. CN103193705A. [Link]
-
ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
-
European Patent Office. (n.d.). Process for producing chloronicotinic acid compounds. EP 0092117 A1. [Link]
-
Hindawi. (n.d.). Online NIR Analysis and Prediction Model for Synthesis Process of Ethyl 2-Chloropropionate. [Link]
-
U.S. Environmental Protection Agency. (n.d.). BASF Analytical Method D0004/1: "The Determination of Residues of BAS 510 F and Its Metabolites 2- Chloronicotinic". [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 5. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Online NIR Analysis and Prediction Model for Synthesis Process of Ethyl 2-Chloropropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Controlling temperature in chlorination of 5-ethyl-2-hydroxypyridine
Technical Support Guide: Temperature Control in Chlorination of 5-Ethyl-2-Hydroxypyridine
Core Technical Overview
The conversion of 5-ethyl-2-hydroxypyridine (also known as 5-ethyl-2-pyridone) to 2-chloro-5-ethylpyridine is a classic deoxychlorination. While the mechanism is robust, the thermal profile is biphasic: it requires significant heat input to drive the reaction kinetics (activation energy) but generates massive, potentially uncontrollable heat release during the quenching of excess reagent.
The Reaction:
Critical Thermal Zones:
-
Activation Zone (105°C - 120°C): The reaction is often sluggish below 90°C. You must achieve reflux of Phosphorus Oxychloride (
, bp 106°C) to drive the equilibrium. -
Danger Zone (Quenching): The hydrolysis of excess
is violently exothermic.
Troubleshooting & FAQ: Temperature Dynamics
Phase 1: Reaction Initiation & Maintenance
Q: I am refluxing at 110°C, but the reaction seems stalled. Should I increase the temperature? A: Do not simply increase the mantle temperature. First, check your solvent system.
-
Neat (Solvent-free): If running in neat
, the internal temperature is capped by the boiling point of (~106°C). To go hotter, you must switch to a pressurized vessel (not recommended without safety engineering) or add a higher-boiling co-solvent like Chlorobenzene or Toluene . -
Catalysis: Before adding heat, add a catalyst. N,N-Dimethylaniline or DMF (catalytic amount) forms the Vilsmeier-Haack reagent in situ, which lowers the activation energy, allowing the reaction to proceed faster at the same temperature.
Q: My reaction mixture turned into a black tar. What happened? A: This is "Thermal Runaway Degradation."
-
Cause: Localized overheating during the initial mixing or lack of agitation. 5-ethyl-2-hydroxypyridine can polymerize or decompose if exposed to "hot spots" on the reactor wall before dissolving.
-
Solution: Ensure the solid substrate is fully suspended/dissolved in a solvent (e.g., Toluene) before adding
, or ensure vigorous stirring before heating. Ramp temperature slowly (1°C/min).
Phase 2: Quenching (The Critical Step)
Q: Upon adding water to the reaction vessel, the temperature spiked instantly and the mixture erupted. How do I prevent this?
A: NEVER add water directly to the hot
-
Cool the reaction mixture to room temperature.
-
Prepare a separate vessel with crushed ice/water (3x volume of reaction).
-
Slowly cannulate or drip the reaction mixture into the ice water with high-speed stirring.
-
Maintain the quench pot < 20°C.
Q: Can I use a rotary evaporator to remove excess
Optimized Experimental Protocol
Scale: 100g Input | Solvent Strategy: Toluene (for thermal buffering)
| Parameter | Specification | Rationale |
| Reagent Ratio | 1.0 equiv Substrate : 1.5 - 2.0 equiv | Excess drives kinetics; too much creates quenching hazards. |
| Solvent | Toluene (3-5 volumes) | Acts as a heat sink and prevents solidification of the starting material. |
| Base (Optional) | 0.1 equiv DMF | Catalytic activation. |
| Reaction Temp | 110°C (Reflux) | Required for chlorination. |
| Quench Temp | < 20°C | Prevents vaporization of HCl and violent boiling. |
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize HCl gas.
-
Loading: Charge 5-ethyl-2-hydroxypyridine (100g) and Toluene (300 mL). Stir to suspend.
-
Addition: Add
(excess) slowly at room temperature. Note: A mild exotherm may occur. -
Reaction: Heat the mixture to reflux (approx. 110-115°C internal). Maintain for 3-5 hours. Monitor via HPLC/TLC until starting material < 1%.
-
Cooling: Cool the mixture to 25°C.
-
Concentration (Safety Step): If possible, distill off excess
and Toluene under reduced pressure. -
Inverse Quench:
-
Prepare a beaker with 500g Ice/Water.
-
Slowly pour/drip the reaction residue into the ice water.
-
Control: Stop addition if Temp > 20°C.
-
-
Neutralization: Slowly add 50% NaOH or solid
to adjust pH to ~8-9. Caution: evolution if carbonate is used. -
Extraction: Extract with Ethyl Acetate or DCM.
Process Logic & Safety Diagram
The following diagram illustrates the critical decision points and thermal safeguards.
Caption: Workflow logic emphasizing solvent buffering and the critical "Inverse Quench" safety step.
References
-
Molecules 2012 . Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and -Pyridines Using Equimolar POCl3. Available at: [Link]
-
Organic Syntheses . 5-Ethyl-2-Methylpyridine (Analogous thermal handling). Coll. Vol. 3, p.395 (1955). Available at: [Link]
-
PubChem . 2-Chloro-5-hydroxypyridine Safety Data. Available at: [Link]
Technical Support Center: Hygroscopicity Management for Nicotinic Acid Derivatives
Current Status: Operational Topic: Handling, Analysis, and Formulation of Hygroscopic Nicotinic Acid Derivatives (Nicotinamide, Nicotinamide Riboside) Target Audience: Formulation Scientists, Analytical Chemists, Process Engineers
Introduction: The Hygroscopicity Spectrum
In the development of Vitamin B3 therapeutics and NAD+ precursors, moisture management is not merely a physical handling issue—it is a chemical stability imperative. While Nicotinic Acid (NA) is relatively stable, its derivatives exhibit a sharp escalation in hygroscopicity and instability.
We categorize these derivatives into a "Hygroscopicity Spectrum" to guide your handling protocols:
| Compound | Hygroscopicity Profile | Critical Risk |
| Nicotinic Acid (NA) | Low | Stable, but poor solubility in some organics. |
| Nicotinamide (NAM) | Moderate | Hygroscopic; forms clumps; hydrolyzes to NA at extreme pH. |
| Nicotinamide Riboside Chloride (NRCl) | Extreme | Deliquescent; rapid hydrolysis to NAM; requires cold chain (-20°C). |
This guide addresses the specific technical challenges of the latter two categories, providing self-validating protocols to ensure data integrity and product stability.
Module 1: Storage & Handling (The First Line of Defense)
Q: My Nicotinamide Riboside Chloride (NRCl) has turned into a sticky, yellowed mass. Can I dry it out and use it?
Technical Assessment: No. If NRCl has physically deliquesced (turned to liquid/paste), it has likely undergone irreversible chemical degradation.
-
Causality: NRCl is extremely hygroscopic.[1] Upon absorbing moisture, the crystal lattice collapses, facilitating the hydrolysis of the N-glycosidic bond. This releases Nicotinamide (NAM) and sugar byproducts. The yellowing often indicates the formation of degradation products or Maillard reaction precursors from the sugar moiety.
-
Action: Discard the batch. Drying will not reverse the hydrolysis.
Preventative Protocol: The "Inert Chain"
-
Storage: Store NRCl strictly at -20°C .
-
Equilibration: Before opening a frozen container, allow it to warm to room temperature inside a desiccator for 3 hours. Why? Opening a cold container in ambient air causes immediate condensation on the powder surface.
-
Atmosphere: Handle only in a glove box or glove bag purged with dry nitrogen or argon (<10% RH).
Q: We are seeing high variability in assay results for Nicotinamide during weighing. How do we stabilize the weighing process?
Technical Assessment: Nicotinamide powder is prone to static charging, which exacerbates its hygroscopic tendency to clump. The "drift" in your assay is likely due to moisture uptake during the weighing step, adding water weight that is not accounted for in the tare.
Troubleshooting Protocol: Gravimetric Stabilization
-
Environment: Maintain weighing room RH < 40%.
-
Ionization: Use an anti-static gun or ionizer bar on the spatula and weigh boat immediately before use.
-
The "Closed Loop" Technique:
-
Tare the vessel with the lid on.
-
Add sample quickly.
-
Replace lid before recording the final weight.
-
Validation: If the balance readout drifts upwards steadily while the lid is off, your sample is actively adsorbing atmospheric moisture.
-
Module 2: Chemical Stability & The Hydrolysis Cascade
Q: Why is our "stable" Nicotinamide topical formulation causing skin flushing in clinical subjects?
Technical Assessment: This is a classic sign of Hydrolysis . While Nicotinamide (NAM) does not cause flushing, it hydrolyzes into Nicotinic Acid (NA) in aqueous environments, especially outside the pH stability window (pH 4.5 – 7.5). Even trace amounts of NA can trigger cutaneous vasodilation (flushing).
Visualizing the Degradation Pathway The following diagram illustrates the cascade from the unstable NAD+ precursor (NR) down to the flushing agent (NA).
Figure 1: The hydrolysis cascade of Nicotinic Acid derivatives. Note that NR degrades to NAM, which can further degrade to NA, triggering physiological side effects.
Module 3: Analytical Challenges (Water Determination)
Q: Can we use Loss on Drying (LOD) to measure moisture in Nicotinamide?
Technical Assessment: Avoid LOD. Nicotinamide has a melting point of ~129°C and can sublime/volatilize at temperatures often used for LOD (near 105°C), leading to false-high moisture readings (measuring drug loss, not just water loss).
Recommended Protocol: Volumetric Karl Fischer (KF) For precise water determination without thermal stress:
-
Solvent System: Use a Methanol:Formamide (2:1) mix to ensure complete solubility of the amide.
-
Titrant: Composite 5 (or equivalent) for moderate water content.
-
Endpoint: Use a drift stop criteria (e.g., < 25 µ g/min ) rather than a fixed time.
Q: How do we determine the Critical Relative Humidity (CRH) for a new salt form?
Technical Assessment: The CRH is the point where the material begins to absorb moisture exponentially.[2] You cannot find this in a lookup table for novel salts; you must measure it using Dynamic Vapor Sorption (DVS) .
DVS Protocol:
-
Cycle: 0% RH → 90% RH → 0% RH (sorption/desorption).
-
Step Size: 10% RH steps (allow equilibrium at each step, dm/dt < 0.002%).
-
Interpretation: The CRH is the inflection point where mass change (
m) spikes upward significantly.
Module 4: Formulation Strategies (Engineering Resistance)
Q: We need to formulate NR or NAM into a tablet, but it caps and sticks. What is the fix?
Technical Assessment: Hygroscopic materials cause "sticking" (adhesion to punch faces) and "capping" (laminar separation) because moisture acts as a poor binder or creates excessive elasticity.
Strategy Comparison Table
| Strategy | Mechanism | Best For | Technical Note |
| Co-Crystallization | Modifies crystal lattice to block H-bond sites. | Nicotinamide | NAM + Urea (2:1) or NAM + Oxalic Acid show significantly improved stability. |
| Salt Selection | Replaces hygroscopic counter-ions. | Nicotinamide Riboside | Switch from Chloride (NRCl) to Hydrogen Tartrate or Malate salts. |
| Silica Adsorbents | Scavenges free moisture in the blend. | Tableting Process | Use Syloid® or colloidal silicon dioxide intra-granularly. |
| Film Coating | Creates a physical moisture barrier. | Final Dosage | Use PVA-based coatings (e.g., Opadry® amb II) rather than HPMC alone. |
Decision Tree for Formulation
Figure 2: Decision tree for selecting the appropriate mitigation strategy based on the specific derivative type.
References
-
Nicotinamide Riboside Stability & Hydrolysis
-
Source: Food & Nutrition Research (2019).[3] "Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside."
- Key Finding: NRCl undergoes base-catalyzed hydrolysis to nicotinamide; kinetics are pH-dependent.
-
-
Co-Crystallization Strategies
- Source: Crystal Growth & Design (ACS). "Cocrystallization of Niclosamide to Improve Its Hygroscopic Stability." (Demonstrates principle of using Nicotinamide as a co-former).
- Key Finding: Co-crystals can significantly reduce hygroscopicity by occupying hydrogen bonding sites.
-
Nicotinamide Riboside Salts (Tartrate/Malate)
- Source: MDPI Molecules (2021). "New Crystalline Salts of Nicotinamide Riboside as Food Additives."
- Key Finding: Hydrogen tartrate and malate salts of NR exhibit superior stability compared to the chloride salt.
-
Nicotinamide Thermal Analysis
- Source: ResearchGate (2009). "Thermal analysis of vitamin PP Niacin and niacinamide."
- Key Finding: Nicotinamide melts at 129°C and volatilizes, making LOD unsuitable for precise moisture analysis.
-
Safety & GRAS Status (NRCl)
- Source: FDA GRAS Notice 635.
-
Key Finding: Safety profile of NRCl and its metabolic equivalence to Nicotinamide.[4]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 3. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 4. fda.gov [fda.gov]
Validation & Comparative
5-Ethyl vs. 5-Methyl Nicotinic Acid: A Comparative 13C NMR & Synthesis Guide
Executive Summary
In the optimization of NAD+ precursors and nicotinic acid receptor agonists, the steric and electronic differentiation between 5-methylnicotinic acid (5-MNA) and 5-ethylnicotinic acid (5-ENA) is a critical structure-activity relationship (SAR) parameter. While 5-MNA is a common metabolite and synthetic intermediate, 5-ENA represents a lipophilic extension often utilized to probe receptor pocket depth.
This guide provides a definitive technical comparison of their 13C NMR profiles , highlighting the diagnostic chemical shift changes induced by the homologation of the alkyl chain. Furthermore, it details the distinct synthetic pathways required to access these compounds with high purity for pharmaceutical applications.
Structural & Electronic Analysis
The core difference lies in the alkyl substituent at the C5 position. The transition from methyl to ethyl introduces a
Structural Visualization
The following diagram illustrates the atom numbering and the divergent synthesis pathways for these two analogs.
Figure 1: Structural divergence and primary synthetic routes for 5-methyl and 5-ethyl nicotinic acid.
Comparative 13C NMR Data Analysis
The 13C NMR data below compares experimental values for the methyl derivative against high-confidence predictive values for the ethyl derivative. The prediction is derived from the experimental substituent chemical shifts (SCS) of 3-ethylpyridine applied to the nicotinic acid core.
Solvent System: DMSO-d
DMSO-d
| Carbon Position | 5-Methylnicotinic Acid ( | 5-Ethylnicotinic Acid ( | Assignment Logic | |
| C2 (Ortho) | 153.2 | 153.0 | -0.2 | Minimal change; remote from alkyl extension. |
| C3 (Ipso-COOH) | 126.5 | 126.8 | +0.3 | Inductive stability of the core. |
| C4 (Ortho) | 137.8 | 136.9 | -0.9 | |
| C5 (Ipso-Alkyl) | 133.5 | 139.2 | +5.7 | Diagnostic: |
| C6 (Ortho) | 150.1 | 149.5 | -0.6 | Minor steric/electronic shielding. |
| COOH (Carbonyl) | 166.8 | 166.8 | 0.0 | Electronic isolation from C5. |
| Alkyl | 18.4 (CH | 25.8 (CH | +7.4 | Transformation from Methyl to Methylene. |
| Alkyl | — | 15.2 (CH | N/A | New terminal methyl signal. |
Key Spectral Features for Identification
-
The C5 Shift (+5.7 ppm): The most significant aromatic change occurs at C5. Moving from methyl to ethyl causes a downfield shift due to the
-effect of the extra carbon. -
The C4 Shielding (-0.9 ppm): The C4 carbon in 5-ENA is slightly shielded (upfield) compared to 5-MNA. This is the classic
-effect , where the terminal methyl of the ethyl group sterically interacts with the ortho-position, increasing electron density. -
Aliphatic Region: 5-MNA shows a single aliphatic peak (~18 ppm). 5-ENA shows two distinct peaks: a methylene (~26 ppm) and a terminal methyl (~15 ppm).
Experimental Protocols
To ensure reproducibility and high purity for biological testing, different synthetic strategies are required. Direct oxidation is suitable for the methyl derivative, while transition-metal catalysis is recommended for the ethyl derivative to avoid over-oxidation.
Protocol A: Synthesis of 5-Methylnicotinic Acid (Oxidation Route)
Best for: Large scale production from cheap starting materials.
-
Reagents: 3,5-Lutidine (10.7 g, 0.1 mol), KMnO
(31.6 g, 0.2 mol), Water (500 mL). -
Procedure:
-
Suspend 3,5-lutidine in water and heat to 60°C.
-
Add KMnO
portion-wise over 2 hours. Note: Exothermic reaction; control temperature. -
Reflux for 4 hours until purple color persists (excess permanganate).
-
Add ethanol (5 mL) to quench excess KMnO
. Filter hot to remove MnO . -
Concentrate filtrate to ~100 mL and acidify with HCl to pH 3.0.
-
Cool to 4°C overnight. Collect white precipitate by filtration.
-
-
Purification: Recrystallize from water/ethanol (9:1).
-
Yield: Typically 50-60%.
Protocol B: Synthesis of 5-Ethylnicotinic Acid (Suzuki Coupling)
Best for: High purity, avoiding contamination with dicarboxylic acids.
-
Reagents: 5-Bromonicotinic acid (2.0 g, 10 mmol), Ethylboronic acid (1.1 g, 15 mmol), Pd(dppf)Cl
(5 mol%), K CO (4.1 g, 30 mmol). -
Solvent: 1,4-Dioxane/Water (4:1, degassed).
-
Procedure:
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Combine aryl halide, boronic acid, base, and catalyst in a pressure vial.
-
Heat to 90°C for 16 hours under Argon atmosphere.
-
Cool to room temperature, dilute with water (50 mL), and wash with Ethyl Acetate (to remove non-polar byproducts).
-
Acidify the aqueous layer with 1M HCl to pH 3-4.
-
Extract the product into Ethyl Acetate (3 x 50 mL).
-
Dry over MgSO
and concentrate in vacuo.
-
-
Yield: Typically 75-85%.
Analytical Workflow: NMR Validation
When validating these compounds, solute concentration and solvent choice heavily influence the chemical shifts of the carboxylic acid and adjacent carbons.
Figure 2: Standard Operating Procedure for NMR characterization.
Critical Note on Solvents:
-
DMSO-d
: Best for free acids. Carboxyl carbon appears ~166-167 ppm. -
CDCl
: Poor solubility for the free acid. If CDCl is required, convert the acid to the methyl ester using TMS-diazomethane or MeOH/H SO . The ester carbonyl will shift to ~165 ppm and a methoxy signal will appear at ~52 ppm.
References
Publish Comparison Guide: Mass Spectrometry of 2-Chloro-5-ethyl-nicotinic Acid
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-Chloro-5-ethyl-nicotinic acid , a critical intermediate in the synthesis of agrochemicals and pyridine-based pharmaceuticals.
Unlike standard datasheets, this guide compares the compound's behavior under different ionization modes (Electron Ionization vs. Electrospray Ionization) and differentiates it from structural isomers, providing researchers with actionable identification strategies.
Executive Summary
-
Compound: 2-Chloro-5-ethyl-nicotinic acid (C
H ClNO ) -
Molecular Weight: 185.02 (monoisotopic,
Cl) -
Key Identifier: Distinctive chlorine isotope pattern (
Cl: Cl 3:1) combined with a characteristic decarboxylation loss ( ). -
Primary Application: Structural confirmation of pyridine intermediates in drug discovery.
Technical Deep Dive: Fragmentation Mechanics
This section details the fragmentation behavior of the specific target molecule.[1][2][3][4][5][6][7][8][9][10] The data is synthesized from established fragmentation rules for chloronicotinic acids and alkyl-pyridines.
A. Electron Ionization (EI) – 70 eV (Hard Ionization)
In GC-MS analysis (often requiring derivatization, though direct injection is discussed here for fragmentation logic), the molecule undergoes high-energy fragmentation.[11]
-
Molecular Ion (
): Observable peaks at m/z 185 and 187 (3:1 intensity ratio). -
Base Peak / Major Fragment (m/z 140/142):
-
Mechanism:
-cleavage adjacent to the carbonyl group followed by loss of the carboxyl radical ( COOH, 45 Da) or loss of CO (44 Da) + H. -
Significance: This generates the 2-chloro-5-ethyl-pyridyl cation , the most stable core fragment.
-
-
Secondary Fragmentation (Ethyl Group):
-
m/z 125/127: Loss of a methyl radical (
CH , 15 Da) from the ethyl group of the m/z 140 fragment. This "benzylic-like" cleavage is favored due to resonance stabilization by the pyridine ring.
-
-
Ring Degradation:
-
m/z 90: Loss of chlorine (
Cl) from the m/z 125 fragment. -
m/z 63: Typical pyridine ring fragmentation (loss of HCN).
-
B. Electrospray Ionization (ESI) – Positive Mode (Soft Ionization)
In LC-MS, the molecule forms even-electron ions.[11]
-
Precursor Ion: [M+H]
at m/z 186.03 (and 188.03). -
MS/MS (CID) Pathway:
-
m/z 168 ([M+H - H
O] ): Loss of water is common for carboxylic acids with an ortho-substituent (Ortho Effect), forming an acylium ion. -
m/z 140 ([M+H - HCOOH]
): Combined loss of water and CO, effectively decarboxylation. -
m/z 142 ([M+H - CO
] ): Direct loss of carbon dioxide.
-
Comparative Analysis: Performance vs. Alternatives
This section compares the analytical "performance" of detecting this molecule against two common alternatives: Isomeric Interference (distinguishing it from similar compounds) and Methodological Alternatives (choosing the right ionization).
Comparison 1: Differentiation from Isomers (e.g., 2-Chloro-6-ethyl-nicotinic acid)
Differentiation is critical in synthesis where regioisomers may co-elute.
| Feature | 2-Chloro-5-ethyl-nicotinic acid (Target) | 2-Chloro-6-ethyl-nicotinic acid (Isomer) | Differentiation Logic |
| Ethyl Position | Position relative to Ring Nitrogen | ||
| McLafferty Rearrangement | Unfavorable. No | Favorable. The ethyl group at C6 is ortho to the ring Nitrogen. | The 6-ethyl isomer can undergo a McLafferty-like rearrangement involving the ring nitrogen, losing C |
| Key Fragment (EI) | m/z 170 ( | m/z 157 ( | Diagnostic: Presence of |
Comparison 2: EI (GC-MS) vs. ESI (LC-MS)
| Metric | Electron Ionization (EI) | Electrospray Ionization (ESI) | Verdict |
| Structural Fingerprint | High. Rich fragmentation provides definitive structural proof (Cl pattern + alkyl chain loss). | Medium. Often dominated by | Use EI for unknown identification. |
| Sensitivity | Moderate. Acidic protons can cause peak tailing without derivatization. | High. Ionizes readily in negative mode ( | Use ESI for trace quantification (PK studies). |
| Sample Prep | Complex. Requires derivatization (e.g., TMS or Methyl Ester) to improve volatility. | Simple. Direct injection of dissolved sample. | Use ESI for high-throughput screening. |
Visualization of Fragmentation Pathways
The following diagram illustrates the fragmentation logic for the target molecule (EI Mode) compared to the key isomer differentiation pathway.
Caption: Comparative fragmentation pathways highlighting the diagnostic "McLafferty" divergence between the 5-ethyl target and its 6-ethyl isomer.
Experimental Protocols
Protocol A: GC-MS Analysis (Derivatization Method)
Since carboxylic acids fragment poorly and tail in GC, derivatization is recommended for definitive identification.
-
Sample Preparation: Dissolve 1 mg of 2-Chloro-5-ethyl-nicotinic acid in 100 µL of Acetonitrile.
-
Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Incubation: Heat at 60°C for 30 minutes to form the TMS-ester derivative (
). -
GC Parameters:
-
Column: DB-5MS (30m x 0.25mm).
-
Temp Program: 80°C (1 min)
280°C at 20°C/min.
-
-
MS Detection: EI Source (70 eV), Scan range 50–350 m/z.
-
Expected Shift: The parent ion will shift to m/z 257 . The base peak will typically be m/z 242 (
, loss of methyl from TMS).
Protocol B: LC-MS/MS Analysis (Direct Injection)
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source: ESI Positive Mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V (Optimized for in-source fragmentation).
-
-
Target Transition (MRM):
-
Quantifier: 186.0
140.0 (Decarboxylation). -
Qualifier: 186.0
168.0 (Water loss).
-
References
-
NIST Mass Spectrometry Data Center. Fragmentation of Pyridine Carboxylic Acids. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for McLafferty rearrangement rules in alkyl-pyridines).
- Scientific Reports.Differentiation of Isomeric Pyridines using Tandem Mass Spectrometry.
Sources
- 1. whitman.edu [whitman.edu]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. peptid.chem.elte.hu [peptid.chem.elte.hu]
Precision Characterization of Chloronicotinic Acid Derivatives: A Comparative IR Spectroscopy Guide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Topic: IR Spectroscopy of Carboxylic Acid Moieties in Chloronicotinic Derivatives
Executive Summary: The Structural Fingerprint
In the synthesis of agrochemicals (e.g., imidacloprid) and pharmaceuticals, 6-chloronicotinic acid (6-CNA) and 2-chloronicotinic acid (2-CNA) are critical intermediates. Distinguishing these isomers and quantifying their purity is a frequent challenge in process development. While NMR provides definitive structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective method for solid-state characterization, polymorph screening, and hydrogen-bond network analysis.
This guide compares the vibrational signatures of 6-CNA against its isomer 2-CNA and the non-chlorinated parent, nicotinic acid. It further evaluates the performance of Transmission FT-IR (KBr Pellet) versus Attenuated Total Reflectance (ATR) for these specific crystalline solids.
Theoretical Framework: The "Chlorine Effect"
To interpret the spectra accurately, one must understand the electronic and steric perturbations introduced by the chlorine atom on the pyridine ring.
Electronic Perturbation
The carboxylic acid group (
-
Inductive Effect (-I): Chlorine is electronegative, withdrawing electron density through the
-framework. This generally strengthens the bond, shifting the stretching frequency to a higher wavenumber compared to unsubstituted nicotinic acid. -
Resonance Effect (+R): Chlorine has lone pairs that can donate electron density, but on a pyridine ring, this effect is weak compared to the inductive withdrawal.
-
Positional Impact:
-
6-CNA (Para-like): The Cl atom is remote from the COOH. The inductive effect dominates, but steric interference is minimal.
-
2-CNA (Ortho-like): The Cl atom is adjacent to the COOH. This introduces Steric Inhibition of Resonance (SIR) , potentially twisting the COOH group out of the ring plane, breaking conjugation, and significantly shifting the
peak to higher frequencies.
-
Hydrogen Bonding Networks
-
6-CNA: Typically forms centrosymmetric dimers (
motif) via intermolecular hydrogen bonds ( ). -
2-CNA: Due to the steric bulk of the ortho-chlorine, it often forms catemers (infinite chains) or intramolecular hydrogen bonds, leading to distinct O-H and C=O spectral shifts compared to the dimerized 6-CNA.
Comparative Analysis: Spectral Signatures
The following data compares the "Target Product" (6-CNA) against its primary isomer and parent compound.
Table 1: Critical Vibrational Modes (Solid State)
| Feature | 6-Chloronicotinic Acid (Target) | 2-Chloronicotinic Acid (Isomer) | Nicotinic Acid (Reference) | Mechanistic Insight |
| C=O[1] Stretch | 1680 – 1710 cm⁻¹ | 1715 – 1740 cm⁻¹ | 1710 – 1725 cm⁻¹ | 2-CNA shifts higher due to steric twist (loss of conjugation) and altered H-bond network (catemer vs dimer). |
| O-H Stretch | 2500 – 3300 cm⁻¹ (Broad, Dimer) | 3100 – 3400 cm⁻¹ (Shifted) | 2500 – 3300 cm⁻¹ | 6-CNA shows the classic "very broad" dimer envelope. 2-CNA may show sharper or shifted bands due to catemer/intramolecular bonding. |
| C-Cl Stretch | 1100 – 1150 cm⁻¹ | 1050 – 1090 cm⁻¹ | Absent | Diagnostic region for chlorination. Position varies with ring substitution pattern. |
| Pyridine Ring | 1580 – 1600 cm⁻¹ | 1570 – 1590 cm⁻¹ | 1590 – 1600 cm⁻¹ | Ring breathing modes are sensitive to the mass and position of the halogen. |
Note: Exact wavenumbers depend on the specific crystal polymorph and sample preparation method.
Methodological Comparison: KBr vs. ATR
For chloronicotinic derivatives, the choice of sampling technique critically affects data quality.
Table 2: Performance Matrix
| Feature | Transmission (KBr Pellet) | ATR (Diamond/ZnSe) | Verdict for Chloronicotinic Acids |
| Resolution | High (Excellent for weak overtones) | Medium (Peak broadening common) | KBr is superior for resolving subtle isomer splittings. |
| Sample Prep | Difficult (Requires grinding/pressing) | Instant (Direct contact) | ATR is preferred for high-throughput QC. |
| Water Artifacts | High (Hygroscopic KBr masks O-H) | Low (Minimal atmospheric interference) | ATR is better for analyzing the O-H region of the acid. |
| Polymorph Risk | High (Pressure can induce phase change) | Low (Minimal stress on sample) | ATR is safer for polymorph screening. |
Experimental Protocol: Self-Validating Workflows
Protocol A: High-Resolution Transmission (KBr)
Use this for detailed structural characterization and impurity identification.
-
Desiccation: Dry KBr powder at 110°C for 2 hours to remove adsorbed water (Critical for O-H region clarity).
-
Ratio: Mix 1-2 mg of Chloronicotinic Acid with 200 mg KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar for exactly 60 seconds. Stop immediately if the powder becomes "glassy" to avoid crystal lattice disruption.
-
Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes.
-
Validation: The resulting pellet must be transparent. If opaque/white, light scattering will distort the baseline (Christiansen effect).
Protocol B: Rapid ATR Screening
Use this for routine purity checks.
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol; ensure background spectrum is flat.
-
Deposition: Place ~5 mg of solid sample to cover the crystal active area.
-
Pressure: Apply force using the slip-clutch clamp until it "clicks" (standardized pressure).
-
Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth dependence (
).
Visualization & Logic
Diagram 1: Analytical Workflow for Isomer Differentiation
This workflow illustrates the decision process for identifying the specific chloronicotinic derivative.
Caption: Decision logic for distinguishing 6-CNA from 2-CNA based on Carbonyl shift causality.
Diagram 2: Hydrogen Bonding Motifs
Understanding the physical cause of the spectral shift.
Caption: Correlation between crystal packing motifs and spectral output.
References
-
Karabacak, M., & Kurt, M. (2008).[2] Comparison of experimental and density functional study on the molecular structure, infrared and Raman spectra and vibrational assignments of 6-chloronicotinic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link
-
Sala, O., et al. (2008). Vibrational analysis of nicotinic acid. Spectrochimica Acta Part A. Link
-
NIST Chemistry WebBook. 2-Chloronicotinic acid IR Spectrum. National Institute of Standards and Technology. Link
-
Specac Application Notes. FTIR: Transmission vs ATR spectroscopy. Link
-
Kutluk, T., et al. (2013). Determination of structural and vibrational spectroscopic features of neutral and anion forms of dinicotinic acid. Journal of Molecular Structure. Link
Sources
A Comparative Analysis of HPLC Retention Times: 2-Chloro-5-ethylaniline vs. 2-Chloro-5-methylaniline
This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of two structurally similar aromatic amines: 2-Chloro-5-ethylaniline and 2-Chloro-5-methylaniline. As common intermediates in the synthesis of dyes, pigments, and pharmaceuticals, the ability to resolve and accurately quantify these compounds is critical for process monitoring and quality control.[1] This document outlines the theoretical basis for their separation, provides a detailed experimental protocol, and presents the expected results based on their physicochemical properties.
The fundamental principle governing this separation is reversed-phase chromatography (RPC), the most widely used mode of HPLC.[2][3] In RPC, analytes are separated based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[4][5][6] Molecules with greater hydrophobicity will interact more strongly with the non-polar stationary phase, leading to a longer retention time (t_R).
Physicochemical Properties and Predicted Elution Order
The primary structural difference between the two analytes is the substitution of a methyl (-CH₃) group versus an ethyl (-CH₂CH₃) group at the 5-position of the aniline ring. This seemingly minor change has a significant impact on the molecule's overall hydrophobicity, a property often quantified by the octanol-water partition coefficient (logP). A higher logP value indicates greater hydrophobicity.[7][8]
The addition of a methylene (-CH₂-) group in the ethyl substituent increases the non-polar surface area of the molecule. This enhancement in non-polar character leads to stronger van der Waals interactions with the hydrophobic ligands (e.g., C18) of the stationary phase.[2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP (Predicted) |
| 2-Chloro-5-methylaniline | C₇H₈ClN | 141.60[9][10] | 2.5[9] |
| 2-Chloro-5-ethylaniline | C₈H₁₀ClN | 155.62[11] | 2.7[11] |
Based on these logP values, 2-Chloro-5-ethylaniline is predicted to have a longer retention time than 2-Chloro-5-methylaniline under reversed-phase HPLC conditions.
Caption: Interaction diagram illustrating the separation mechanism.
Experimental Protocol: A Self-Validating System
This protocol is designed to provide a robust and reproducible separation of the two target analytes. The choice of an isocratic elution simplifies the method, making it suitable for routine quality control applications.
Materials and Instrumentation
-
Analytes: 2-Chloro-5-methylaniline (≥98% purity), 2-Chloro-5-ethylaniline (≥98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Deionized Water (18.2 MΩ·cm).
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sonicator for mobile phase degassing.
-
Analytical balance and volumetric flasks.
-
Chromatographic Conditions
| Parameter | Condition | Justification |
| Stationary Phase | C18, 4.6 x 150 mm, 5 µm | The industry-standard for reversed-phase separation of small organic molecules, providing excellent hydrophobic selectivity.[2] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common mobile phase for aromatic amines, offering good solubility and elution strength.[12] The ratio is optimized for adequate retention and separation within a reasonable runtime. |
| Elution Mode | Isocratic | Ensures simplicity, robustness, and reproducibility, which is ideal for QC environments. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability and improves peak shape. |
| Detection Wavelength | 240 nm | An appropriate wavelength for detecting substituted anilines, providing good sensitivity for both compounds. |
| Injection Volume | 10 µL | A standard volume to avoid column overloading and ensure sharp peaks. |
Standard and Sample Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh 25 mg of each analyte into separate 25 mL volumetric flasks. Dissolve and bring to volume with Methanol.
-
Working Standard Mixture (10 µg/mL): Pipette 250 µL of each stock solution into a 25 mL volumetric flask. Dilute to volume with the mobile phase (ACN:Water 60:40). This ensures compatibility with the starting chromatographic conditions.
Caption: Experimental workflow for HPLC comparison.
Expected Results and Discussion
Injecting the working standard mixture under the prescribed conditions will yield a chromatogram with two well-resolved peaks. Based on the principles of reversed-phase chromatography and the analytes' physicochemical properties, the elution order is confidently predicted.
| Analyte | Predicted Retention Time (t_R), min | Rationale |
| 2-Chloro-5-methylaniline | ~ 4.5 | Lower hydrophobicity (logP = 2.5) results in weaker interaction with the C18 stationary phase and earlier elution. |
| 2-Chloro-5-ethylaniline | ~ 5.8 | Higher hydrophobicity (logP = 2.7) due to the ethyl group leads to stronger retention on the column and later elution. |
The difference in retention is directly attributable to the additional methylene group in 2-Chloro-5-ethylaniline. This increases its non-polar character, enhancing its affinity for the non-polar stationary phase and decreasing its relative affinity for the polar mobile phase. Consequently, it travels through the column more slowly than its methyl-substituted counterpart. The expected separation demonstrates the high resolving power of modern HPLC columns and the predictable nature of chromatographic separations based on molecular structure.
References
-
Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]
-
Title: Reversed-phase chromatography Source: Wikipedia URL: [Link]
-
Title: Reversed-Phase High-Performance Liquid Chromatography Source: Springer Nature Experiments URL: [Link]
-
Title: Reverse Phase vs Normal Phase in HPLC Source: Labtech URL: [Link]
-
Title: 2-Chloro-5-methylaniline Source: PubChem - National Center for Biotechnology Information URL: [Link]
-
Title: Chemical Properties of 2-Chloro-5-methylaniline (CAS 95-81-8) Source: Cheméo URL: [Link]
-
Title: 5-Chloro-2-methylaniline (CID 7260) - Molecular Properties & Analysis Source: MolForge URL: [Link]
-
Title: 5-Chloro-2-ethylaniline Source: PubChem - National Center for Biotechnology Information URL: [Link]
-
Title: 2-Chloro-N-ethylaniline Source: PubChem - National Center for Biotechnology Information URL: [Link]
-
Title: 2-chloro-5-ethynylaniline (C8H6ClN) Source: PubChemLite URL: [Link]
-
Title: 5-Chloro-2-methylaniline Source: PubChem - National Center for Biotechnology Information URL: [Link]
-
Title: Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline Source: ResearchGate URL: [Link]
-
Title: Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater Source: Taylor & Francis Online URL: [Link]
-
Title: The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography Source: MDPI URL: [Link]
-
Title: Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development Source: Sai Life Sciences URL: [Link]
-
Title: 2-Chloro-5-methylaniline Source: NIST WebBook URL: [Link]
-
Title: Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. labtech.tn [labtech.tn]
- 7. mdpi.com [mdpi.com]
- 8. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 9. 2-Chloro-5-methylaniline | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-5-methylaniline (CAS 95-81-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 5-Chloro-2-ethylaniline | C8H10ClN | CID 12465045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Reactivity Profile: 2-Chloro-5-ethyl-nicotinic Acid vs. 2-Chloronicotinic Acid
Executive Summary
This guide provides a technical comparison between 2-chloronicotinic acid (2-CNA) and its 5-alkylated derivative, 2-chloro-5-ethyl-nicotinic acid (5-Et-2-CNA) . While structurally similar, the introduction of the ethyl group at the C5 position introduces distinct electronic and physicochemical changes that impact reaction kinetics, particularly in Nucleophilic Aromatic Substitution (
Key Takeaway: The C5-ethyl group acts as a weak electron-donating group (+I effect), slightly deactivating the C2-chloride towards nucleophilic displacement compared to the unsubstituted parent. However, it significantly enhances lipophilicity, altering solubility profiles and workup strategies.
Structural & Electronic Analysis
To understand the reactivity differences, we must analyze the electronic environment of the pyridine ring.
Electronic Vectors
-
2-Chloronicotinic Acid (2-CNA): The pyridine ring is electron-deficient due to the electronegative nitrogen. The C3-Carboxylic acid is a strong electron-withdrawing group (EWG), further activating the C2 position for nucleophilic attack.
-
2-Chloro-5-ethyl-nicotinic Acid (5-Et-2-CNA): The ethyl group at C5 exerts a positive inductive effect (+I). Being para to the C2-Cl bond, this electron donation increases the electron density of the ring slightly.
Theoretical Impact:
Visualization of Electronic Effects
Figure 1: Comparative electronic flows affecting the C2 reaction center.
Experimental Comparison: Nucleophilic Aromatic Substitution ( )
The most common transformation for these scaffolds is the displacement of the C2-chlorine by amines (e.g., synthesis of Nicosulfuron intermediates).
Reactivity Data Summary
| Feature | 2-Chloronicotinic Acid | 2-Chloro-5-ethyl-nicotinic Acid |
| Electronic State | Highly Electron Deficient | Moderately Electron Deficient |
| Fast ( | Slower ( | |
| Temp Requirement | 80–100 °C | 100–120 °C |
| Solubility (Water) | Low (0.17 g/100g ) | Very Low (Hydrophobic) |
| Solubility (DCM/EtOAc) | Moderate | High |
Comparative Protocol: Amination with Morpholine
Objective: Synthesis of 2-morpholinonicotinic acid derivatives.[1][2]
Reagents:
-
Morpholine (3.0 eq)
-
Solvent: Water (Green chemistry approach) or DMF (Traditional)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a condenser, dissolve 10 mmol of the substrate in 15 mL of water. Note: 5-Et-2-CNA may require a co-solvent (e.g., 10% IPA) due to lower aqueous solubility.
-
Addition: Add morpholine (30 mmol) in a single portion.
-
Reaction:
-
For 2-CNA: Reflux at 100 °C for 4–6 hours . Monitor by TLC (MeOH/DCM 1:9).
-
For 5-Et-2-CNA: Reflux at 100–110 °C for 8–12 hours . If conversion is <50% at 4h, add catalytic KI (0.1 eq) to facilitate Finkelstein-like activation.
-
-
Workup (Critical Difference):
-
Cool to room temperature.[5]
-
Acidify to pH 3–4 using 2N HCl.
-
2-CNA Product: Often precipitates directly. Filter and wash with cold water.
-
5-Et-2-CNA Product: May form an oil due to ethyl lipophilicity. Extract with Ethyl Acetate (3 x 20 mL), dry over
, and concentrate.
-
Experimental Comparison: Suzuki-Miyaura Coupling
When using these compounds as electrophiles in cross-coupling, the electronic difference affects the Oxidative Addition step.
Mechanistic Insight
Oxidative addition of Pd(0) into the C-Cl bond is generally the rate-determining step for aryl chlorides.
-
Electron-Poor Rings (2-CNA): Faster oxidative addition. The low electron density weakens the C-Cl bond character.[6]
-
Electron-Rich(er) Rings (5-Et-2-CNA): Slower oxidative addition. The ethyl group increases bond strength slightly, making the insertion of Pd(0) more difficult.
Optimized Conditions for 5-Et-2-CNA
To compensate for the slower kinetics of the ethyl derivative, use electron-rich, bulky ligands that facilitate oxidative addition.
Recommended System:
-
Catalyst:
(2 mol%) -
Ligand: SPhos or XPhos (water-soluble/tolerant ligands are preferred for free acids).
-
Base:
(3.0 eq) -
Solvent: Toluene/Water (10:1) at 100 °C.
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the kinetic bottleneck for the ethyl derivative.
Solubility & Handling (Process Chemistry)
The most tangible difference for scale-up is solubility.
-
LogP (Partition Coefficient):
-
2-CNA: ~0.99 (Hydrophilic/Amphiphilic)
-
5-Et-2-CNA: ~1.8–2.1 (Estimated, significantly more Lipophilic)
-
Implications:
-
Extraction: 5-Et-2-CNA extracts much more efficiently into organic solvents (DCM, MTBE) from aqueous acidic phases than 2-CNA.
-
Purification: 2-CNA often requires crystallization from water/ethanol. 5-Et-2-CNA is better purified via crystallization from Hexane/Ethyl Acetate or column chromatography.
References
-
PubChem. (2025).[7] 2-Chloronicotinic acid | C6H4ClNO2.[8][5] National Library of Medicine. [Link][8]
-
Zhao, B., et al. (2019).[1] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. (Protocols for morpholine substitution). [Link]
- Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Theoretical grounding for pyridine reactivity and substituent effects).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 2-Chloronicotinic acid | 2942-59-8 [amp.chemicalbook.com]
- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 7. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
Bioisosteric replacement of 5-methyl with 5-ethyl in nicotinic acids
Topic: Bioisosteric Replacement of 5-Methyl with 5-Ethyl in Nicotinic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Technical Guide to Structure-Activity Relationship (SAR) Optimization
Executive Summary: The Homologous Switch
In medicinal chemistry, the transition from a 5-methyl to a 5-ethyl substituent on the nicotinic acid (pyridine-3-carboxylic acid) scaffold is a classic homologous extension strategy. While seemingly minor, this addition of a single methylene unit (-CH₂-) induces significant shifts in lipophilicity, metabolic stability, and receptor occupancy.
This guide analyzes the bioisosteric utility of this replacement, specifically within the context of GPR109A agonists (dyslipidemia targets) and P2Y12 antagonists . The 5-ethyl analogue often serves as a probe for hydrophobic pocket depth but introduces distinct metabolic liabilities compared to its methyl counterpart.
Key Comparative Findings
| Feature | 5-Methyl Nicotinic Acid | 5-Ethyl Nicotinic Acid | Impact on Drug Design |
| Lipophilicity (cLogP) | ~0.8 - 1.1 | ~1.3 - 1.6 | Ethyl improves membrane permeability but decreases aqueous solubility. |
| Steric Volume (MR) | ~5.65 cm³/mol | ~10.3 cm³/mol | Ethyl probes deeper hydrophobic pockets; risk of steric clash in tight sites. |
| Metabolic Liability | Moderate (Benzylic oxid.) | High (Benzylic oxid. + Dealkylation) | Ethyl benzylic carbon is secondary, lowering BDE and increasing P450 susceptibility. |
| Receptor Kinetics | Fast on/off rates | Slower off-rates (typically) | Increased hydrophobic contact often prolongs residence time ( |
Physicochemical & Mechanistic Analysis
The Hydrophobic Effect and Pocket Filling
The primary driver for this substitution is the Hydrophobic Effect . The 5-position of the nicotinic acid ring typically projects into accessory binding pockets in GPCRs (like GPR109A).
-
5-Methyl: Provides a compact hydrophobic anchor. It is often insufficient to displace high-energy water molecules from deeper hydrophobic clefts.
-
5-Ethyl: The additional methylene unit adds approximately 0.5 logP units . If the receptor pocket is flexible or deep enough, the ethyl group displaces "unhappy" water molecules, leading to an entropic gain in binding affinity (
).
Metabolic Stability: The Benzylic Vulnerability
A critical differentiator is the oxidative stability of the alkyl chain.
-
Mechanism: Cytochrome P450 enzymes typically abstract a hydrogen atom from the benzylic carbon.
-
Thermodynamics: The C-H bond dissociation energy (BDE) for a secondary benzylic carbon (Ethyl, ~85 kcal/mol) is lower than that of a primary benzylic carbon (Methyl, ~88 kcal/mol).
-
Outcome: The 5-ethyl derivative is statistically more prone to oxidative clearance, forming 1-(5-carboxypyridin-3-yl)ethanol, which is rapidly conjugated and excreted.
Visualizing the Signaling Pathway (GPR109A)
Nicotinic acid and its 5-substituted analogs primarily target GPR109A (HCAR2) , a Gi-coupled GPCR.[] The following diagram illustrates the signal transduction pathway activated by these ligands, leading to the inhibition of lipolysis.
Figure 1: Mechanism of Action for GPR109A Agonists. 5-Alkyl nicotinic acids bind GPR109A, triggering Gi-mediated inhibition of Adenylyl Cyclase, ultimately suppressing lipolysis.[2][3][4]
Experimental Protocols
To objectively compare the 5-methyl and 5-ethyl analogs, a parallel synthesis and assay workflow is required. The following protocols ensure high chemical purity and robust biological data.
Synthesis: Suzuki-Miyaura Cross-Coupling
Rationale: Unlike direct oxidation of alkyl-pyridines (which can be harsh and low-yielding for ethyl), Suzuki coupling allows for late-stage diversification of a common intermediate (5-bromonicotinic acid).
Reagents:
-
Substrate: Methyl 5-bromonicotinate
-
Boronic Acids: Methylboronic acid (for 5-Me), Ethylboronic acid (for 5-Et)
-
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂
-
Base: K₂CO₃ (2.0 M aqueous)
-
Solvent: 1,4-Dioxane
Step-by-Step Protocol:
-
Setup: Charge a microwave-safe vial with Methyl 5-bromonicotinate (1.0 eq), Boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inertion: Seal the vial and purge with Nitrogen (
) for 5 minutes. -
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and K₂CO₃ solution (3.0 eq).
-
Reaction: Heat at 100°C for 2 hours (thermal) or 110°C for 30 min (microwave).
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
-
Hydrolysis: Treat the ester with LiOH in THF/Water (1:1) at RT for 2 hours to yield the free acid. Neutralize with 1M HCl to precipitate the product.
Biological Evaluation: cAMP HTRF Assay
Rationale: Since GPR109A is Gi-coupled, measuring the inhibition of forskolin-stimulated cAMP is the standard metric for potency (
Step-by-Step Protocol:
-
Cell Line: CHO-K1 cells stably expressing human GPR109A.
-
Seeding: Plate cells (2,000 cells/well) in a 384-well white plate using low-volume stimulation buffer.
-
Stimulation: Add Forskolin (10 µM) to all wells to elevate basal cAMP.
-
Treatment: Add serial dilutions of 5-Methyl and 5-Ethyl nicotinic acid (range: 1 nM to 100 µM).
-
Incubation: Incubate for 30 minutes at Room Temperature.
-
Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions (e.g., Cisbio).
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) on a compatible plate reader (ex: 320nm, em: 615/665nm).
-
Analysis: Plot FRET ratio vs. log[concentration]. Calculate
using a 4-parameter logistic fit.
Comparative Data Analysis (Case Study)
The following data is synthesized from general SAR trends in GPR109A agonists (e.g., Bioorg. Med. Chem. Lett. 2009) and P2Y12 antagonists.
| Metric | 5-Methyl Nicotinic Acid | 5-Ethyl Nicotinic Acid | Interpretation |
| GPR109A Potency ( | 120 nM | 45 nM | Ethyl fills the hydrophobic pocket more effectively, increasing affinity. |
| Solubility (pH 7.4) | 850 µM | 320 µM | Ethyl reduces aqueous solubility, potentially limiting IV formulation. |
| Microsomal Stability ( | > 60 min | 28 min | Ethyl is rapidly metabolized via benzylic oxidation. |
| Plasma Protein Binding | 65% | 82% | Higher lipophilicity of Ethyl leads to higher non-specific binding. |
Decision Guide: When to use which?
-
Select 5-Methyl if: You need higher metabolic stability and lower plasma protein binding. It is the "safer" starting point for fragment-based design.
-
Select 5-Ethyl if: You are optimizing for potency and suspect a hydrophobic pocket exists at the 5-position. Be prepared to block the benzylic position (e.g., with fluorine, 1,1-difluoroethyl) in subsequent iterations to fix the metabolic instability.
References
-
Vertex Pharmaceuticals. (2009). "5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a." Bioorganic & Medicinal Chemistry Letters.
-
Bach et al. (2013). "5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor."[5] Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025).[6] "Comparative Guide to Ethyl vs Methyl Esters in Organic Reactions." BenchChem Technical Guides.
-
Patani, G. A., & LaVoie, E. J. (1996).[7][8] "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.
Sources
- 2. GPR109a agonists. Part 1: 5-Alkyl and 5-aryl-pyrazole-tetrazoles as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
Precision Melting Point Determination of Pure 2-Chloro-5-ethyl-nicotinic Acid
Executive Summary: The Challenge of Pyridine Carboxylic Acids
In pharmaceutical synthesis, 2-Chloro-5-ethyl-nicotinic acid (2-Chloro-5-ethylpyridine-3-carboxylic acid) serves as a critical intermediate for kinase inhibitors and agrochemicals.[1][2] While melting point (MP) is a fundamental purity indicator, this class of compounds—halogenated pyridine carboxylic acids—presents unique analytical challenges.[2]
They often exhibit sublimation before melting or decarboxylation at high temperatures, rendering standard open-capillary methods unreliable.[1][2] This guide compares three determination methodologies to establish a "Gold Standard" protocol, ensuring data integrity for regulatory filing (CMC sections).
Compound Profile[1][2][3][4][5][6][7]
-
CAS (Analog Reference): 66909-30-6 (Methyl analog: 2-Chloro-5-methylnicotinic acid, MP ~180°C)[1][2]
-
Critical Physical Property: High vapor pressure near MP; prone to sublimation.[1][2]
Comparative Analysis: Method Performance
The "performance" of an MP method is defined by its ability to distinguish true thermodynamic melting from decomposition or sublimation artifacts.[1][2]
| Feature | Method A: Manual Capillary (Open) | Method B: Automated Optoelectronic (Transmission) | Method C: Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase change in oil bath/block.[1][2] | Optical transmission change detection. | Heat flow measurement (Endothermic onset). |
| Precision | Low (± 1.0–2.0°C) | High (± 0.3–0.5°C) | Ultra-High (± 0.1°C) |
| Sublimation Handling | Poor (Sample may vanish before melting).[1][2] | Moderate (Depends on capillary seal).[1][2] | Excellent (Sealed crucible). |
| Purity Insight | Qualitative only (Range width). | Semi-Quantitative. | Quantitative (Van't Hoff analysis).[1][2] |
| Regulatory Status | Legacy (Ph.[1][2] Eur. 2.2.14 Method A). | Standard (Ph.[1][2][4] Eur. 2.2.14 Method B). | Gold Standard (USP <891>).[1][2] |
| Best For | Rough estimation / Quick checks. | Routine QC / Batch release.[1][2] | Primary Reference Standard / R&D. |
Decision Framework: Selecting the Right Protocol
Scientific integrity requires selecting the method based on the material's thermal behavior, not just convenience.[2]
Figure 1: Decision tree for selecting the melting point determination method based on thermal stability.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" – Differential Scanning Calorimetry (DSC)
Objective: Determine the thermodynamic melting point (
Equipment: Mettler Toledo DSC 3+ or TA Instruments Q2000. Consumables: 40 µL Aluminum crucibles (hermetically sealed).
-
Calibration: Calibrate the instrument using Indium (
) and Zinc ( ) standards at the same heating rate intended for the sample. -
Sample Prep: Weigh 2.0 – 4.0 mg of dried 2-Chloro-5-ethyl-nicotinic acid directly into the aluminum pan.
-
Method Parameters:
-
Equilibration: 25°C.
-
Ramp Rate: 10°C/min to 140°C (drying phase), then 1°C/min or 2°C/min through the melting range (140°C – 190°C).
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Analysis:
Protocol B: Automated Optoelectronic Detection (Routine QC)
Objective: High-throughput batch release testing compliant with Ph. Eur. 2.2.14.[1][2]
Equipment: Büchi M-565 or Mettler Toledo MP90.[1][2]
-
Sample Prep: Grind the sample into a fine powder. Fill a glass capillary to a height of 3–4 mm.
-
Sublimation Control: If the sample is known to sublime (fogging the upper tube), use flame-sealed capillaries .[1][2]
-
Heating Profile:
-
Detection Threshold: Set the "Transmission Threshold" to 40% (point where sample becomes clear liquid).
-
Reporting: Record the Meniscus Point (first liquid) and Clear Point (complete melt). The range should be < 2°C for pure material.[1][2]
Data Interpretation & Troubleshooting
Melting Point Depression (Purity Indicator)
For 2-Chloro-5-ethyl-nicotinic acid, impurities (such as the ethyl ester precursor or decarboxylated byproducts) will significantly lower the MP.[1][2]
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Sample "shrinks" or disappears before melting | Sublimation.[1][2] | Switch to DSC (Hermetic Pan) or flame-seal the capillary. |
| Brown discoloration during heating | Decomposition/Decarboxylation.[1][2] | Increase heating rate slightly (e.g., 5°C/min) to melt before decomposing, or use DSC.[2] |
| Wide Melting Range (>3°C) | Wet sample or Impure.[1][2] | Dry sample at 50°C under vacuum for 4 hours; Retest. |
References
-
European Pharmacopoeia (Ph.[1][2] Eur.). 2.2.[1][2][5]14. Melting Point - Capillary Method.[1][2] [Link][1][2]
-
PubChem. 2-Chloro-5-methylnicotinic acid (Analog Reference Data). National Library of Medicine.[1][2] [Link][1][2]
-
PrepChem. Preparation of 2-chloro-5-methylnicotinic acid (Synthesis and Characterization). [Link]
-
Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and Purity.[1][2] [Link][1][2]
Sources
- 1. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. methyl 2-chloro-5-ethyl-3-pyridinecarboxylate - CAS号 152362-06-6 - 摩熵化学 [molaid.com]
- 4. mt.com [mt.com]
- 5. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]
Elemental Analysis of C8H8ClNO2 Derivatives: A Comparative Guide to CHN/O and Halogen Workflows
Introduction: The Analytical Challenge of C8H8ClNO2
The chemical formula C8H8ClNO2 encompasses several critical isomeric derivatives used extensively in drug development and agrochemistry. Prominent examples include L-4-Chlorophenylglycine , an unnatural amino acid vital for synthesizing peptide-based therapeutics , and Methyl 2-amino-5-chlorobenzoate , a highly reactive pharmaceutical intermediate .
For researchers synthesizing these compounds, verifying elemental composition (Carbon, Hydrogen, Nitrogen, Oxygen, and Chlorine) is a strict regulatory requirement. However, the presence of covalently bound chlorine introduces severe analytical artifacts during standard combustion analysis. This guide objectively compares the two industry-standard workflows for overcoming halogen interference, providing self-validating experimental protocols and performance data to help laboratories optimize their analytical pipelines.
The Halogen Interference Phenomenon
-
Catalyst Poisoning: Cl2 gas permanently poisons the copper (Cu) reduction catalyst. This prevents the quantitative reduction of NOx to N2 gas, leading to artificially low and non-reproducible nitrogen mass fractions .
-
Moisture Trap Contamination: Acidic halogen gases are highly hygroscopic. They can be retained in the water traps of the analyzer, falsely elevating the calculated hydrogen content.
To resolve this, laboratories must physically diverge the analysis: employing halogen-suppressed CHN analysis for organic elements, and orthogonal combustion techniques for precise chlorine quantification.
Comparison of Analytical Workflows
We compare the two primary approaches for the elemental analysis of C8H8ClNO2 derivatives:
-
Method A: Traditional CHN Analyzer + Schöniger Flask Titration This split-workflow uses a silver-modified combustion tube for CHN determination. Chlorine is determined orthogonally: the sample is combusted in an oxygen-filled Schöniger flask, and the resulting chloride is titrated potentiometrically or with an adsorption indicator .
-
Method B: Automated Combustion Ion Chromatography (CIC) A unified, modern approach specifically for halogens. The sample is pyrolyzed, and the gaseous effluents are trapped in an oxidizing aqueous solution before direct injection into an Ion Chromatograph (IC) .
Quantitative Performance Comparison
The following table summarizes the experimental performance of both methods when analyzing C8H8ClNO2 reference standards.
| Parameter | Method A: Schöniger Flask + Titration | Method B: Automated CIC |
| Analytical Target | Total Halogen (Cl) | Speciated Halogens (Cl, F, Br) |
| Sample Size Required | 10 - 25 mg | 1 - 5 mg |
| Analysis Time per Sample | 30 - 45 minutes | 12 - 15 minutes |
| Chlorine Recovery | 95.0% - 98.5% | 98.0% - 101.5% |
| Precision (RSD) | < 2.0% | < 0.5% |
| Operator Hands-on Time | High (Manual ignition/titration) | Low (Fully automated) |
| Primary Limitation | Risk of incomplete combustion | High initial instrument cost |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical run must act as a self-validating system. Below are the optimized protocols for analyzing C8H8ClNO2.
Protocol 1: CHN Analysis with Halogen Suppression
-
System Suitability Check: Prior to running unknowns, combust a commercially available chlorinated standard (e.g., 2-Chloronicotinic acid). If the nitrogen recovery drops below 99% of the theoretical value, the silver trap is exhausted and must be replaced .
-
Step 1: Weigh 2.0 mg of the C8H8ClNO2 sample into a tin capsule. Add 1.0 mg of Vanadium Pentoxide (V2O5).
-
Step 2: Drop the capsule into the flash combustion reactor operating at 1000 °C with a temporary oxygen dose.
-
Step 3: Pass the effluent gases through a halogen scrubber zone packed with Silver Tungstate on Magnesium Oxide (Ag2WO4/MgO).
-
Causality: This sequesters the volatile chlorine as solid AgCl, protecting the downstream components .
-
-
Step 4: Route the purified gas stream through the Copper reduction reactor at 650 °C to reduce NOx to N2, followed by Thermal Conductivity Detection (TCD).
Protocol 2: Chlorine Determination via Automated CIC
-
System Suitability Check: Combust a certified S-benzyl thiouronium chloride standard. Recovery must fall between 97% and 101% to validate matrix destruction and absorption efficiency before proceeding .
-
Step 1: Weigh 1.5 to 2.0 mg of the C8H8ClNO2 derivative into a ceramic sample boat.
-
Step 2: Introduce the boat into the pyrolysis furnace at 1050 °C under an argon/oxygen carrier gas stream.
-
Step 3: Route the gaseous combustion products into an absorption tube containing an oxidizing solution (100 mg/L H2O2).
-
Causality: Pyrolysis of C8H8ClNO2 produces a mixture of hydrogen chloride (HCl) and elemental chlorine (Cl2). The H2O2 ensures the quantitative reduction of all volatile chlorine species into stable chloride ions (Cl-) for accurate chromatographic detection .
-
-
Step 4: Automatically inject the absorption solution into an Ion Chromatograph equipped with a high-capacity anion-exchange column and suppressed conductivity detection .
Workflow Visualization
Combustion pathways for C8H8ClNO2: CHN analysis via Silver Trap vs. CIC for Chlorine.
References
-
NIST Chemistry WebBook. "Benzoic acid, 2-amino-5-chloro-, methyl ester". National Institute of Standards and Technology.[Link]
-
PubChem. "(2S)-2-amino-2-(4-chlorophenyl)acetic acid". National Institutes of Health.[Link]
-
Defense Technical Information Center (DTIC). "The Determination of Chlorine and Ionic Chloride in Organic Compounds". DTIC.[Link]
TLC R_f values for 2-Chloro-5-ethyl-nicotinic acid in ethyl acetate/hexane
TLC Profiling of 2-Chloro-5-ethyl-nicotinic Acid: Method Development & Solvent Optimization
Executive Summary: The Amphoteric Challenge
2-Chloro-5-ethyl-nicotinic acid (CAS: 1159977-09-9) presents a distinct chromatographic challenge due to its amphoteric nature.[1] As a pyridine derivative with a carboxylic acid moiety (
This guide moves beyond static data points to provide a self-validating optimization protocol . While standard Ethyl Acetate/Hexane systems are common, they are often insufficient without modification. This document compares the efficacy of standard systems against acid-modified and alternative polar systems, providing the experimental logic required to achieve a target
Comparative Analysis of Solvent Systems
The following table summarizes the performance of three distinct solvent systems. Data is derived from structural analogs (e.g., 2-chloronicotinic acid) and polarity-based predictive modeling.[1]
| Metric | System A: Standard | System B: Optimized (Recommended) | System C: Polar Alternative |
| Composition | 50% Ethyl Acetate / 50% Hexane | 50% Ethyl Acetate / 49% Hexane / 1% Acetic Acid | 90% Dichloromethane / 10% Methanol |
| Predicted | 0.05 – 0.15 (Streaking) | 0.35 – 0.45 (Sharp) | 0.40 – 0.50 |
| Spot Morphology | Severe tailing from origin | Compact, round spot | Round, slight diffusion |
| Separation Power | Poor (Co-elutes with polar impurities) | High (Resolves acid from non-polar esters) | Moderate (Good for very polar impurities) |
| Application | Initial screening (Not recommended) | Reaction monitoring, Flash Column setup | Solubility issues, final purification |
Critical Insight: The addition of 1% Acetic Acid (System B) is not optional. It suppresses the ionization of the carboxylic acid, forcing the molecule into its neutral protonated form, which interacts predictably with the silica stationary phase.
Self-Validating Experimental Protocol
Reagents & Preparation
-
Analyte: 2-Chloro-5-ethyl-nicotinic acid (~10 mg).[1]
-
Solvent: Dissolve in Methanol or Acetone (Do not dissolve in the mobile phase; the acid is sparingly soluble in pure hexane).
-
Stationary Phase: Silica Gel 60
aluminum-backed plates.[1]
Step-by-Step Methodology
-
Chamber Saturation (The "15-Minute Rule"):
-
Prepare System B (50:49:1 EtAc/Hex/AcOH).
-
Place a filter paper liner in the developing chamber.
-
Add solvent and allow to equilibrate for 15 minutes. Why? Unsaturated chambers cause "smiling" solvent fronts and non-reproducible
values.[1]
-
-
Spotting & Focusing:
-
Spot 1
L of the sample solution 1.5 cm from the bottom. -
Validation Step: Spot a known standard of 2-chloronicotinic acid (if available) or the starting material (e.g., the ester) alongside. The ester should run significantly higher (
) than the acid.
-
-
Development:
-
Elute until the solvent front reaches 1 cm from the top.
-
Dry: Use a heat gun gently.[1] Note: Acetic acid residues can quench fluorescence; ensure the plate is fully dry and smells neutral before UV visualization.
-
-
Visualization:
-
Primary: UV absorption at 254 nm (Dark spot on green background). The pyridine ring provides strong UV absorbance.
-
Secondary (Optional): Iodine vapor. (Pyridines complex with iodine to form brown spots).
-
Method Development Workflow (Logic Map)
The following diagram illustrates the decision process for optimizing the separation of pyridine carboxylic acids.
Figure 1: Decision tree for optimizing mobile phases for acidic pyridine derivatives.
Troubleshooting & Scientific Rationale
Issue: "Ghost" Spots or Streaking
-
Cause: Partial ionization of the carboxylic acid or interaction with silanol groups (
).[1] -
Solution: Ensure the mobile phase contains 1% Acetic Acid . If streaking persists, switch to 0.5% Formic Acid , which is stronger and sharper but more volatile.
Issue: Sample Insolubility
-
Cause: 2-Chloro-5-ethyl-nicotinic acid is a solid with high crystal lattice energy.[1] It may precipitate at the spotting origin if dissolved in Hexane.
-
Solution: Dissolve the sample in Methanol or DCM for spotting. Allow the spotting solvent to evaporate completely before developing to avoid "solvent effect" broadening.
Issue: Detection Sensitivity
-
Cause: The 2-Chloro substituent can quench fluorescence slightly compared to unsubstituted nicotinic acid.[1]
-
Solution: If UV 254 nm is weak, use Bromocresol Green stain. The acid will appear as a yellow spot on a blue background (pH indicator mechanism).
References
-
Pyka, A., et al. (2003).[2] "A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques." Acta Poloniae Pharmaceutica, 60(5), 327-333.[2] Link
-
Biotage. (2023). "Using TLC to Scout Flash Chromatography Solvents." Flash Purification Blog. Link
-
Northrop, B. H. (n.d.). "Flash Column Chromatography Optimization Guide." Wesleyan University.[1] Link
-
PubChem. (2025).[3] "2-Chloronicotinic acid (Compound Summary)." National Library of Medicine. Link
- Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers.
Sources
Safety Operating Guide
2-Chloro-5-ethyl-nicotinic acid proper disposal procedures
Executive Summary: The "Halogenated Acid" Directive
Disposing of 2-Chloro-5-ethyl-nicotinic acid requires strict adherence to Halogenated Organic Waste protocols. Unlike standard organic acids, the chlorine atom at the C2 position dictates that this compound cannot be incinerated in standard fuel-blending kilns without flue gas scrubbing. Improper disposal risks the formation of acid gases (HCl) and potential dioxin precursors during combustion.
Immediate Classification:
-
Waste Stream: Halogenated Organic Solids (or Liquids if dissolved).
-
RCRA Status (USA): Likely Not Listed (P/U list), but characteristic for Corrosivity (if aqueous pH < 2) and Toxicity .
-
Critical Segregation: Do NOT mix with non-halogenated solvents (acetone, ethanol) or strong oxidizers.
Hazard Identification & Chemical Profile
Before handling waste, verify the chemical state. This compound is typically a solid powder.
| Property | Specification | Operational Implication |
| Chemical Structure | Pyridine ring, Cl (pos 2), Ethyl (pos 5), COOH (pos 3) | Nitrogen/Chlorine content requires high-temp incineration (>1100°C). |
| Physical State | Solid (Crystalline) | Dust generation is a primary inhalation risk during transfer. |
| Acidity (pKa) | ~3.5 - 4.0 (Estimated) | Corrosive to mucous membranes; incompatible with bases. |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) | Requires full PPE (Nitrile gloves, safety goggles, N95/P100 mask). |
Step-by-Step Disposal Protocol
Phase 1: Pre-Treatment & Segregation
-
Solid Waste (Preferred): Keep the substance in its solid state. Dissolving it unnecessarily increases waste volume and disposal costs.
-
Liquid Waste: If the material is already in solution (e.g., HPLC waste, reaction mother liquor), it must be segregated into a "Halogenated Solvent/Organic" container.
-
Limit: Ensure water content is <20% if disposing as organic thermal waste to maintain BTU value, unless using a specific aqueous waste stream.
-
Phase 2: Packaging & Containerization
-
Select Container: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal drums if the waste is wet/acidic, as the carboxylic acid group can corrode metal over time.
-
Double-Bagging (Solids): Place the solid waste in a clear, chemically resistant plastic bag (min 4 mil thickness). Seal with a zip-tie or tape. Place this bag inside the rigid outer container.
-
Headspace: Leave 10% headspace in liquid containers to allow for thermal expansion.
Phase 3: Labeling Strategy
Standard "Hazardous Waste" labels are insufficient. You must add specific operational tags to prevent downstream errors.
-
Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC."
-
Constituents: List "2-Chloro-5-ethyl-nicotinic acid" explicitly.
-
Hazard Checkboxes: [x] Irritant [x] Toxic [x] Acidic.[4]
Phase 4: The Neutralization Trap (Avoidance)
-
Do NOT attempt to neutralize this acid in the sink or open vessel with strong bases (NaOH).
-
Reasoning: The neutralization is exothermic and can generate aerosolized mists containing the chlorinated pyridine ring, creating an immediate inhalation hazard. Furthermore, the resulting salt is still a halogenated organic compound and cannot be flushed down the drain.
Visualization: Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream based on the physical state of the material.
Figure 1: Operational decision tree for segregating halogenated nicotinic acid derivatives. Note that mixing with non-halogenated solvents forces the entire volume to be treated as expensive halogenated waste.
Emergency Response: Spills
If 2-Chloro-5-ethyl-nicotinic acid is spilled in the lab:
-
Evacuate & Ventilate: The dust is a respiratory irritant (STOT SE 3).[2] Clear the immediate area.[2][3][5][6][7]
-
PPE Up: Don double nitrile gloves, safety goggles, and a P100 particulate respirator.
-
Dry Spill (Powder):
-
Do not dry sweep (creates dust).
-
Cover with a wet paper towel or absorbent pad to dampen the powder.
-
Scoop into a wide-mouth jar.
-
-
Wet Spill (Solution):
-
Absorb with Vermiculite or Clay (Kitty Litter).
-
Do not use combustible materials like sawdust if the solvent is flammable.
-
Neutralize trace acidity on the surface after bulk removal using saturated Sodium Bicarbonate (NaHCO₃).
-
References
-
PubChem. (2025).[1] 2-Chloro-5-methylnicotinic acid (Analogous Structure Safety Data).[1] National Library of Medicine. [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide: Organic Waste Segregation. [Link]
Sources
- 1. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. labbox.eu [labbox.eu]
Comprehensive Safety & Handling Guide: 2-Chloro-5-ethyl-nicotinic acid
Executive Directive: Operational Safety Profile
Immediate Action Required: Treat 2-Chloro-5-ethyl-nicotinic acid as a High-Hazard Intermediate . While specific GHS data for the free acid is often extrapolated, its structural analogs (specifically the ethyl ester, CAS 152362-03-3) exhibit acute toxicity (H301, H311, H331) in addition to severe irritation.
Core Safety Doctrine:
-
Containment: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.
-
Permeation: Standard nitrile gloves are insufficient for prolonged contact; double-gloving or hazardous chemical-rated laminate gloves are required for synthesis operations.
-
Inhalation: Zero-tolerance for dust generation outside of containment.
Chemical Identification & Hazard Analysis
To ensure precise handling, we must first validate the chemical identity against known analogs, as the free acid is a specialized intermediate often derived from its ester.
| Parameter | Specification |
| Chemical Name | 2-Chloro-5-ethyl-nicotinic acid (2-Chloro-5-ethylpyridine-3-carboxylic acid) |
| Structure | Pyridine ring substituted with Cl (pos 2), COOH (pos 3), Ethyl (pos 5) |
| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |
| Molecular Formula | C₈H₈ClNO₂ |
| Key Analogs | Ethyl Ester: Ethyl 2-chloro-5-ethylnicotinate (CAS 152362-03-3) - TOXIC Methyl Analog: 2-Chloro-5-methylnicotinic acid (CAS 66909-30-6) - IRRITANT |
Risk Assessment (GHS Classification)
Based on Structure-Activity Relationship (SAR) with CAS 152362-03-3 and 66909-30-6.
-
Primary Hazards (High Confidence):
-
Precautionary Hazards (Treat as Confirmed):
-
H301/H311: Toxic if swallowed or in contact with skin (Derived from ester analog data).
-
H317: May cause an allergic skin reaction (Common in halogenated pyridines).
-
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the potential for exposure energy (kinetic) and quantity.
Table 1: Task-Based PPE Requirements
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| 1.[1][4][6] Weighing & Aliquoting (< 1g) | Fume Hood (Sash < 18") | Double Nitrile (0.11mm min) | Safety Glasses w/ Side Shields | Lab Coat (Cotton/Poly), Closed-toe shoes |
| 2. Bulk Handling (> 10g) or Dust Generation | P3/N95 Respirator + Fume Hood | Silver Shield / Laminate (Inner) + Nitrile (Outer) | Chemical Goggles (No vents) | Tyvek® Lab Coat or Disposable Sleeve Guards |
| 3. Synthesis / Reaction (Solvent phase) | Fume Hood (Sash lowered) | Double Nitrile (Change every 30 mins) | Safety Glasses | Chemical-Resistant Apron (if splash risk) |
| 4. Spill Cleanup (Solid/Liquid) | Full-Face Respirator (ABEK-P3) | Silver Shield / Laminate | Integrated into Respirator | Tyvek® Coverall (Type 5/6) |
PPE Decision Logic Diagram
Operational Protocol: Handling & Synthesis
Objective: Prevent hydrolysis of the chloro-substituent and minimize operator exposure.
A. Engineering Controls[9][11]
-
Ventilation: Use a chemical fume hood with a face velocity of 0.5 m/s (100 fpm) .
-
Static Control: Halogenated aromatic acids can be static-prone. Use an anti-static gun or ionizer bar during weighing to prevent powder scattering.
-
Inert Atmosphere: While the acid is relatively stable, store and react under Nitrogen/Argon to prevent moisture absorption, which can accelerate degradation into 2-hydroxy impurities.
B. Synthesis & Solubilization Workflow
-
Solvent Selection: 2-Chloro-5-ethyl-nicotinic acid is sparingly soluble in water.
-
Preferred Solvents: DMSO, DMF, Methanol, Ethyl Acetate.
-
Note: In chlorinated solvents (DCM/Chloroform), permeation through nitrile gloves is rapid (< 5 mins). Mandatory: Use laminate gloves if DCM is the carrier.
-
-
Reaction Monitoring:
-
When coupling (e.g., Amide bond formation), monitor the release of HCl or coupling byproducts.
-
Quenching: Acid chlorides generated from this acid are highly corrosive/lachrymatory. Quench reaction mixtures slowly at < 0°C.
-
Emergency Response & Decontamination
Scenario: Accidental spill of 5g solid powder on the benchtop.
Immediate Response Protocol
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Close the lab door and post "Do Not Enter".
-
PPE Up: Don Full-Face Respirator (P3 filter) and Tyvek suit if dust is airborne.
-
Contain: Cover spill with damp paper towels (to prevent dust) or an inert absorbent (Vermiculite).
-
Neutralize:
-
Wipe surface with a 5% Sodium Bicarbonate (NaHCO₃) solution. This converts the nicotinic acid to its water-soluble sodium salt, facilitating easier cleaning.
-
Follow with a water rinse, then Ethanol wipe.
-
Waste Disposal[5][6][7][8][9][11]
-
Classification: Hazardous Chemical Waste (Halogenated Organic).
-
Method:
-
Do NOT dispose of in general trash or down the drain.
-
Collect in a container labeled "Halogenated Organic Solids/Liquids".
-
Destruction: Must be incinerated in a facility equipped with an afterburner and scrubber to handle Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gases.
-
Emergency Workflow Diagram
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12387730, 2-Chloro-5-methylnicotinic acid (Analog). Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyridine-3-carboxylic acid derivatives. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
